molecular formula C35H55N9O16 B1679561 Peptide-T CAS No. 106362-32-7

Peptide-T

Katalognummer: B1679561
CAS-Nummer: 106362-32-7
Molekulargewicht: 857.9 g/mol
InChI-Schlüssel: IWHCAJPPWOMXNW-LYKMMFCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peptide-T is under investigation in clinical trial NCT00000392 (Phase II Study of the Efficacy of Peptide T in Hiv-positive Individuals With Cognitive Impairment.).
PEPTIDE T is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
N-(N-(N(2)-(N-(N-(N-(N-D-Alanyl L-seryl)-L-threonyl)-L-threonyl) L-threonyl)-L-asparaginyl)-L-tyrosyl) L-threonine. Octapeptide sharing sequence homology with HIV envelope protein gp120. It is potentially useful as antiviral agent in AIDS therapy. The core pentapeptide sequence, TTNYT, consisting of amino acids 4-8 in peptide T, is the HIV envelope sequence required for attachment to the CD4 receptor.

Eigenschaften

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHCAJPPWOMXNW-LYKMMFCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106362-32-7
Record name Peptide T
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEPTIDE-T
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05DYM3ZS1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Peptide T: An In-Depth Technical Guide on its Discovery and History in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the discovery, history, and scientific investigation of Peptide T, a synthetic octapeptide that was an early candidate in the search for HIV therapeutics. This document details its rational design based on the HIV-1 envelope protein gp120, its proposed mechanisms of action involving the CD4 and CCR5 receptors, and its ultimate trajectory in clinical research. It synthesizes quantitative data from key preclinical and clinical studies into structured tables, provides detailed methodologies for pivotal experiments, and utilizes Graphviz diagrams to illustrate complex biological pathways and experimental workflows. This guide serves as a thorough technical resource for professionals in virology, immunology, and pharmaceutical development.

Discovery and Scientific Rationale

Peptide T was discovered in 1986 by a team of scientists at the U.S. National Institute of Mental Health, led by Dr. Candace Pert and Dr. Michael Ruff. The discovery was predicated on the hypothesis that the HIV-1 envelope glycoprotein, gp120, contained a conserved region that was crucial for binding to the host cell CD4 receptor. By identifying a sequence homology between a region of gp120 and known neuropeptides, the team theorized that a peptide mimic of this region could act as a competitive antagonist, thereby blocking viral entry.

The researchers focused on the V2 loop of gp120 and synthesized several peptides. The most promising of these was an octapeptide with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr . Named Peptide T for its high threonine content, this sequence was shown in initial studies to inhibit HIV's binding to brain membranes and infection of human T-cells in vitro. A more stable analog, D-Ala1-Peptide T-amide (DAPTA) , was subsequently developed for clinical investigation.

Proposed Mechanism of Action

The mechanism of action of Peptide T was initially believed to be the competitive inhibition of gp120 binding to the CD4 receptor. However, subsequent research, particularly after the discovery of chemokine co-receptors for HIV-1, revealed a more complex picture. It is now understood that Peptide T's primary antiviral activity is mediated through its interaction with the CCR5 co-receptor.

Interaction with HIV-1 Receptors

While early studies suggested a direct interaction with CD4, the affinity was found to be relatively low. The more potent effect of Peptide T was later demonstrated to be its role as a functional antagonist of the CCR5 co-receptor. By binding to CCR5, Peptide T and its analog DAPTA effectively block the binding of R5-tropic HIV-1 gp120, preventing the conformational changes required for viral fusion and entry. This explains the observed selectivity of Peptide T for R5-tropic viral strains, which are predominant in early and asymptomatic infection, and its lack of activity against X4-tropic strains that utilize the CXCR4 co-receptor.

G cluster_hiv HIV-1 Virion cluster_cell Target Cell (e.g., T-Cell, Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Engagement PeptideT Peptide T (DAPTA) PeptideT->CCR5 3. Competitive Antagonism

Caption: Proposed mechanism of Peptide T as a CCR5 antagonist.

Modulation of Intracellular Signaling

The binding of gp120 to its receptors is not merely a docking event but also initiates intracellular signaling cascades that can facilitate viral infection and contribute to cellular pathology. It has been proposed that by blocking the gp120-CCR5 interaction, Peptide T can prevent the activation of downstream signaling pathways, such as those involving Protein Kinase C (PKC) and the transcription factor NF-κB, which are implicated in creating a favorable environment for HIV replication.

G cluster_downstream Downstream Signaling gp120 gp120 CCR5 CCR5 gp120->CCR5 Binding PKC Protein Kinase C (PKC) CCR5->PKC Activation PeptideT Peptide T PeptideT->CCR5 Inhibition IKK IκB Kinase (IKK) PKC->IKK Phosphorylation NFkB NF-κB Activation IKK->NFkB Gene Pro-inflammatory & Pro-viral Gene Expression NFkB->Gene

Caption: Postulated inhibition of gp120-mediated signaling by Peptide T.

Quantitative Preclinical Data

A substantial body of preclinical research has characterized the binding and antiviral properties of Peptide T and its analog, DAPTA.

Table 1: Receptor Binding and Inhibition Data

ParameterLigand/InhibitorReceptor/ComplexValueAssay MethodReference
Dissociation Constant (Kd) Peptide TSoluble CD42.1 x 10⁻⁷ M (210 nM)Surface Plasmon ResonanceRamsdale et al., 1993
Association Rate (kon) Peptide TSoluble CD41.1 x 10³ M⁻¹s⁻¹Surface Plasmon ResonanceRamsdale et al., 1993
Dissociation Rate (koff) Peptide TSoluble CD42.3 x 10⁻⁴ s⁻¹Surface Plasmon ResonanceRamsdale et al., 1993
IC50 DAPTAgp120 (BaL) - CCR50.06 nM Competitive BindingPolianova et al., 2005
IC50 DAPTAgp120 (CM235) - CCR50.32 nM Competitive BindingPolianova et al., 2005

Table 2: In Vitro Antiviral Activity

HIV-1 Strain (Tropism)Cell TypeInhibitorIC50 / Effective Conc.Assay MethodReference
ADA (R5) MDMPeptide T~10⁻¹² M (1 pM)p24 AntigenRuff et al., 2001
BaL (R5) MDMDAPTA>90% inhibition at 1 nMp24 AntigenPollicita et al., 2007
Early Patient Isolates (R5/X4) Primary CD4+ T-cellsPeptide T10⁻¹² - 10⁻⁹ MReverse TranscriptaseRuff et al., 2001
IIIB (X4) CD4+ T-cellsPeptide TNo significant inhibitionReverse TranscriptaseRuff et al., 2001
NL4-3 (X4) CD4+ T-cellsPeptide TNo significant inhibitionReverse TranscriptaseRuff et al., 2001

MDM: Monocyte-Derived Macrophage

Clinical Investigations

Following promising preclinical results, Peptide T (as DAPTA) entered a series of clinical trials, primarily focusing on its potential to alleviate the neurocognitive complications associated with HIV infection, a condition now known as HIV-associated neurocognitive disorder (HAND).

Table 3: Summary of Key Clinical Trials

PhaseNo. of PatientsDosage & AdministrationDurationKey EndpointsSummary of OutcomesReference
I (Extended) 14 (AIDS/ARC)0.1 - 3.2 mg/kg/day (IV)12 weeksSafety, Neuropsychologic functionMinimal toxicity. Observed increments in cognitive and neuromotor function in patients with moderate impairment. No significant change in immunologic or virologic markers.Bridge et al., 1991
II 212 (with cognitive impairment)6 mg/day (intranasal)6 monthsNeurocognitive function, CD4 count, Viral loadNo significant difference from placebo on primary neurocognitive endpoints. Subgroup analysis suggested improvement in patients with more severe cognitive impairment at baseline.Heseltine et al., 1998
II (Retrospective Analysis) Subset of Heseltine et al. trial6 mg/day (intranasal)6 monthsCSF and Peripheral Viral LoadSignificant reduction in peripheral viral load (plasma and serum) in the DAPTA-treated group compared to placebo. No difference in CSF viral load.Goodkin et al., 2006
II (Painful Neuropathy) 816 mg/day (intranasal)12 weeksPain Scores, Neurologic examinationNo significant difference in pain scores or other neurologic measures compared to placebo.Simpson et al., 1996

Detailed Experimental Protocols

Radioligand Competition Binding Assay (for CCR5 Affinity)

This protocol is a representative method for determining the inhibitory constant (Ki) of a compound like DAPTA for the CCR5 receptor.

G start Start step1 Prepare cell membranes from CCR5-expressing cells (e.g., CHO-CCR5) start->step1 step2 Incubate membranes with: 1. Fixed concentration of radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) 2. Varying concentrations of unlabeled competitor (DAPTA) step1->step2 step3 Allow reaction to reach equilibrium (e.g., 60-90 min at RT) step2->step3 step4 Rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters step3->step4 step5 Wash filters with ice-cold buffer to remove non-specific binding step4->step5 step6 Quantify radioactivity on filters using a scintillation counter step5->step6 step7 Plot % specific binding vs. log[DAPTA] and fit curve to determine IC50 step6->step7 step8 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) step7->step8 end End step8->end

Caption: Workflow for a CCR5 radioligand competition binding assay.

  • Membrane Preparation: Culture and harvest Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR5 gene. Lyse the cells in a hypotonic buffer and homogenize. Pellet the membranes by high-speed centrifugation and resuspend in assay buffer.

  • Assay Setup: In a 96-well filter plate, add assay buffer, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and serial dilutions of the unlabeled test compound (DAPTA).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and bound radioligand) while allowing unbound radioligand to pass through.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Determine non-specific binding from wells containing a high concentration of an unlabeled CCR5 ligand. Subtract this from all other measurements to get specific binding. Plot the percentage of specific binding against the logarithm of the DAPTA concentration and use non-linear regression to calculate the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro HIV-1 Infectivity Assay (Reverse Transcriptase)

This protocol outlines a standard method to measure the ability of a compound to inhibit HIV-1 replication in cell culture.

G start Start step1 Culture target cells (e.g., PBMCs or MDMs) start->step1 step2 Pre-incubate cells with serial dilutions of Peptide T for 1 hour step1->step2 step3 Infect cells with a known titer of R5-tropic HIV-1 (e.g., BaL) step2->step3 step4 Culture for 7-10 days, replacing media and peptide as needed step3->step4 step5 Harvest cell-free supernatant step4->step5 step6 Lyse virions in supernatant to release Reverse Transcriptase (RT) step5->step6 step7 Measure RT activity using a colorimetric or radioactive assay step6->step7 step8 Calculate % inhibition relative to untreated control and determine IC50 step7->step8 end End step8->end

Caption: Workflow for an HIV-1 Reverse Transcriptase (RT) infectivity assay.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood and stimulate with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 2-3 days to activate T-cells, making them susceptible to HIV-1 infection.

  • Compound Incubation: Plate the activated PBMCs and add serial dilutions of Peptide T. Incubate for 1 hour at 37°C.

  • Infection: Add a pre-titered amount of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL).

  • Culture: Incubate the infected cells for 7 to 10 days. Every 2-3 days, collect a portion of the supernatant and replace it with fresh medium containing IL-2 and the corresponding concentration of Peptide T.

  • Supernatant Harvest: At the end of the culture period, harvest the cell-free supernatant, which contains progeny virions.

  • RT Assay: Perform a commercial reverse transcriptase assay. This typically involves lysing the virions in the supernatant and incubating the lysate with a reaction mixture containing a template-primer and labeled nucleotides (e.g., digoxigenin- and biotin-labeled dUTP).

  • Quantification: The newly synthesized DNA is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase). Addition of a chromogenic substrate yields a colorimetric signal that is proportional to the RT activity.

  • Data Analysis: Calculate the percentage of inhibition for each Peptide T concentration relative to the virus-only control wells. Plot the inhibition curve and determine the IC50 value.

Controversy, Decline, and Legacy

Despite the compelling preclinical data regarding its activity against R5-tropic HIV, Peptide T's journey through clinical development was challenging and ultimately did not lead to its approval as an HIV therapeutic.

  • Inconsistent Clinical Efficacy: The primary endpoints of the largest, placebo-controlled Phase II trial were not met, failing to show a statistically significant overall improvement in neurocognitive function.[1] Although subgroup analyses and a retrospective look at viral load were more encouraging, the lack of a robust primary outcome was a major setback.

  • The "Wrong" Virus: Much of the initial controversy and failure to replicate early in vitro findings stemmed from the widespread use of laboratory-adapted, X4-tropic HIV-1 strains (like IIIB) in research at the time. Peptide T is largely inactive against these strains, a fact that was only fully understood after the discovery of CCR5 as the primary co-receptor for M-tropic viruses.[2]

  • Advent of HAART: The mid-1990s saw the introduction of Highly Active Antiretroviral Therapy (HAART), which revolutionized HIV treatment. The profound and durable viral suppression achieved with these combination therapies set a very high bar for efficacy that single agents like Peptide T could not meet.

  • Formulation Issues: The clinical development was also hampered by the instability of the liquid nasal spray formulation used in trials.

Despite not becoming a clinical drug for HIV, the research into Peptide T left a significant legacy. It was one of the first therapeutic strategies based on blocking viral entry, a concept that has since been validated with the approval of the CCR5 antagonist maraviroc (B1676071) and the fusion inhibitor enfuvirtide. The story of Peptide T underscores the critical importance of selecting appropriate viral strains and cell systems for in vitro evaluation and serves as a valuable case study in the complex and often unpredictable path of drug development.

References

Peptide T: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Amino Acid Sequence, Structure, and Mechanism of Action

Introduction

Peptide T is a synthetic octapeptide that has been a subject of significant research interest due to its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV).[1] Derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, Peptide T and its analogs have demonstrated the ability to inhibit viral entry into host cells.[1][2] This technical guide provides a comprehensive overview of the amino acid sequence, structural features, and mechanism of action of Peptide T, intended for researchers, scientists, and professionals in the field of drug development.

Amino Acid Sequence and Core Structure

Peptide T is an octapeptide with the following amino acid sequence:

Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT)

The biological activity of Peptide T is primarily attributed to a core pentapeptide sequence:

Thr-Thr-Asn-Tyr-Thr (TTNYT)

This core sequence represents the minimal fragment of Peptide T that retains full activity in blocking the attachment of the HIV envelope to its cellular receptor.

Structural Characteristics

The three-dimensional structure of Peptide T has been investigated to understand its interaction with its molecular targets. While a definitive high-resolution crystal structure remains to be fully elucidated, modeling studies based on nuclear magnetic resonance (NMR) spectroscopy data have provided valuable insights. These studies suggest that the C-terminal pentapeptide fragment of Peptide T is characterized by the presence of two consecutive reverse turns in the polypeptide chain. This specific conformation is believed to be crucial for its binding to the target receptors and its subsequent antiviral effect.

Quantitative Analysis of Biological Activity

The biological efficacy of Peptide T and its more stable analog, D-Ala1-peptide T-amide (DAPTA), has been quantified through various in vitro assays. These studies have primarily focused on its ability to inhibit HIV-1 entry by blocking the interaction of the viral envelope protein gp120 with the host cell co-receptor CCR5.

Compound Assay Type Target/Ligand Cell System IC50 (nM) Reference
DAPTACompetitive Bindinggp120 (HIV-1 BaL strain) / CCR5CCR5+ Cells0.06[3][4]
DAPTACompetitive Bindinggp120 (HIV-1 CM235 strain) / CCR5CCR5+ Cells0.32[3][4]
Compound Assay Type Virus Strain Cell System Inhibition (%) Concentration (M) Reference
Peptide THIV-1 ReplicationR5 and R5/X4 strainsMDMs, microglia, primary CD4+ T cells60-9910-12 to 10-9[2]
Compound Assay Type Cytokine Measured Cell System Effect Concentration (M)
Peptide TCytokine ProductionIL-10Human Th2 cell line and PBMCInduction10-8
Peptide TCytokine ProductionIFN-γPBMCSignificant Inhibition10-9

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of Peptide T and its analogs.

Radioligand Competition Binding Assay

This assay quantifies the ability of a compound (e.g., DAPTA) to inhibit the binding of a radiolabeled ligand (e.g., [¹²⁵I]-gp120) to its receptor (e.g., CCR5) on cell membranes.

Materials:

  • Cell Membranes: Preparations from a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5).

  • Radioligand: [¹²⁵I]-labeled gp120.

  • Competitor: Unlabeled DAPTA at a range of concentrations.

  • Reagents: Soluble CD4 (sCD4), assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 1 mM EGTA, pH 7.4), wash buffer (assay buffer with 0.5 M NaCl).

  • Apparatus: Filtration manifold, glass fiber filters, gamma counter.

Procedure:

  • In a 96-well plate, combine cell membranes, a series of dilutions of unlabeled DAPTA, and the radiolabeled gp120 in the presence of sCD4.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • The concentration of DAPTA that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Multinuclear Activation of a Galactosidase Indicator (MAGI) Assay

The MAGI assay is a cell-based assay used to quantify HIV-1 entry into cells. It utilizes a HeLa cell line engineered to express CD4 and an integrated HIV-1 LTR-β-galactosidase reporter gene.

Materials:

  • Cells: HeLa-CD4-LTR-β-gal cells.

  • Virus: HIV-1 stocks of interest.

  • Inhibitor: Peptide T at various concentrations.

  • Reagents: Cell culture medium, fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS), staining solution (e.g., 0.4 mg/mL X-Gal, 4 mM potassium ferricyanide, 4 mM potassium ferrocyanide, 2 mM MgCl₂ in PBS).

Procedure:

  • Seed HeLa-CD4-LTR-β-gal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of Peptide T.

  • Infect the cells with a known amount of HIV-1.

  • After a suitable incubation period to allow for viral entry and Tat-mediated transactivation of the LTR, fix the cells.

  • Stain the cells with the X-Gal staining solution.

  • Infected cells will express β-galactosidase, which cleaves X-Gal to produce a blue precipitate.

  • Count the number of blue cells or syncytia under a microscope to determine the extent of viral entry and the inhibitory effect of Peptide T.

Cytokine Production Assay (ELISA)

This assay measures the effect of Peptide T on the production of specific cytokines by immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Cells: Freshly isolated human PBMCs.

  • Stimulant: A suitable stimulant to induce cytokine production (e.g., phytohemagglutinin (PHA) or anti-CD3 antibody).

  • Peptide: Peptide T at various concentrations.

  • Reagents: RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Assay Kit: Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., IFN-γ, IL-10).

Procedure:

  • Culture PBMCs in a 96-well plate.

  • Treat the cells with the stimulant in the presence or absence of different concentrations of Peptide T.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine secretion into the culture supernatant.

  • Collect the culture supernatants.

  • Quantify the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

Mechanism of Action and Signaling Pathways

Peptide T exerts its primary antiviral effect by acting as a selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic strains of HIV-1.[5] The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells induces a conformational change in gp120, exposing a binding site for a chemokine co-receptor, typically CCR5 or CXCR4. This interaction is essential for the subsequent fusion of the viral and cellular membranes, leading to viral entry.

Peptide T competitively inhibits the binding of gp120 to CCR5, thereby blocking this crucial step in the HIV-1 life cycle.[6] This antagonism is thought to involve steric hindrance, preventing the gp120-CD4 complex from engaging with CCR5.

The binding of chemokines to CCR5 typically initiates a cascade of intracellular signaling events through the activation of heterotrimeric G proteins. While Peptide T is an antagonist, its interaction with CCR5 can modulate downstream signaling pathways.

Experimental Workflow for Co-Immunoprecipitation

The following diagram illustrates the workflow to demonstrate that DAPTA prevents the co-immunoprecipitation of the gp120/CD4 complex with the CCR5 receptor.

experimental_workflow start Start: Solubilized CCR5 Receptors capture Capture on Protein A/G Agarose start->capture incubate Incubate with gp120/sCD4 complex +/- DAPTA capture->incubate wash Wash Beads incubate->wash elute Elute Proteins wash->elute western Western Blot for gp120 elute->western end End: Detect Receptor-bound gp120 western->end signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular gp120_cd4 HIV gp120-CD4 Complex peptide_t Peptide T ccr5 CCR5 Receptor gp120_cd4->ccr5 Binds peptide_t->ccr5 Competitively Binds hiv_entry HIV Entry (Fusion) peptide_t->hiv_entry inhibition Inhibition of HIV Entry g_protein G-Protein (Gi/o) ccr5->g_protein Activates ccr5->hiv_entry Mediates no_signal No Downstream Signaling g_protein->no_signal

References

Peptide T: A Technical Guide to its Mechanism of Action as a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Peptide T and its analogs as antagonists of the C-C chemokine receptor 5 (CCR5). Initially identified as an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, Peptide T has been demonstrated to be a potent inhibitor of R5-tropic HIV-1 strains by blocking the viral entry process.[1][2] This document details the molecular interactions, quantitative binding and inhibitory data, and the downstream signaling consequences of Peptide T's antagonism of CCR5. Furthermore, it provides detailed protocols for key experimental assays used to characterize its activity and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of leukocytes.[3] However, it is also the primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into target cells.[3][4] The interaction between the viral envelope glycoprotein gp120, the host cell's CD4 receptor, and CCR5 is a critical step in the viral lifecycle, making it a key target for antiretroviral therapies.

Peptide T, and its more stable analog D-ala-peptide T-amide (DAPTA), emerged as early candidates for HIV-1 entry inhibitors.[2] Their mechanism of action is centered on their ability to act as CCR5 antagonists, thereby preventing the binding of gp120 and subsequent viral fusion and entry.[4] This guide will explore the specifics of this antagonistic action, supported by quantitative data and detailed experimental methodologies.

Molecular Mechanism of Action

The primary mechanism of action of Peptide T as a CCR5 antagonist is the steric hindrance of the interaction between the HIV-1 gp120-CD4 complex and the CCR5 co-receptor.[4] After gp120 binds to the CD4 receptor on the surface of a target immune cell, it undergoes a conformational change that exposes a binding site for CCR5. Peptide T and its analogs are believed to bind to CCR5, thereby blocking this subsequent interaction and preventing the membrane fusion event required for viral entry.[4]

Binding to CCR5

Peptide T and its analogs act as ligands for CCR5.[2] This has been demonstrated through various binding and functional assays. For instance, DAPTA has been shown to potently inhibit the specific, CD4-dependent binding of gp120 from different HIV-1 strains to CCR5.[4] Furthermore, studies have shown that Peptide T can partially suppress the binding of the natural CCR5 ligand, MIP-1β, to human monocytes, suggesting a competitive or allosteric interaction at the receptor level.[5]

Inhibition of Downstream Signaling

As a GPCR, CCR5 activation by its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase.[3][6] By acting as an antagonist, Peptide T is expected to block these downstream signaling pathways that are normally triggered by CCR5 agonists. This antagonistic activity is crucial for its therapeutic effect, as it not only prevents viral entry but also modulates the inflammatory responses mediated by CCR5.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of Peptide T and its analogs.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA

gp120 StrainIC50 (nM)Reference
Bal0.06[4]
CM2350.32[4]

Table 2: Antiviral and Chemotaxis Inhibition by Peptide T and Analogs

PeptideAssayTargetIC50 / Peak Inhibitory ConcentrationReference
Peptide TAntiviral AssayR5 & R5/X4 HIV-110⁻¹² to 10⁻⁹ M[1]
RAP-103Monocyte ChemotaxisCCR50.18 pM[7]
RAP-103Monocyte ChemotaxisCCR24.2 pM[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Peptide T's mechanism of action are provided below.

HIV-1 Infectivity Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of Peptide T to inhibit HIV-1 entry into target cells by measuring the activity of a reporter gene (luciferase) that is under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 R5-tropic virus stock

  • Peptide T or analog

  • Complete culture medium

  • 96-well culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of Peptide T in complete culture medium.

  • Pre-incubate the TZM-bl cells with the various concentrations of Peptide T for 1 hour at 37°C.

  • Add a predetermined amount of R5-tropic HIV-1 to each well. Include control wells with no virus and virus with no peptide.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the culture medium and lyse the cells with the luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of viral entry for each Peptide T concentration relative to the control wells.

Chemotaxis Assay

This assay assesses the ability of Peptide T to block the migration of CCR5-expressing cells towards a chemoattractant.

Materials:

  • CCR5-expressing cells (e.g., human monocytes or a CCR5-transfected cell line)

  • Chemoattractant (e.g., MIP-1β or RANTES)

  • Peptide T or analog

  • Transwell inserts with a porous membrane (e.g., 5 µm pore size)

  • 24-well plates

  • Assay buffer (e.g., RPMI with 0.5% BSA)

  • Cell counting method (e.g., hemocytometer or automated cell counter)

Protocol:

  • Resuspend CCR5-expressing cells in assay buffer.

  • Pre-incubate the cells with various concentrations of Peptide T for 30 minutes at 37°C.

  • Add the chemoattractant to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • After incubation, remove the Transwell inserts.

  • Count the number of cells that have migrated to the lower chamber.

  • Calculate the percentage of inhibition of chemotaxis for each Peptide T concentration relative to the control wells (chemoattractant alone).

Co-Immunoprecipitation of gp120-CD4-CCR5 Complex

This protocol is designed to demonstrate the ability of Peptide T to disrupt the formation of the ternary complex required for HIV-1 entry.

Materials:

  • Cells co-expressing CD4 and CCR5

  • Soluble gp120

  • Soluble CD4 (sCD4)

  • DAPTA (Peptide T analog)

  • Lysis buffer

  • Antibody against CCR5

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (anti-gp120)

Protocol:

  • Incubate cells expressing CD4 and CCR5 with soluble gp120 and sCD4 in the presence or absence of 1 nM DAPTA for 1-2 hours at 4°C.

  • Lyse the cells with lysis buffer and centrifuge to pellet cellular debris.

  • Add the anti-CCR5 antibody to the supernatant and incubate for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them several times with wash buffer.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Probe the membrane with an anti-gp120 antibody to detect the presence of co-immunoprecipitated gp120. A reduced or absent gp120 band in the DAPTA-treated sample indicates inhibition of the complex formation.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of Peptide T.

HIV_Entry_and_Peptide_T_Inhibition cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Interaction Membrane CCR5->Membrane 3. Membrane Fusion & Viral Entry Peptide_T Peptide T Peptide_T->CCR5 Antagonism

Caption: HIV-1 Entry and Inhibition by Peptide T.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Cells CCR5-expressing cells Incubate_with_Peptide_T Pre-incubation Cells->Incubate_with_Peptide_T Peptide_T Peptide T (various concentrations) Peptide_T->Incubate_with_Peptide_T Chemoattractant Chemoattractant (e.g., MIP-1β) Transwell Transwell Chamber (Upper: Cells | Lower: Chemoattractant) Chemoattractant->Transwell Incubate_with_Peptide_T->Transwell Incubation Incubation (2-4 hours) Transwell->Incubation Quantification Quantify Migrated Cells Incubation->Quantification

Caption: Workflow of a Chemotaxis Inhibition Assay.

Conclusion

Peptide T and its analogs represent a significant class of early-generation HIV-1 entry inhibitors that function through the targeted antagonism of the CCR5 co-receptor. By competitively or allosterically inhibiting the binding of the gp120-CD4 complex to CCR5, Peptide T effectively blocks a crucial step in the viral lifecycle of R5-tropic strains. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antiretroviral strategies targeting viral entry. Further investigation into the precise binding site and the allosteric modulation of CCR5 by Peptide T could provide valuable insights for the design of next-generation CCR5 antagonists with improved potency and pharmacokinetic profiles.

References

Peptide T: A Technical Guide to a Pioneer HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, was one of the earliest compounds identified as a potential HIV entry inhibitor.[1][2][3] Its discovery in 1986 sparked significant interest in the development of therapeutics targeting the initial stages of HIV infection.[1][2] This technical guide provides an in-depth analysis of Peptide T and its analogues, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation. The primary mechanism of Peptide T involves the blockade of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][4][5] While initial enthusiasm for Peptide T has been tempered by mixed clinical trial results and the development of more potent antiretroviral agents, its story offers valuable insights into the complexities of HIV-1 entry and the challenges of peptide-based drug development.

Introduction: The Genesis of a Gp120-Derived Peptide Inhibitor

Peptide T, with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), was identified through a database search for viral protein segments with homology to known neuropeptides.[5][6] This approach was based on the hypothesis that viral envelope proteins might mimic endogenous ligands to interact with host cell receptors. Peptide T's sequence shares homology with a region of the HIV-1 gp120 protein, the viral glycoprotein (B1211001) responsible for binding to the host cell CD4 receptor and a subsequent co-receptor, either CCR5 or CXCR4, to initiate viral entry.[3][5][7]

Initial research suggested that Peptide T might interfere with the binding of gp120 to the CD4 receptor. However, subsequent and more definitive studies revealed that its primary mode of action is as a selective antagonist of the CCR5 co-receptor.[4][5] This discovery was pivotal, as it highlighted the potential of targeting co-receptors to block HIV-1 infection. A more stable, protease-resistant analog, D-Ala1-Peptide T-amide (DAPTA), was developed for clinical investigation.[5]

Mechanism of Action: Blocking the CCR5 Co-Receptor

The entry of HIV-1 into a target cell is a multi-step process. First, the viral envelope protein gp120 binds to the CD4 receptor on the surface of immune cells such as T-helper cells and macrophages.[7] This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[7] The subsequent interaction with the co-receptor is essential for the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the host cell.[7]

Peptide T and its analog DAPTA exert their antiviral effect by specifically targeting and blocking the CCR5 co-receptor.[4][5] By binding to CCR5, Peptide T competitively inhibits the interaction between the gp120-CD4 complex and the co-receptor, thereby preventing the final step of viral entry for R5-tropic HIV-1 strains.[4][8] This selectivity for CCR5 explains the early inconsistencies in in vitro antiviral studies, as Peptide T shows little to no inhibitory activity against X4-tropic HIV-1 strains that utilize the CXCR4 co-receptor.[4][5]

Signaling Pathways

The binding of chemokines to CCR5, a G protein-coupled receptor (GPCR), typically initiates a cascade of intracellular signaling events. This includes the activation of inhibitory G proteins (Gαi), leading to a decrease in cyclic AMP (cAMP) levels and the modulation of downstream pathways that can influence cell migration (chemotaxis) and other cellular responses.[9][10] There is also evidence suggesting that under certain conditions, CCR5 can couple to Gq proteins, leading to an increase in intracellular calcium (Ca2+) concentration.[11] While the binding of HIV-1 gp120 to CCR5 is necessary for viral entry, it is not definitively established that G protein-dependent signaling is required for the fusion process itself.[10] Peptide T, by acting as a CCR5 antagonist, is presumed to interfere with these signaling pathways, although its primary antiviral mechanism is the steric hindrance of gp120 binding.

Diagram of the HIV-1 Entry and Inhibition by Peptide T

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding PeptideT Peptide T CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Cell_Interior Cell Interior CCR5->Cell_Interior 3. Membrane Fusion & Viral Entry PeptideT->CCR5 Blocks Binding

Caption: HIV-1 entry and its inhibition by Peptide T.

Quantitative Data

This section summarizes the key quantitative data from preclinical and clinical investigations of Peptide T and its analog, DAPTA.

Table 1: In Vitro Antiviral Activity of DAPTA
HIV-1 StrainIC50 (nM)Cell SystemReference
BaL (R5-tropic)0.06CCR5+ Cells[4][8]
CM235 (R5-tropic)0.32CCR5+ Cells[4][8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Trial of Intranasal Peptide T for HIV-Associated Cognitive Impairment
ParameterDetailsReference
Study Design 3-site, double-blind, placebo-controlled trial[12]
Dosage 2 mg Peptide T administered intranasally three times a day for 6 months[12]
Primary Outcome No statistically significant difference between Peptide T and placebo on the global neuropsychological (NP) change score.[12]
Subgroup Analysis - Improved performance in patients with more evident cognitive impairment (NP global deficit score ≥ 0.5) (P = 0.02).[12]
- Treatment effect suggested in patients with CD4+ cell counts > 200 cells/µL.[12]
Table 3: Clinical Trial of Intranasal Peptide T for Painful Distal Neuropathy in AIDS
ParameterDetailsReference
Study Design Multicentered, double-blind, randomized, placebo-controlled study[13]
Dosage 6 mg/day of intranasal Peptide T for 12 weeks[13]
Primary Outcome No significant difference in the change in pain scores between the Peptide T group (-0.24) and the placebo group (-0.39) (p = 0.32).[13]
Conclusion Intranasal Peptide T was found to be safe but ineffective in treating painful distal symmetrical polyneuropathy associated with AIDS.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Peptide T.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of Peptide T for the CCR5 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Peptide T for the CCR5 receptor.

Materials:

  • Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-Maraviroc.

  • Competitor: Unlabeled Peptide T at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize CCR5-expressing cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (a predetermined optimal protein concentration).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of unlabeled Peptide T.

    • For total binding control, add assay buffer instead of Peptide T.

    • For non-specific binding control, add a high concentration of a known unlabeled CCR5 ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of Peptide T by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Peptide T concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Competitive Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Prepare CCR5-expressing cell membranes B Set up 96-well plate: - Membranes - Radioligand - Peptide T (various conc.) A->B C Incubate to reach binding equilibrium B->C D Filter to separate bound and free radioligand C->D E Wash filters to remove unbound radioligand D->E F Measure radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate IC50 - Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

HIV-1 Entry Inhibition Assay (Pseudovirus-Based Luciferase Assay)

This assay measures the ability of Peptide T to inhibit the entry of HIV-1 into target cells using a safe and quantifiable system.

Objective: To determine the IC50 of Peptide T for the inhibition of R5-tropic HIV-1 entry.

Materials:

  • HIV-1 Env-pseudotyped Virus: Replication-defective HIV-1 particles carrying a luciferase reporter gene and expressing the envelope protein of an R5-tropic HIV-1 strain (e.g., BaL). These are produced by co-transfecting HEK293T cells with an Env-expression plasmid and an Env-deficient HIV-1 backbone plasmid containing the luciferase gene.[14][15]

  • Target Cells: A cell line that expresses CD4 and CCR5 and is susceptible to HIV-1 infection (e.g., TZM-bl cells, which contain a Tat-inducible luciferase reporter).

  • Peptide T: A range of concentrations.

  • Cell Culture Medium: e.g., DMEM supplemented with 10% FBS.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Virus and Compound Incubation: On the day of the experiment, pre-incubate the pseudovirus with serial dilutions of Peptide T for a set period (e.g., 1 hour at 37°C).

  • Infection: Add the virus-Peptide T mixture to the target cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, expression of viral proteins, and activation of the luciferase reporter gene.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence in each well using a luminometer. The light output is proportional to the level of viral entry.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Peptide T relative to the control (virus only). Plot the percentage of inhibition against the logarithm of the Peptide T concentration and fit the data to a dose-response curve to determine the IC50 value.

Monocyte Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of Peptide T to block the migration of monocytes towards a chemoattractant that signals through CCR5.

Objective: To evaluate the antagonistic effect of Peptide T on CCR5-mediated monocyte chemotaxis.

Materials:

  • Monocytes: Freshly isolated human peripheral blood monocytes (PBMCs) or a monocyte-like cell line (e.g., THP-1).

  • Chemoattractant: A CCR5 ligand such as MIP-1β (CCL4) or RANTES (CCL5).

  • Peptide T: A range of concentrations.

  • Boyden Chamber: A two-chamber system separated by a microporous membrane (e.g., 5 µm pore size).[3][16]

  • Assay Medium: Serum-free RPMI 1640.

  • Cell Stain: e.g., Calcein-AM or Giemsa stain.

  • Microscope and Image Analysis Software.

Procedure:

  • Assay Setup:

    • In the lower chamber of the Boyden apparatus, add the chemoattractant (e.g., MIP-1β) in the assay medium. For a negative control, use assay medium alone.

    • In the upper chamber, add the monocyte suspension in assay medium. For the experimental conditions, pre-incubate the monocytes with various concentrations of Peptide T before adding them to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 2-4 hours).

  • Cell Staining and Quantification:

    • After incubation, remove the upper chamber.

    • Wipe the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of Peptide T compared to the control (chemoattractant only). Plot the percentage of inhibition against the logarithm of the Peptide T concentration to determine the IC50 value.

Conclusion and Future Perspectives

Peptide T holds a significant place in the history of HIV research as an early and rationally designed entry inhibitor. Its journey from a gp120-derived peptide to a CCR5 antagonist provided crucial proof-of-concept for targeting viral co-receptors. While clinical trials yielded mixed results, with some evidence of cognitive benefits in specific patient subgroups but a lack of efficacy in treating painful neuropathy, the development of Peptide T paved the way for a new class of antiretroviral drugs.

The challenges encountered with Peptide T, such as its peptide nature leading to potential stability and delivery issues, and its modest potency compared to later small-molecule inhibitors, are emblematic of the hurdles in peptide-based drug development. Nevertheless, the knowledge gained from studying Peptide T and its interaction with CCR5 has been invaluable.

Future research in this area may focus on developing more potent and bioavailable peptide or peptidomimetic CCR5 antagonists. The detailed understanding of the Peptide T-CCR5 interaction can inform the design of novel therapeutics not only for HIV but also for other conditions where CCR5 plays a pathological role, such as in inflammatory diseases and certain cancers. The legacy of Peptide T serves as a reminder of the importance of exploring diverse therapeutic strategies in the ongoing fight against HIV and other complex diseases.

References

Foundational Research on D-ala-peptide-T-amide (DAPTA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ala-peptide-T-amide (DAPTA), a synthetic octapeptide analog of Peptide T, is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] This technical guide provides an in-depth overview of the foundational research on DAPTA, detailing its mechanism of action, quantitative binding data, key experimental protocols, and its impact on critical signaling pathways. DAPTA has been investigated primarily for its therapeutic potential as a viral entry inhibitor for R5-tropic HIV-1 strains and for its neuroprotective properties.[3][4] Its ability to block the interaction of the HIV-1 envelope glycoprotein (B1211001) gp120 with the CCR5 co-receptor forms the basis of its antiviral activity.[5] Furthermore, DAPTA has demonstrated immunomodulatory and anti-inflammatory effects through the downregulation of signaling pathways such as NF-κB and Notch.[6]

Mechanism of Action

DAPTA's primary mechanism of action is the competitive antagonism of the CCR5 receptor.[3] By binding to CCR5, DAPTA allosterically inhibits the binding of natural ligands, including the HIV-1 gp120 envelope protein.[3] This blockade is crucial in preventing the entry of R5-tropic HIV-1 strains into host cells, a process that requires the sequential binding of gp120 to the CD4 receptor and then to a co-receptor, most commonly CCR5.[3]

Beyond its role as a viral entry inhibitor, DAPTA exhibits neuroprotective and anti-inflammatory activities.[6][7] In models of neuroinflammation, DAPTA has been shown to reduce microglia and astrocyte activation.[2] These effects are mediated, in part, by its ability to modulate key inflammatory signaling pathways.

Quantitative Data

The following table summarizes the quantitative data regarding the binding affinity and inhibitory concentration of DAPTA from various foundational studies.

Parameter Value Assay/System Source
IC50 0.06 nMInhibition of gp120 (BaL strain) binding to CCR5[5]
IC50 0.32 nMInhibition of gp120 (CM235 strain) binding to CCR5[5]
IC50 55 pMInhibition of gp120BaL/sCD4 binding to CCR5 (Cf2Th/synR5 cells)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DAPTA.

CCR5 Binding Assay: Radioligand Competition

This assay quantifies DAPTA's ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.

  • Materials:

    • Cell membranes from a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5).

    • Radioligand: [¹²⁵I]-gp120.

    • Soluble CD4 (sCD4).

    • Unlabeled DAPTA at a range of concentrations.

    • Assay Buffer (e.g., 50 mM Tris, 1 mM MgCl₂, 0.5% BSA).

    • 96-well filter plates.

    • Vacuum filtration manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of DAPTA.

    • In a 96-well plate, add assay buffer, the DAPTA dilution, [¹²⁵I]-gp120, sCD4, and the CCR5-expressing cell membrane preparation.

    • Incubate the plate to allow binding to reach equilibrium.

    • Transfer the contents of the plate to a 96-well filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.

    • Allow the filters to dry and measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of DAPTA to determine the IC50 value.[1]

Neuroprotection Assay: TUNEL Staining for Apoptosis

This protocol assesses the ability of DAPTA to protect primary neuronal cultures from gp120-induced apoptosis.

  • Materials:

    • Primary hippocampal neuronal cultures.

    • Recombinant HIV-1 gp120.

    • DAPTA.

    • Phosphate-buffered saline (PBS).

    • 4% Paraformaldehyde in PBS.

    • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture.

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

    • Fluorescence microscope.

  • Procedure:

    • Culture primary hippocampal neurons on coverslips.

    • Pre-incubate the neuronal cultures with desired concentrations of DAPTA for 1 hour before the addition of gp120.

    • Induce neurotoxicity by adding recombinant gp120 to the culture medium.

    • Incubate for 24-48 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells.

    • Perform the TUNEL assay according to the manufacturer's instructions to label fragmented DNA.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Signaling Pathways

DAPTA's interaction with CCR5 leads to the modulation of downstream signaling pathways, particularly those involved in inflammation and immune responses.

Inhibition of NF-κB Signaling Pathway

DAPTA has been shown to downregulate the NF-κB signaling pathway.[6] In inflammatory conditions, the binding of ligands to receptors like TNFR can trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DAPTA, by blocking CCR5, can interfere with signaling events that contribute to NF-κB activation. Studies in an Experimental Autoimmune Encephalomyelitis (EAE) model showed that DAPTA treatment led to a decrease in NF-κB p65 and an increase in its inhibitor, IκBα.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 IKK IKK CCR5->IKK Inhibits activation DAPTA DAPTA DAPTA->CCR5 Blocks IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα Complex IκBα->NFκB_IκBα Inhibits NFκB NF-κB p65 Transcription Pro-inflammatory Gene Transcription NFκB->Transcription Activates NFκB_IκBα->NFκB Releases

DAPTA's inhibition of the NF-κB signaling cascade.

Downregulation of Notch Signaling Pathway

Research has also implicated DAPTA in the downregulation of the Notch signaling pathway.[6] The Notch pathway is a critical cell-cell communication system that regulates cell fate decisions. Ligand binding to the Notch receptor leads to proteolytic cleavage and the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes. In the context of EAE, DAPTA treatment was found to decrease the expression of Notch-1 and Notch-3.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 NotchReceptor Notch Receptor CCR5->NotchReceptor Downregulates expression DAPTA DAPTA DAPTA->CCR5 Blocks ProteolyticCleavage Proteolytic Cleavage NotchReceptor->ProteolyticCleavage NotchLigand Notch Ligand NotchLigand->NotchReceptor Binds NICD NICD ProteolyticCleavage->NICD Releases TargetGenes Target Gene Transcription NICD->TargetGenes Activates

DAPTA's indirect downregulation of the Notch signaling pathway.

Clinical Perspectives

Early clinical trials of intranasally administered DAPTA in HIV-infected individuals have shown some promising results. In one study, DAPTA treatment was associated with a mean CD4 increase of 33% in five out of eleven patients and a reduction of the viral reservoir in monocytes to undetectable levels in most patients.[9] Another clinical trial was designed to assess the safety and efficacy of DAPTA in eliminating treatment-resistant infectious virus in peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals with suppressed plasma viral loads.[10] These studies suggest potential antiviral and immunological benefits, although larger, controlled trials are necessary to fully establish its therapeutic efficacy.

Conclusion

DAPTA is a well-characterized CCR5 antagonist with potent antiviral and neuroprotective activities demonstrated in preclinical studies. Its mechanism of action, centered on the blockade of the CCR5 receptor, leads to the inhibition of R5-tropic HIV-1 entry and the modulation of key inflammatory signaling pathways. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of DAPTA as a potential therapeutic agent for HIV infection and neuroinflammatory diseases.

References

The Evolving Paradigm of Peptide T: From V2 Loop Mimicry to CCR5 Antagonism in HIV-1 Entry Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between Peptide T and the HIV-1 envelope glycoprotein (B1211001) gp120, with a particular focus on the role of the V2 region. Initially heralded as a direct competitive inhibitor of the gp120-CD4 interaction, the scientific understanding of Peptide T's mechanism has evolved significantly. This document synthesizes the current evidence, establishing Peptide T and its stable analog, D-Ala-Peptide T-Amide (DAPTA), as potent antagonists of the CCR5 co-receptor. By blocking the interaction between the gp120-CD4 complex and CCR5, Peptide T effectively inhibits the entry of R5-tropic HIV-1 strains. This guide presents the quantitative data supporting this mechanism, details the experimental protocols for its investigation, and provides visualizations of the key molecular interactions and experimental workflows.

Introduction: The Shifting Landscape of Peptide T Research

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, was first identified in 1986.[1] The initial hypothesis posited that Peptide T, by mimicking a segment of gp120, would competitively inhibit the binding of the virus to the CD4 receptor on T-cells.[2] However, subsequent research has revealed a more nuanced and potent mechanism of action. It is now widely accepted that Peptide T and its more stable analog, D-Ala-Peptide T-Amide (DAPTA), function as selective antagonists of the CCR5 co-receptor.[3][4][5] This guide will explore the scientific journey from the initial V2-centric hypothesis to the current understanding of Peptide T as a CCR5-targeted HIV-1 entry inhibitor.

The Role of the gp120 V2 Loop in HIV-1 Entry

The V2 loop of gp120 is a region of significant structural and functional importance in the process of HIV-1 infection. It contributes to the overall conformation of the gp120 trimer and plays a critical role in shielding conserved epitopes from neutralizing antibodies. The V2 loop itself contains motifs that can interact with cellular receptors, including the α4β7 integrin, which is implicated in the gut homing of T-cells.[6][7][8] Furthermore, the V2 loop's structure and glycosylation pattern can influence the exposure of the co-receptor binding sites on gp120 following CD4 engagement.[9] While Peptide T is derived from this region, its inhibitory action is not a simple mimicry of a gp120-CD4 binding epitope. Instead, it appears to exploit a different facet of the viral entry process: co-receptor engagement.

Quantitative Analysis of Peptide T Analog (DAPTA) Interaction with CCR5

The most compelling evidence for Peptide T's mechanism of action comes from quantitative in vitro assays demonstrating the potent inhibition of gp120's interaction with the CCR5 co-receptor by its stable analog, DAPTA.

CompoundHIV-1 Strain (gp120 source)Assay TypeEndpointValueReference(s)
D-Ala-Peptide T-Amide (DAPTA)BaL (R5-tropic)Competitive BindingIC500.06 nM[2][3]
D-Ala-Peptide T-Amide (DAPTA)CM235 (R5-tropic)Competitive BindingIC500.32 nM[3]
CCR5 N-terminal peptide (sulfated)YU2Isothermal Titration CalorimetryKd2.2 µM[10]
Phage display-derived peptideN/ACell Fusion AssayIC505 µM[11]

Experimental Protocols

Radioligand Competition Binding Assay for CCR5

This assay quantifies the affinity of a test compound (e.g., DAPTA) for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of DAPTA for the CCR5 receptor.

Materials:

  • Cell Membranes: Membrane preparations from a cell line with high-level expression of human CCR5 (e.g., HOS-CD4-CCR5).

  • Radioligand: ¹²⁵I-labeled MIP-1β or another high-affinity CCR5 ligand.

  • Test Compound: D-Ala-Peptide T-Amide (DAPTA) stock solution.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 0.05% CHAPS, pH 7.4.

  • Apparatus: 96-well glass fiber filter plates (pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: Radioligand and binding buffer.

    • Non-specific Binding: Radioligand and a high concentration of an unlabeled CCR5 antagonist (e.g., Maraviroc).

    • Competitive Binding: Radioligand and serial dilutions of DAPTA.

  • Reaction Mixture: Add the following to each well in the specified order:

    • 150 µL of CCR5-expressing cell membranes (3-20 µg protein).

    • 50 µL of the unlabeled compound (DAPTA dilutions or non-specific binding control) or buffer.

    • 50 µL of radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plates.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of DAPTA.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HIV-1 Pseudovirus Entry Inhibition Assay

This assay measures the ability of a test compound to inhibit the entry of replication-incompetent pseudoviruses into target cells.

Objective: To quantify the dose-dependent inhibition of R5-tropic HIV-1 entry by DAPTA.

Materials:

  • Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes).

  • Producer Cells: 293T/17 cells.

  • Plasmids: An HIV-1 envelope expression plasmid (R5-tropic, e.g., from BaL strain) and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.

  • Reagents: Cell culture media, transfection reagent, and luciferase assay substrate.

Procedure:

  • Pseudovirus Production: Co-transfect 293T/17 cells with the R5-tropic HIV-1 envelope plasmid and the Env-deficient backbone plasmid. Harvest the pseudovirus-containing supernatant after 48-72 hours.

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate and incubate overnight.

  • Compound Treatment: Pre-incubate the TZM-bl cells with serial dilutions of DAPTA for 30-60 minutes at 37°C.

  • Infection: Add a standardized amount of the R5-tropic pseudovirus to each well. Include "no virus" and "no drug" controls.

  • Incubation: Incubate the plate for 48 hours at 37°C to allow for viral entry and reporter gene expression.

  • Lysis and Measurement: Remove the supernatant, lyse the cells, and add the luciferase assay reagent according to the manufacturer's protocol. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each DAPTA concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the log concentration of DAPTA and use non-linear regression to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Workflows

HIV_Entry_Inhibition Figure 1: Proposed Mechanisms of Peptide T Action cluster_0 Initial Hypothesis: CD4 Binding Inhibition cluster_1 Current Understanding: CCR5 Antagonism gp120_1 gp120 CD4_1 CD4 Receptor gp120_1->CD4_1 Binding Infection_1 Viral Entry CD4_1->Infection_1 PeptideT_1 Peptide T PeptideT_1->CD4_1 Competitive Inhibition gp120_2 gp120 CD4_2 CD4 Receptor gp120_2->CD4_2 Binding gp120_CD4 gp120-CD4 Complex CD4_2->gp120_CD4 CCR5 CCR5 Co-receptor gp120_CD4->CCR5 Binding Infection_2 Viral Entry CCR5->Infection_2 PeptideT_2 Peptide T (DAPTA) PeptideT_2->CCR5 Antagonism

Figure 1: Proposed Mechanisms of Peptide T Action

Radioligand_Binding_Workflow Figure 2: Workflow for Radioligand Competition Binding Assay start Start prepare_reagents Prepare CCR5 Membranes, Radioligand, and DAPTA Dilutions start->prepare_reagents plate_setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding prepare_reagents->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation filtration Vacuum Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Dry Filters and Measure Radioactivity washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Figure 2: Workflow for Radioligand Competition Binding Assay

Conclusion

The study of Peptide T provides a fascinating case study in the evolution of scientific understanding in drug discovery. While its origins lie in the V2 loop of gp120, its primary mechanism of action is now firmly established as the antagonism of the CCR5 co-receptor. The potent inhibition of R5-tropic HIV-1 entry by Peptide T's stable analog, DAPTA, underscores the therapeutic potential of targeting co-receptor interactions. The experimental protocols and data presented in this guide offer a robust framework for the continued investigation of Peptide T and the development of next-generation HIV-1 entry inhibitors. The journey of Peptide T from a simple mimic to a potent antagonist highlights the importance of rigorous, quantitative biological characterization in elucidating the true molecular mechanisms of drug action.

References

An In-depth Technical Guide to Early In Vitro Studies of Peptide-T Antiviral Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the foundational in vitro research on Peptide T, an early and novel peptide-based HIV entry inhibitor. It details the proposed mechanism of action, summarizes quantitative antiviral data, outlines key experimental protocols, and discusses the initial inconsistencies in research findings that were later clarified.

Introduction: The Discovery of Peptide T

In 1986, a significant development in early AIDS research was the discovery of Peptide T by neuroscientist Dr. Candace Pert and her team.[1] This octapeptide was derived from the V2 region of the HIV-1 envelope glycoprotein, gp120.[2] Early research suggested that Peptide T could function as an HIV entry inhibitor by blocking the virus from binding to and infecting target cells.[1][3] Its mechanism was proposed to involve competitive inhibition of the gp120 protein's interaction with a cellular co-receptor, a novel concept at the time.[4] This guide focuses on the initial in vitro studies that characterized its antiviral properties.

Proposed Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism of HIV-1 entry into a host cell involves a series of precise molecular interactions. The viral surface protein gp120 first binds to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[5][6] This initial binding triggers a conformational change in gp120, exposing a binding site for a second receptor, a chemokine co-receptor, which is typically either CCR5 or CXCR4.[5] The subsequent interaction with the co-receptor initiates further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[6]

Peptide T was proposed to act as a competitive inhibitor at the co-receptor binding step. Specifically, it was found to block the binding and infection of viral strains that use the CCR5 co-receptor (known as R5-tropic viruses).[1][2] By occupying the receptor, Peptide T prevents the gp120-CD4 complex from engaging with CCR5, thereby halting the fusion process and preventing viral entry.

HIV_Entry_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-Cell, Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-Receptor Binding gp41 gp41 Cytoplasm Cell Cytoplasm gp41->Cytoplasm 5. Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Activation & Membrane Fusion

Caption: HIV-1 entry mechanism involving gp120, CD4, and CCR5.

PeptideT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120_CD4 gp120-CD4 Complex CCR5 CCR5 Co-Receptor gp120_CD4->CCR5 2. Binding is blocked Fusion_Blocked Membrane Fusion Blocked CCR5->Fusion_Blocked PeptideT Peptide T PeptideT->CCR5 1. Peptide T binds to CCR5

Caption: Peptide T blocks HIV entry by binding to the CCR5 co-receptor.

Quantitative Data on In Vitro Antiviral Activity

Early in vitro studies demonstrated that Peptide T could inhibit the replication of specific HIV-1 strains, particularly those isolated from monocytes and macrophages. The antiviral efficacy was highly dependent on the viral isolate, the target cell type, and the specific assay used.[2] A pivotal finding was that Peptide T selectively inhibited R5 and dual-tropic (R5/X4) HIV-1 strains, with little to no effect on lab-adapted X4 strains like IIIB, MN, or NL4-3.[2] This selectivity explained many of the early inconsistencies in research results.

Parameter Value / Observation Cell Types HIV-1 Strains Reference
Peak Inhibitory Concentration 10-12 to 10-9 MMonocyte-Derived Macrophages (MDMs), Microglia, Primary CD4+ T cellsR5 and R5/X4 strains (e.g., ADA)[2]
Range of Viral Inhibition 60% to 99%MDMs, Microglia, Primary CD4+ T cellsR5 and R5/X4 strains[2]
Effect on X4-tropic Strains Little to no inhibitionCD4+ T cellsLab-adapted X4 strains (IIIB, MN, NL4-3)[2]
Mechanism of Inhibition Blocks viral entryMAGI cells, Luciferase reporter cellsR5-tropic (ADA envelope)[2]
Chemotaxis Inhibition Potently inhibits RANTES-mediated chemotaxisCCR5-transfected HOS cellsN/A[7]
Binding Inhibition Partially suppressed 125I-MIP1-beta bindingHuman MonocytesN/A[7]

Key Experimental Protocols

The characterization of Peptide T's antiviral effects relied on several key in vitro assays designed to measure viral replication, entry, and receptor interaction.

HIV Infectivity and Replication Assays

These assays were used to quantify the ability of Peptide T to prevent productive viral infection in susceptible cells.

  • Protocol: MAGI Cell Assay (Multinuclear Activation of a Galactosidase Indicator)

    • Cell Line: HeLa cells engineered to express CD4 and a chemokine co-receptor (e.g., CCR5). These cells also contain an integrated HIV-1 LTR-lacZ reporter cassette.

    • Principle: When HIV-1 successfully infects a cell, the viral Tat protein is produced. Tat transactivates the HIV-1 LTR, driving the expression of the β-galactosidase (lacZ) gene.

    • Procedure: a. Cells are plated in multi-well plates. b. Cells are pre-incubated with various concentrations of Peptide T or a control substance. c. A known quantity of an R5-tropic HIV-1 strain is added to the wells. d. After an incubation period (e.g., 48 hours), the cells are fixed and stained with a substrate for β-galactosidase (e.g., X-gal).

    • Quantification: Infected cells turn blue. The number of blue cells or foci is counted, and the percentage of inhibition is calculated by comparing the counts in Peptide T-treated wells to control wells.[2]

  • Protocol: Luciferase Reporter Gene Assay

    • System: This assay uses HIV-1 virions pseudotyped with a specific envelope protein (e.g., from the R5-tropic ADA strain) and carrying a luciferase reporter gene. Target cells are engineered to be susceptible to infection.

    • Principle: Viral entry and the initiation of replication lead to the expression of the luciferase enzyme.

    • Procedure: a. Target cells are seeded in plates. b. Cells are treated with Peptide T or a control. c. Pseudotyped viral particles are added. d. Following incubation, cells are lysed, and a luciferase substrate is added.

    • Quantification: The amount of light produced is measured using a luminometer. A reduction in luminescence in treated cells compared to controls indicates inhibition of viral entry.[2]

Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis Plate 1. Plate Target Cells (e.g., MAGI-CCR5) Treat 2. Add Peptide T (Varying Concentrations) Plate->Treat Infect 3. Add HIV-1 Virus (R5-tropic) Treat->Infect Incubate 4. Incubate (e.g., 48 hours) Infect->Incubate FixStain 5a. Fix & Stain (for β-gal) Incubate->FixStain Lyse 5b. Lyse Cells & Add Luciferase Substrate Incubate->Lyse Count 6a. Count Blue Cells (MAGI Assay) FixStain->Count Calculate 7. Calculate % Inhibition Count->Calculate Measure 6b. Measure Light (Luciferase Assay) Lyse->Measure Measure->Calculate

Caption: General workflow for in vitro HIV inhibition assays.

Receptor Binding and Chemotaxis Assays

These assays were designed to provide direct evidence of Peptide T's interaction with the CCR5 receptor and its functional consequences.

  • Protocol: gp120 Binding Inhibition Assay

    • Components:

      • Target Cells: Cells expressing CD4 and CCR5 (e.g., transfected cell lines or primary monocytes).

      • Recombinant Proteins: Purified, soluble gp120 from an R5-tropic virus and soluble CD4 (sCD4).

      • Inhibitor: Peptide T.

    • Principle: The assay measures the ability of Peptide T to block the binding of a gp120-sCD4 complex to CCR5 on the cell surface. The binding of gp120 to CCR5 is dependent on its prior interaction with CD4.[8]

    • Procedure: a. Radiolabeled or fluorescently tagged gp120 is pre-incubated with sCD4 to induce the CCR5-binding conformation. b. Target cells are incubated with varying concentrations of Peptide T. c. The pre-formed gp120-sCD4 complexes are added to the cells. d. After incubation, unbound proteins are washed away.

    • Quantification: The amount of bound gp120 is measured (e.g., via scintillation counting or flow cytometry). A reduction in signal in the presence of Peptide T indicates binding inhibition.

  • Protocol: Monocyte Chemotaxis Assay

    • System: A Boyden chamber or similar migration assay system is used, with a porous membrane separating two compartments.

    • Principle: This assay measures the directed migration of cells (chemotaxis) towards a chemical gradient. CCR5 is a chemokine receptor, and its natural ligands (like RANTES and MIP-1β) or gp120 can act as chemoattractants for monocytes.

    • Procedure: a. A chemoattractant (e.g., RANTES or gp120) is placed in the lower chamber. b. Human monocytes are placed in the upper chamber, with or without Peptide T. c. The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.

    • Quantification: The number of cells that have migrated to the lower side of the membrane is counted microscopically. Inhibition of chemotaxis by Peptide T demonstrates its antagonist effect on CCR5 signaling.[7]

Conclusion

The early in vitro studies of Peptide T were instrumental in establishing the principle that HIV entry is a druggable target. This research provided compelling evidence that a small peptide derived from the viral envelope could specifically block infection by interfering with the gp120-co-receptor interaction. While Peptide T itself did not ultimately become a mainstream therapeutic, in part due to challenges with delivery and conflicting clinical trial results,[9] the foundational work clarified the critical role of chemokine co-receptors like CCR5 in the HIV lifecycle. This paved the way for the development of a new class of antiretroviral drugs—the entry inhibitors—that remains a vital component of modern HIV therapy.

References

The Core Pentapeptide of Peptide-T: A Technical Guide to its Significance and Mechanism as an HIV Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide-T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, and its core functional pentapeptide sequence, represent a significant area of research in the development of HIV entry inhibitors. Initially identified for its homology to the HIV envelope protein, this compound's mechanism of action has been refined to be a potent antagonist of the CCR5 chemokine receptor, a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells. This technical guide provides a comprehensive overview of the core pentapeptide sequence of this compound, its biological significance, mechanism of action, and the experimental methodologies used to characterize its function.

Introduction: Discovery and Evolution of this compound

This compound was first identified in 1986 by Drs. Candace Pert and Michael Ruff as an octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the gp120 envelope protein of HIV.[1][2] It was initially proposed to block HIV infection by competing with the virus for binding to the CD4 receptor.[3][4] Subsequent research, however, revealed a more nuanced mechanism. While this compound does share sequence homology with gp120, its primary therapeutic effect is now understood to be the blockade of the CCR5 co-receptor, which is essential for the entry of macrophage-tropic (M-tropic) strains of HIV-1.[5][6][7]

The instability of the original this compound led to the development of a more robust analog, D-ala-peptide T-amide (DAPTA).[8] Further refinement resulted in a shorter, orally active pentapeptide analog, RAP-103.[8]

The Core Pentapeptide Sequence: TTNYT

The biological activity of this compound is primarily attributed to its core pentapeptide sequence: Thr-Thr-Asn-Tyr-Thr (TTNYT) .[3][4] This sequence corresponds to amino acids 4-8 of the full octapeptide.[3] Structure-activity relationship studies have demonstrated that this pentapeptide retains most of the biological properties of the parent molecule, including its ability to inhibit HIV entry.[9] The TTNYT sequence is a crucial motif for the peptide's interaction with the CCR5 receptor.

Mechanism of Action: A CCR5 Antagonist

The prevailing scientific consensus is that this compound and its analogs function as HIV entry inhibitors by acting as antagonists at the CCR5 receptor.[4][10][11] The entry of R5-tropic HIV-1 into a host cell is a multi-step process:

  • The viral envelope protein gp120 first binds to the CD4 receptor on the surface of the T-helper cell.[12]

  • This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[12]

  • The interaction of gp120 with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.[7]

This compound competitively inhibits the binding of gp120 to CCR5, thereby preventing the fusion and entry of R5-tropic HIV-1 strains.[6][11] It has been shown to be highly selective for CCR5-mediated entry, with little to no inhibitory effect on viral strains that use the CXCR4 co-receptor (X4-tropic viruses).[6][7]

Signaling Pathway of HIV-1 Entry via CCR5 and Inhibition by this compound

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-helper) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change G_protein G-protein Signaling CCR5->G_protein 4. Signaling Cascade Fusion Membrane Fusion & Viral Entry G_protein->Fusion 5. Facilitates Fusion Peptide_T This compound (TTNYT) Peptide_T->CCR5 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy of this compound and its analogs has been quantified in various in vitro assays.

Compound Assay Target Virus Strain IC50 / Effective Concentration Inhibition Reference
DAPTAgp120-CCR5 BindingCCR5gp120 Bal0.06 nM-[11][13]
DAPTAgp120-CCR5 BindingCCR5gp120 CM2350.32 nM-[11][13]
This compoundHIV-1 ReplicationR5 & Dual-tropic HIV-1Patient Isolates1 pM - 1 nM60-99%[6][7]
This compoundViral EntryR5-tropic HIV-1ADA envelope-Potent Inhibition[7]
This compoundChemotaxisMonocytesM-tropic gp120-Potent Suppression[5]

Experimental Protocols

Radioligand Binding Assay for CCR5

This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line engineered to express high levels of the CCR5 receptor (e.g., CHO-CCR5 or HOS-CCR5 cells). Cells are harvested, washed, and then lysed by homogenization in a cold lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or ³H-maraviroc), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A 1. Prepare CCR5-expressing cell membranes B 2. Incubate membranes with radioligand and this compound A->B C 3. Separate bound and free ligand by filtration B->C D 4. Wash filters to remove non-specific binding C->D E 5. Measure radioactivity on filters D->E F 6. Calculate IC50 value E->F

Caption: Workflow for a competitive radioligand binding assay.

Monocyte Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of monocytes in response to a chemoattractant, such as the HIV-1 gp120 protein.

Methodology:

  • Cell Isolation: Primary human monocytes are isolated from the peripheral blood of healthy donors.

  • Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber contains the chemoattractant (e.g., gp120 or a chemokine like MIP-1β). The upper chamber contains the isolated monocytes, which have been pre-incubated with varying concentrations of this compound. A porous membrane separates the two chambers.

  • Incubation: The chamber is incubated to allow the monocytes to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

  • Data Analysis: The results are expressed as the percentage of inhibition of chemotaxis at different concentrations of this compound.

Experimental Workflow: Monocyte Chemotaxis Assay

Chemotaxis_Workflow A 1. Isolate primary human monocytes B 2. Pre-incubate monocytes with this compound A->B C 3. Add cells to upper chamber of Boyden apparatus B->C E 5. Incubate to allow cell migration C->E D 4. Add chemoattractant (gp120) to lower chamber D->E F 6. Quantify migrated cells in the lower chamber E->F

Caption: Workflow for a monocyte chemotaxis assay.

HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit the entry of HIV-1 into target cells using a safe and quantifiable system.

Methodology:

  • Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting a producer cell line (e.g., HEK293T) with two plasmids: one encoding the HIV-1 genome with a defective envelope gene and a luciferase reporter gene, and another plasmid encoding the HIV-1 envelope protein (e.g., from an R5-tropic strain). The resulting viral particles are replication-incompetent but can infect target cells for a single round.

  • Target Cell Preparation: A target cell line that expresses CD4 and CCR5 (e.g., TZM-bl cells) is seeded in a 96-well plate.

  • Infection: The target cells are pre-incubated with different concentrations of this compound before the addition of the HIV-1 pseudovirus.

  • Incubation: The plate is incubated to allow for viral entry and expression of the luciferase reporter gene.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The amount of light produced is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of viral entry. The data is used to calculate the concentration of this compound that inhibits viral entry by 50% (IC50).

Logical Relationship: HIV-1 Pseudovirus Entry Assay

Pseudovirus_Assay_Logic cluster_production Pseudovirus Production cluster_infection Infection Assay Plasmid_Env Env Plasmid (R5-tropic) Producer_Cell Producer Cell (HEK293T) Plasmid_Env->Producer_Cell Co-transfection Plasmid_Backbone HIV-1 Backbone Plasmid (ΔEnv, Luciferase+) Plasmid_Backbone->Producer_Cell Co-transfection Pseudovirus HIV-1 Pseudovirus Producer_Cell->Pseudovirus Target_Cell Target Cell (CD4+, CCR5+) Pseudovirus->Target_Cell Infection Luminescence Luminescence Measurement Target_Cell->Luminescence Luciferase Expression Peptide_T This compound Peptide_T->Target_Cell Pre-incubation

Caption: Logical flow of the HIV-1 pseudovirus entry assay.

Clinical Significance and Future Directions

The clinical development of this compound has faced challenges, including the instability of early formulations. A placebo-controlled clinical trial of intranasal DAPTA in HIV-positive individuals with cognitive impairment did not show a significant improvement in the primary neurocognitive endpoints.[8] However, a significant reduction in peripheral viral load was observed in the DAPTA-treated group.[8]

Despite these setbacks, the core pentapeptide sequence of this compound and its mechanism of action as a CCR5 antagonist continue to be of interest to researchers. The development of more stable and orally bioavailable analogs like RAP-103, which is also being investigated for neuroprotective and other therapeutic effects, highlights the enduring potential of this peptide family.[8] Further research is warranted to explore the full therapeutic utility of these CCR5-targeting peptides in the context of HIV infection and potentially other inflammatory and neurodegenerative conditions.

Conclusion

The core pentapeptide sequence TTNYT of this compound is a key molecular entity responsible for its inhibitory activity against R5-tropic HIV-1 strains. Its significance lies in its ability to act as a CCR5 antagonist, blocking a critical step in the viral entry process. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and its analogs. While clinical success has been limited, the foundational research on this peptide continues to inform the development of novel antiretroviral therapies targeting HIV-1 entry.

References

Initial Hypotheses on the Therapeutic Potential of Peptide T: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 16, 2025

Introduction

Discovered in 1986 by Drs. Candace Pert and Michael Ruff, Peptide T emerged from a hypothesis that viral proteins could interact with host receptors through short, peptide sequences homologous to endogenous signaling molecules.[1] It is an octapeptide derived from the V2 region of the Human Immunodeficiency Virus (HIV) envelope glycoprotein (B1211001) gp120.[2][3] The initial and central hypothesis was that Peptide T could act as a competitive inhibitor of HIV entry into host cells, thereby offering a novel therapeutic avenue for Acquired Immunodeficiency Syndrome (AIDS). This guide provides an in-depth analysis of the foundational hypotheses, early experimental data, and methodologies that characterized the initial research into Peptide T's potential.

The primary hypothesis was twofold:

  • HIV Entry Inhibition: Peptide T, by mimicking a region of gp120, would bind to the cellular receptor for HIV, competitively blocking the virus from attaching to and infecting host cells.[3][4]

  • Neuromodulatory and Neuroprotective Effects: Given the neurotoxic effects associated with gp120 in the central nervous system, it was hypothesized that Peptide T could block these effects, offering a treatment for the neurological complications of AIDS (Neuro-AIDS).[5][6]

Early research focused on identifying the specific receptor and elucidating the mechanism of this proposed inhibition. While the CD4 receptor was an initial candidate, subsequent research pointed towards chemokine receptors, particularly CCR5, as the primary target.[2][4][7]

Quantitative Data from Foundational Studies

The initial investigations into Peptide T's efficacy were characterized by in vitro assays to determine its antiviral activity and binding affinities. The data, while promising, also revealed inconsistencies that were later explained by the peptide's selectivity for specific viral strains.

ParameterValue / ObservationViral Strain(s)Cell Type(s)Citation
Antiviral Activity 60-99% inhibition of viral replicationR5 and dual-tropic (R5/X4) patient isolatesMonocyte-derived macrophages (MDMs), microglia, primary CD4+ T cells[7]
Little to no inhibitionLab-adapted X4 viruses (IIIB, MN, NL4-3)CD4+ T cells, MAGI cells[7]
Peak Inhibitory Concentration 10⁻¹² to 10⁻⁹ MR5 and R5/X4 isolatesMDMs, microglia, CD4+ T cells[7]
Clinical Dosage (Cognitive Impairment Trial) 2 mg, three times a day (intranasal)N/A (Human Trial)N/A (Human Trial)[6]
Clinical Dosage (Neuropathy Trial) 6 mg/day (intranasal)N/A (Human Trial)N/A (Human Trial)[8]

Experimental Protocols

The foundational hypotheses were tested using a variety of in vitro experimental models. These protocols were crucial in defining the peptide's mechanism of action.

Viral Infectivity and Entry Assays
  • Objective: To determine if Peptide T could prevent HIV from infecting host cells.

  • Methodology:

    • Cell Culture: Primary human cells, such as monocyte-derived macrophages (MDMs) or CD4+ T cells, were cultured.[7]

    • Viral Strains: Both laboratory-adapted X4 strains and, crucially, more clinically relevant R5 and dual-tropic (R5/X4) patient isolates were used.[7]

    • Treatment: Cells were pre-incubated with varying concentrations of Peptide T (or its more stable analog, D-ala-peptide-T-amide, DAPTA) before being challenged with a known quantity of HIV.[7]

    • Quantification: After a set incubation period, viral replication was measured. A common method was to quantify the p24 core antigen, a key viral protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[7]

    • Reporter Gene Assays: Specialized cell lines, such as MAGI cells (which express CD4, CCR5, and an HIV-inducible reporter gene like luciferase), were also used. Viral entry and successful infection would trigger the expression of the reporter gene, which could be easily measured.[2][7]

Receptor Binding Assays
  • Objective: To identify the cellular receptor for Peptide T and determine if it competes with gp120.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from cells known to be targets of HIV, such as brain tissue or T cells.[1]

    • Radiolabeling: The HIV envelope protein, gp120, was radiolabeled (e.g., with ¹²⁵I).

    • Competitive Binding: A fixed amount of radiolabeled gp120 was incubated with the cell membranes in the presence of increasing concentrations of unlabeled Peptide T.

    • Measurement: The amount of bound radioactivity was measured. A decrease in bound radioactivity with increasing concentrations of Peptide T indicated that the peptide was competing with gp120 for the same binding site(s).[1]

Chemotaxis Assays
  • Objective: To determine if Peptide T interacts with chemokine receptors.

  • Methodology:

    • Cell Migration: The ability of monocytes to migrate in response to a chemical gradient was assessed using a Boyden chamber or similar apparatus.

    • Chemoattractants: Known chemokines (like RANTES or MIP-1β) or gp120 itself were placed in the lower chamber to act as chemoattractants.[5]

    • Inhibition: Peptide T was added to the upper chamber with the monocytes.

    • Analysis: The number of cells that migrated to the lower chamber was counted. Inhibition of migration suggested that Peptide T was blocking the chemokine receptor responsible for the chemotactic response.[5]

Visualizing Initial Hypotheses and Workflows

Proposed Mechanism of HIV-1 Entry and Peptide T Inhibition

The initial hypothesis centered on Peptide T acting as a competitive antagonist at the host cell receptor used by the HIV gp120 protein. Early research shifted focus from CD4 to the CCR5 co-receptor as the primary site of action for R5-tropic viruses.

HIV_Entry_Inhibition cluster_cell Host Cell (e.g., Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers Fusion PeptideT Peptide T PeptideT->CCR5 Competitive Inhibition

Caption: Hypothesized mechanism of Peptide T blocking HIV-1 entry at the CCR5 co-receptor.

Experimental Workflow: Competitive Binding Assay

This workflow illustrates the logic behind the experiments designed to prove that Peptide T directly competes with gp120 for a binding site.

Binding_Assay_Workflow A Prepare Host Cell Membranes (e.g., from Brain Tissue) C Incubate Membranes with Radiolabeled gp120 A->C B Radiolabel HIV gp120 (e.g., with ¹²⁵I) B->C D Add Increasing Concentrations of Unlabeled Peptide T C->D E Separate Bound from Unbound gp120 D->E F Measure Radioactivity of Bound Fraction E->F G Does Radioactivity Decrease? F->G H Conclusion: Peptide T Competes with gp120 for Binding Site G->H Yes I Conclusion: No Direct Competition Observed G->I No

Caption: Logical workflow for a competitive receptor binding assay.

Conclusion

The initial hypotheses surrounding Peptide T positioned it as a pioneering example of a viral entry inhibitor. Foundational research, employing viral infectivity, receptor binding, and chemotaxis assays, suggested that Peptide T and its analog DAPTA functioned by selectively blocking the CCR5 co-receptor, thereby inhibiting the entry of R5-tropic HIV strains.[1][5][7] This selectivity for CCR5-using viruses explained the early inconsistencies in in vitro antiviral results, which often used lab-adapted, X4-tropic strains.[7] While subsequent clinical trials for cognitive impairment and neuropathy did not show significant primary endpoint efficacy across all patient groups, subgroup analyses did suggest potential benefits in patients with more severe cognitive deficits.[6] The early research laid the groundwork for understanding the critical role of co-receptors in HIV infection and established a new paradigm for therapeutic intervention focused on blocking viral entry.

References

Peptide-T and Its Interaction with Chemokine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, has been a subject of scientific inquiry for its potential as an HIV entry inhibitor.[1][2] This technical guide provides an in-depth exploration of the relationship between this compound and chemokine receptors, with a primary focus on the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for macrophage-tropic (R5) strains of HIV-1.[1][3][4] The guide will delve into the quantitative aspects of this interaction, detail the experimental protocols used for its study, and visualize the associated signaling pathways. A stable analog of this compound, D-Ala-Peptide-T-Amide (DAPTA), is often used in research due to its resistance to degradation and will be referenced where applicable.[2][5][6]

Data Presentation: Quantitative Analysis of this compound and CCR5 Interaction

The binding affinity of this compound and its analog DAPTA for the CCR5 receptor has been quantified using various in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of their potency.

LigandAssay TypeTarget ReceptorMeasured ParameterValueCell SystemReference
This compoundHIV-1 InhibitionCCR5Peak Inhibitory Conc.10-12 to 10-9 MMDMs, microglia, primary CD4+ T cells[1]
DAPTAgp120 Binding InhibitionCCR5IC500.06 nMCCR5+ Cells[3][4][5][6]
DAPTAgp120 Binding InhibitionCCR5IC500.32 nMCCR5+ Cells[3][4][5][6]
DAPTAgp120/sCD4 to CCR5 Binding InhibitionCCR5IC5055 ± 0.08 pMCf2Th/synR5 cells[6]

Signaling Pathways

The interaction of this compound with CCR5 is believed to modulate downstream signaling pathways typically initiated by the binding of endogenous chemokines like MIP-1α, MIP-1β, and RANTES.[7][8] As a G protein-coupled receptor (GPCR), CCR5 activation leads to a cascade of intracellular events.[8][9]

CCR5 Signaling Pathway

Upon binding of an agonist, CCR5 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subfamily.[8][9] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), resulting in the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] These events ultimately lead to calcium mobilization and the activation of various downstream kinases, influencing cellular processes such as chemotaxis and gene expression. Furthermore, agonist-bound CCR5 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.[10][11][12][13]

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCR5 CCR5 This compound->CCR5 G_protein Gαi/βγ CCR5->G_protein Activation PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Response (e.g., Chemotaxis) PKC->Cell_Response

CCR5 Signaling Pathway.
β-Arrestin Recruitment Pathway

Arrestin_Recruitment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCR5 CCR5 This compound->CCR5 GRK GRK CCR5->GRK Recruits P_CCR5 P-CCR5 GRK->CCR5 Phosphorylates Arrestin β-Arrestin P_CCR5->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization Signaling G protein- independent Signaling Arrestin->Signaling

β-Arrestin Recruitment and Receptor Internalization.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for CCR5 by measuring its ability to compete with a radiolabeled ligand.[14][15][16][17][18]

Materials:

  • Cell Membranes: Preparations from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).[19]

  • Radioligand: [125I]-MIP-1β or another suitable CCR5 ligand.

  • Competitor: Unlabeled this compound or DAPTA at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI).

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CCR5-expressing cell membranes (typically 5-20 µg of protein per well), a fixed concentration of the radioligand (usually at or below its Kd value), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Radioligand_Binding_Workflow start Start prep_reagents Prepare Cell Membranes, Radioligand, and this compound dilutions start->prep_reagents setup_rxn Set up reaction in 96-well plate: Membranes + Radioligand + this compound prep_reagents->setup_rxn incubate Incubate at RT for 60-90 min setup_rxn->incubate filtrate Filter through glass fiber filters incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash quantify Dry filters and measure radioactivity wash->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow.
Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemoattractant.[7][21][22][23][24][25]

Materials:

  • Cells: CCR5-expressing cells, such as human peripheral blood monocytes or a suitable cell line (e.g., THP-1).[21]

  • Chemoattractant: A known CCR5 ligand, such as RANTES (CCL5) or MIP-1β.

  • Test Compound: this compound at various concentrations.

  • Assay Medium: Serum-free RPMI 1640 with 0.1% BSA.

  • Transwell Inserts: 24-well or 96-well plates with inserts containing a porous membrane (e.g., 5 µm pores).

  • Detection Reagent: Calcein-AM or another fluorescent dye to label the cells.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation: Isolate and label the CCR5-expressing cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the cells in assay medium.

  • Assay Setup: Add the chemoattractant to the lower chamber of the Transwell plate. In the upper chamber (the insert), add the labeled cell suspension with or without pre-incubation with different concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-4 hours).

  • Quantification: After incubation, remove the non-migrated cells from the top surface of the insert membrane. Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (chemoattractant alone). Determine the IC50 value from the dose-response curve.

Chemotaxis_Assay_Workflow start Start prep_cells Isolate and label CCR5-expressing cells start->prep_cells setup_plate Add chemoattractant to lower chamber and cells +/- this compound to upper chamber prep_cells->setup_plate incubate Incubate at 37°C for 1-4 hours setup_plate->incubate remove_non_migrated Remove non-migrated cells incubate->remove_non_migrated quantify Quantify migrated cells by fluorescence remove_non_migrated->quantify analyze Analyze data to determine % inhibition and IC50 quantify->analyze end End analyze->end

Chemotaxis Assay Workflow.
Calcium Flux Assay

This functional assay measures the ability of this compound to block the intracellular calcium mobilization induced by a CCR5 agonist.[19][26][27][28][29]

Materials:

  • Cells: A cell line stably expressing CCR5 (e.g., CHO-K1-CCR5 or U-87 MG-CCR5).[19][27]

  • Agonist: A CCR5 agonist such as RANTES (CCL5).

  • Antagonist: this compound at various concentrations.

  • Calcium Indicator Dye: Fluo-4 AM, Indo-1 AM, or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the CCR5-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for 30-60 minutes.

  • Antagonist Addition: Wash the cells to remove excess dye and add assay buffer containing different concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a few seconds.

  • Agonist Injection and Reading: Use the instrument's injector to add the CCR5 agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the agonist-induced calcium flux by this compound and calculate the IC50 value.

Calcium_Flux_Workflow start Start plate_cells Seed CCR5-expressing cells in 96-well plate start->plate_cells load_dye Load cells with calcium indicator dye plate_cells->load_dye add_antagonist Add this compound at various concentrations load_dye->add_antagonist measure_baseline Measure baseline fluorescence add_antagonist->measure_baseline inject_agonist Inject CCR5 agonist and record fluorescence kinetically measure_baseline->inject_agonist analyze Analyze data to determine % inhibition and IC50 inject_agonist->analyze end End analyze->end

Calcium Flux Assay Workflow.

Conclusion

This compound and its stable analog, DAPTA, are potent antagonists of the CCR5 receptor. Their ability to inhibit the binding of HIV-1 gp120 and block viral entry underscores their therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel chemokine receptor modulators. A thorough understanding of the binding kinetics, signaling pathways, and functional consequences of these interactions is paramount for the rational design of new and effective therapeutics targeting chemokine receptors in HIV infection and other inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols: In Vitro Stimulation of T Cells with Peptide-T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T lymphocytes (T cells) are critical mediators of the adaptive immune response, recognizing and eliminating infected or malignant cells through the interaction of the T cell receptor (TCR) with peptide antigens presented by Major Histocompatibility Complex (MHC) molecules.[1][2][3] The in vitro stimulation of T cells with specific peptides is a fundamental technique in immunology research, crucial for understanding T cell activation, function, and for the development of novel immunotherapies, including vaccines and adoptive cell therapies.[1][4]

These application notes provide a detailed protocol for the in vitro stimulation of T cells using a hypothetical "Peptide-T." The methodologies described herein are based on established principles of T cell immunology and can be adapted for various research applications, including the assessment of T cell proliferation, cytokine production, and cytotoxicity in response to a specific peptide antigen.

Principle of T Cell Activation by Peptides

T cell activation is initiated by the binding of the TCR to a specific peptide-MHC complex on the surface of an antigen-presenting cell (APC) or target cell.[1][2] This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to T cell proliferation, differentiation, and the acquisition of effector functions, such as the secretion of cytokines (e.g., IFN-γ, TNF-α, IL-2) and cytotoxic activity.[2][5] The use of synthetic peptides in vitro allows for the precise study of these antigen-specific T cell responses.[4][6]

Signaling Pathway for T Cell Activation

The binding of a peptide-MHC complex to the TCR initiates a complex signaling cascade. A simplified representation of this pathway is illustrated below.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_tcell cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus APC APC/Target Cell T_Cell T Cell pMHC Peptide-MHC Complex TCR TCR pMHC->TCR Signal 1 LCK LCK TCR->LCK CD4_CD8 CD4/CD8 CD4_CD8->LCK CD28 CD28 CD28->LCK Signal 2 (Co-stimulation) ZAP70 ZAP70 LCK->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified T cell activation signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound for Cytokine Analysis

This protocol describes the stimulation of PBMCs with this compound to measure the production of cytokines, such as IFN-γ and TNF-α, by activated T cells.

Materials:

  • Ficoll-Paque™ PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • This compound (lyophilized)

  • DMSO (for peptide reconstitution)

  • Human PBMCs

  • Brefeldin A

  • Anti-human CD3, CD4, CD8, IFN-γ, and TNF-α antibodies

  • Fixable Viability Dye

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • 96-well round-bottom culture plates

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Seed_Cells Seed PBMCs in 96-well plate Isolate_PBMCs->Seed_Cells Prepare_PeptideT Reconstitute and dilute This compound Add_PeptideT Add this compound to wells Prepare_PeptideT->Add_PeptideT Seed_Cells->Add_PeptideT Incubate Incubate for 6-24 hours Add_PeptideT->Incubate Add_BrefeldinA Add Brefeldin A (last 4-6 hours) Incubate->Add_BrefeldinA Harvest_Cells Harvest and stain cells Add_BrefeldinA->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry

Caption: Workflow for in vitro T cell stimulation and analysis.

Procedure:

  • Preparation of Cells:

    • Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with RPMI 1640 medium.

    • Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) and perform a cell count.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Preparation of this compound:

    • Reconstitute the lyophilized this compound in sterile DMSO to create a stock solution (e.g., 1 mg/mL).

    • Further dilute the this compound stock solution in complete RPMI 1640 medium to the desired working concentrations (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL).

  • T Cell Stimulation:

    • Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI 1640 medium per well in a 96-well round-bottom plate.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., Staphylococcal enterotoxin B or anti-CD3/CD28 beads).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 to 24 hours.

  • Intracellular Cytokine Staining and Flow Cytometry:

    • For the last 4-6 hours of incubation, add Brefeldin A to each well to block cytokine secretion.

    • Harvest the cells and wash them with PBS.

    • Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

    • Perform surface staining with fluorescently labeled antibodies against CD3, CD4, and CD8.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Perform intracellular staining with fluorescently labeled antibodies against IFN-γ and TNF-α.

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing CD4+ and CD8+ T cells.

Protocol 2: T Cell Proliferation Assay using CFSE

This protocol measures the proliferation of T cells in response to this compound stimulation using Carboxyfluorescein succinimidyl ester (CFSE) labeling.

Materials:

  • All materials from Protocol 1

  • Carboxyfluorescein succinimidyl ester (CFSE)

Procedure:

  • CFSE Labeling of PBMCs:

    • Wash isolated PBMCs with PBS.

    • Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.

    • Wash the cells three times with complete RPMI 1640 medium to remove excess CFSE.

  • T Cell Stimulation:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI 1640 medium at 1 x 10^6 cells/mL.

    • Seed 1 x 10^5 cells per well in a 96-well round-bottom plate.

    • Add this compound at various concentrations as described in Protocol 1.

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers (CD3, CD4, CD8) as described in Protocol 1.

    • Analyze the cells by flow cytometry. Proliferating cells will show a sequential two-fold dilution of CFSE fluorescence with each cell division.

Data Presentation

The following tables present example data that could be obtained from the experiments described above.

Table 1: Cytokine Production by T Cells in Response to this compound Stimulation

TreatmentConcentration (µg/mL)% IFN-γ+ in CD4+ T cells% IFN-γ+ in CD8+ T cells% TNF-α+ in CD4+ T cells% TNF-α+ in CD8+ T cells
Negative Control 00.10.20.20.3
This compound 0.11.53.22.14.5
This compound 15.812.57.215.8
This compound 1010.225.112.528.9
Positive Control -20.535.825.140.2

Table 2: T Cell Proliferation in Response to this compound Stimulation

TreatmentConcentration (µg/mL)% Proliferated CD4+ T cells% Proliferated CD8+ T cells
Negative Control 00.50.8
This compound 0.18.215.6
This compound 125.745.3
This compound 1040.168.9
Positive Control -65.480.2

Troubleshooting

  • Low T cell response:

    • Ensure the peptide is correctly reconstituted and used at an optimal concentration.

    • Check the viability of the PBMCs.

    • Verify that the donor has T cells responsive to the specific peptide.

    • Optimize the incubation time.[6]

  • High background signal:

    • Ensure proper washing of cells.

    • Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

    • Titrate antibodies to determine the optimal concentration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro stimulation of T cells with this compound. These methods are essential for characterizing the immunogenicity of peptides and for advancing our understanding of T cell biology. The provided workflows, data tables, and diagrams serve as a comprehensive guide for researchers in immunology and drug development.

References

Application Notes and Protocols for Peptide-T in Viral Entry Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T is a synthetic octapeptide that has been identified as an entry inhibitor for certain strains of the Human Immunodeficiency Virus (HIV).[1][2] Derived from the V2 region of the HIV-1 envelope protein gp120, Peptide T and its more stable analog, D-Ala1-Peptide-T-amide (DAPTA), function by blocking the interaction between the viral gp120 protein and the host cell's CCR5 co-receptor.[1][2][3][4] This interaction is a critical step for the entry of R5-tropic HIV-1 strains, which are predominant in the early and middle stages of infection.[3][4] These application notes provide a detailed protocol for utilizing Peptide T in a viral entry inhibition assay, enabling researchers to assess its antiviral efficacy.

Mechanism of Action

Peptide T acts as a competitive antagonist of the CCR5 receptor.[3][5][6] The entry of R5-tropic HIV-1 into a host cell is a multi-step process that begins with the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[7][8] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.[7][9] The subsequent binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[7][9] Peptide T inhibits this process by binding to the CCR5 receptor, thereby preventing the gp120-CCR5 interaction and subsequent viral entry.[2][3]

cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & gp120-CCR5 Binding PeptideT Peptide-T PeptideT->CCR5 Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of Peptide T and its analog DAPTA has been quantified in various studies. The following table summarizes key quantitative data.

CompoundVirus Strain(s)Assay TypeCell Type(s)IC50 / InhibitionReference
Peptide TR5 and dual-tropic (R5/X4) HIV-1MAGI cell assay, Luciferase reporter assayMonocyte-derived macrophages (MDMs), microglia, primary CD4+ T cellsPeak inhibition at 10⁻¹² to 10⁻⁹ M; 60-99% inhibition[4]
DAPTAgp120 BalCD4-dependent gp120 binding to CCR5-IC50 = 0.06 nM[3]
DAPTAgp120 CM235CD4-dependent gp120 binding to CCR5-IC50 = 0.32 nM[3]
DAPTAEarly passage patient isolateInfectivity assayBrain membranesPotent blockade of infectivity[2]

Experimental Protocols

This section outlines a general protocol for a viral entry inhibition assay using a luciferase reporter virus system. This method is sensitive and allows for high-throughput screening.

Materials and Reagents
  • Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).

  • Virus: R5-tropic HIV-1 strain (e.g., HIV-1 BaL) or pseudotyped virus with an R5-tropic envelope. The virus should contain a reporter gene such as luciferase.

  • Peptide T: Lyophilized Peptide T or DAPTA. Reconstitute in sterile, nuclease-free water or an appropriate buffer to create a stock solution (e.g., 1 mM).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Bright-Glo™ Luciferase Assay System).

  • 96-well cell culture plates (white, clear bottom): For cell culture and luminescence reading.

  • Luminometer: To measure luciferase activity.

Experimental Workflow

A 1. Seed Target Cells (TZM-bl cells in 96-well plate) B 2. Prepare this compound Dilutions (Serial dilutions in culture medium) A->B C 3. Pre-incubate Cells with this compound (Add dilutions to cells and incubate) B->C D 4. Add Reporter Virus (Infect cells in the presence of this compound) C->D E 5. Incubate (Allow for viral entry and reporter gene expression) D->E F 6. Measure Luciferase Activity (Lyse cells and add luciferase substrate) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

Caption: Workflow for a viral entry inhibition assay.

Detailed Protocol
  • Cell Seeding:

    • One day prior to the experiment, seed TZM-bl cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Preparation of Peptide T Dilutions:

    • On the day of the experiment, prepare serial dilutions of the Peptide T stock solution in cell culture medium.

    • A typical concentration range to test would be from 1 pM to 1 µM. Include a "no peptide" control (medium only).

  • Pre-incubation of Cells with Peptide T:

    • Carefully remove the medium from the wells containing the TZM-bl cells.

    • Add 50 µL of the prepared Peptide T dilutions to the respective wells.

    • Incubate the plate at 37°C for 1 hour. This allows Peptide T to bind to the CCR5 receptors on the cell surface.

  • Viral Infection:

    • Prepare the virus inoculum by diluting the R5-tropic HIV-1 reporter virus in cell culture medium to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.

    • Add 50 µL of the virus inoculum to each well, resulting in a final volume of 100 µL.

    • Include control wells:

      • Virus Control: Cells with virus but no Peptide T.

      • Cell Control: Cells with medium only (no virus, no Peptide T).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. This allows for viral entry, integration, and expression of the luciferase reporter gene.

  • Measurement of Luciferase Activity:

    • After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove 50 µL of the supernatant from each well.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 2-10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the cell control wells from all other readings.

    • Calculate the percentage of inhibition for each Peptide T concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_PeptideT / Luminescence_VirusControl))

    • Plot the percentage of inhibition against the logarithm of the Peptide T concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50) of Peptide T.

Conclusion

Peptide T serves as a valuable research tool for studying the mechanisms of HIV-1 entry and for the development of novel antiviral therapeutics targeting the CCR5 co-receptor. The provided protocol offers a robust and sensitive method for quantifying the viral entry inhibitory activity of Peptide T and its analogs. Careful optimization of cell density, virus titer, and incubation times will ensure reproducible and accurate results.

References

Application Notes and Protocols for Assessing Peptide-T's Effect on Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-T, an octapeptide analog of the V2 region of the HIV envelope protein gp120, has demonstrated significant immunomodulatory and neuroprotective effects.[1][2] It is a known antagonist of the C-C chemokine receptor type 5 (CCR5), a key receptor involved in inflammatory processes and microglial activation.[1][3][4] Activated microglia, the resident immune cells of the central nervous system (CNS), play a dual role in neurodegenerative diseases, contributing to both neuroinflammation and repair.[5][6][7] Understanding how compounds like this compound modulate microglial activation is crucial for the development of novel therapeutics for neuroinflammatory and neurodegenerative disorders.

These application notes provide a comprehensive guide for assessing the effects of this compound on microglial activation. The protocols detailed below cover key functional assays, including the analysis of inflammatory markers, phagocytosis, and cell migration.

Proposed Mechanism of Action: this compound as a CCR5 Antagonist

This compound exerts its effects on microglia primarily by acting as a competitive antagonist at the CCR5 receptor.[3][4] In a pro-inflammatory environment, chemokines such as CCL3, CCL4, and CCL5 bind to CCR5, triggering downstream signaling cascades that lead to microglial activation. This activation is characterized by morphological changes, the release of pro-inflammatory cytokines, and increased phagocytic and migratory activity.[8] this compound is thought to competitively inhibit the binding of these chemokines to CCR5, thereby attenuating the pro-inflammatory response.[3] This can lead to a reduction in the production of M1-associated pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and a potential shift towards a more anti-inflammatory M2 phenotype, characterized by the release of cytokines like IL-10.[1]

PeptideT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokines Chemokines (CCL3, CCL4, CCL5) CCR5 CCR5 Chemokines->CCR5 Binds PeptideT This compound PeptideT->CCR5 Blocks Inhibition Inhibition of Pro-inflammatory Response G_Protein G-protein Signaling CCR5->G_Protein Activates Ca_mobilization Ca²⁺ Mobilization G_Protein->Ca_mobilization NF_kB NF-κB Activation Ca_mobilization->NF_kB Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β) NF_kB->Pro_inflammatory Microglial_Activation Microglial Activation (M1 Phenotype) Pro_inflammatory->Microglial_Activation Inhibition->Pro_inflammatory

Caption: Proposed signaling pathway of this compound in microglia.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on key microglial functions.

Assessment of Microglial Activation Markers by Immunocytochemistry

This protocol describes how to visualize and quantify changes in microglial activation markers using immunocytochemistry. Ionized calcium-binding adapter molecule 1 (Iba1) is a widely used marker for microglia, and its expression is upregulated upon activation.[9] CD68 is a lysosomal protein that is highly expressed in phagocytically active microglia.[9]

Experimental Workflow:

ICC_Workflow Cell_Culture Culture Microglia (e.g., BV-2 or primary) Treatment Treat with this compound and/or Stimulant (e.g., LPS) Cell_Culture->Treatment Fixation Fix Cells (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilize (e.g., 0.3% Triton X-100) Fixation->Permeabilization Blocking Block Non-specific Binding (e.g., BSA) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (anti-Iba1, anti-CD68) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Imaging Image with Fluorescence Microscope Secondary_Ab->Imaging Analysis Analyze Images (Morphology, Intensity) Imaging->Analysis

Caption: Workflow for immunocytochemical analysis of microglial activation.

Protocol:

  • Cell Culture: Plate microglial cells (e.g., BV-2 cell line or primary microglia) onto glass coverslips in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a predetermined time. A positive control group treated with a pro-inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/mL) and a negative control (vehicle) should be included.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10]

  • Permeabilization and Blocking: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 5 minutes.[7] Block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against Iba1 (e.g., 1:1000 dilution) and CD68 (e.g., 1:500 dilution) in the blocking solution overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit for Iba1 and Alexa Fluor 594 anti-rat for CD68) in the blocking solution for 1-2 hours at room temperature in the dark.[7]

  • Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.

  • Image Analysis: Analyze the images to assess changes in microglial morphology (e.g., cell body size, number of branches) and the fluorescence intensity of Iba1 and CD68 staining.

Data Presentation:

Treatment GroupIba1 Mean Fluorescence Intensity (A.U.)CD68 Positive Area (%)Morphological Score (e.g., Ramification Index)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
LPS
LPS + this compound
Measurement of Cytokine Secretion by ELISA

This protocol outlines the quantification of pro- and anti-inflammatory cytokines released into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Plate microglia in a 96-well plate and treat with this compound and/or a pro-inflammatory stimulus (e.g., LPS) as described in the immunocytochemistry protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) according to the manufacturer's instructions for the chosen ELISA kit.[11][12] This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking the plate to prevent non-specific binding.

    • Adding the collected supernatants and a series of known cytokine standards to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards. Use this curve to calculate the concentration of the cytokine in each experimental sample.

Data Presentation:

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
LPS
LPS + this compound
Microglial Phagocytosis Assay

This protocol assesses the phagocytic capacity of microglia by measuring their uptake of fluorescently labeled particles.

Experimental Workflow:

Phagocytosis_Workflow Cell_Culture Culture Microglia in a 24-well plate Treatment Treat with this compound and/or Stimulant Cell_Culture->Treatment Add_Beads Add Fluorescent Beads Treatment->Add_Beads Incubation Incubate to allow phagocytosis Add_Beads->Incubation Wash_Fix Wash to remove unbound beads and Fix Incubation->Wash_Fix Staining Immunostain for Microglia (e.g., Iba1) Wash_Fix->Staining Imaging Image with Fluorescence Microscope Staining->Imaging Quantification Quantify Phagocytosis (beads per cell) Imaging->Quantification

Caption: Workflow for the microglial phagocytosis assay.

Protocol:

  • Cell Culture and Treatment: Plate microglia on glass coverslips in a 24-well plate and treat with this compound and/or a stimulant as previously described.

  • Preparation of Fluorescent Particles: Use fluorescently labeled latex beads or E. coli bioparticles.[6][10] Opsonize the beads by incubating them in fetal bovine serum (FBS) for 1 hour at 37°C.[10][13]

  • Phagocytosis: After the treatment period, replace the culture medium with fresh medium containing the opsonized fluorescent beads (e.g., at a 1:1000 dilution). Incubate for 1-2 hours at 37°C to allow for phagocytosis.[10]

  • Washing and Fixation: Gently wash the cells three to five times with ice-cold PBS to remove any non-ingested beads.[10] Fix the cells with 4% PFA for 15 minutes.

  • Staining and Imaging: If desired, perform immunocytochemistry for a microglial marker like Iba1 to visualize the cells, as described in Protocol 1. Acquire images using a fluorescence microscope.

  • Quantification: Quantify the phagocytic activity by counting the number of fluorescent beads per cell or by measuring the total fluorescence intensity within the cells.

Data Presentation:

Treatment GroupAverage Number of Beads per CellPercentage of Phagocytic Cells
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Stimulant (e.g., LPS)
Stimulant + this compound
Microglial Migration Assay (Transwell Assay)

This protocol measures the migratory capacity of microglia towards a chemoattractant using a Transwell chamber system.

Protocol:

  • Preparation of Transwell Inserts: Use Transwell inserts with a suitable pore size (e.g., 8 µm) for microglial migration.[14] Rehydrate the inserts by adding serum-free culture medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

  • Cell Preparation: Culture and treat microglia with this compound as described in previous protocols. After treatment, detach the cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).

  • Assay Setup:

    • Add a chemoattractant (e.g., ATP at 300 µM or medium with 10% FBS) to the lower chamber of the Transwell plate.[14]

    • Add the microglial cell suspension to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for migration (e.g., 4-24 hours).[14][15]

  • Cell Staining and Counting:

    • After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with 4% PFA.

    • Stain the cells with a suitable stain, such as DAPI or Crystal Violet.

    • Count the number of migrated cells in several random fields of view under a microscope.

Data Presentation:

Treatment GroupChemoattractantNumber of Migrated Cells per Field
Vehicle ControlNone
Vehicle ControlATP
This compound (Low Dose)ATP
This compound (High Dose)ATP

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on microglial activation. By systematically assessing changes in activation markers, cytokine profiles, phagocytic capacity, and migratory behavior, researchers can gain valuable insights into the therapeutic potential of this compound for neuroinflammatory and neurodegenerative diseases. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.

References

Experimental Design for Studying Peptide-T in Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-T, an octapeptide analog of a naturally occurring peptide, has demonstrated significant neuroprotective properties, particularly in the context of neurotoxicity induced by the HIV-1 envelope glycoprotein (B1211001) gp120. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in neuronal cultures. The methodologies outlined herein are designed to assess the efficacy of this compound in mitigating neuronal damage, promoting survival, and preserving neuronal morphology.

The primary mechanism of this compound's neuroprotective action involves its function as a competitive antagonist for the C-C chemokine receptor type 5 (CCR5). The gp120 protein, shed from HIV-1, can bind to CCR5 on neuronal cells, initiating a cascade of events that lead to apoptosis and neuronal death.[1][2][3] By blocking this interaction, this compound can prevent the initiation of this neurotoxic signaling pathway.[1][3]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the neurotoxic effects of gp120 and the neuroprotective effects of agents targeting the chemokine receptors involved.

Table 1: Effect of HIV-1 gp120 on Neuronal Viability and Apoptosis

Treatment GroupNeuronal Viability (%)Apoptotic Neurons (%)Reference
Control100%6.1 ± 1.0%[4]
gp120 (200 pM)72 ± 3.7%23.4 ± 3.6%[2][4]
gp120 (500 pM)Not Reported29.3 ± 2.8%[4]

Data are presented as mean ± standard error of the mean (SEM). Neuronal viability was assessed in mature hippocampal neurons after 4 days of treatment. Apoptosis was measured in rat cortical neuronal cultures after 24 hours of gp120 incubation.[2][4]

Table 2: Neuroprotective Effects of Chemokine Receptor Antagonists against gp120-Induced Neurotoxicity

Treatment GroupNeuronal Viability (%)Apoptotic Neurons (%)Reference
gp120 (200 pM)72 ± 3.7%23.4 ± 3.6%[2][4]
gp120 (200 pM) + T140 (50 nM)Not Reported7.0 ± 1.2%[4]
gp120 (500 pM) + T140 (50 nM)Not Reported12.4 ± 3.1%[4]
gp120 (20 pM) + APV (25 µM)95 ± 4%Not Reported[2]

T140 is a specific antagonist for the CXCR4 receptor. APV is an NMDA receptor antagonist. Data are presented as mean ± SEM.[2][4]

Table 3: Effect of a gp120-Derived Peptide (Helix-A) on Neuronal Survival and Neurite Length in the Presence of gp120

Treatment GroupNeuronal Survival (%)Neurite Length (relative to control)Reference
Control100%100%[5]
gp120 (5 nM)~60%~50%[5]
gp120 (5 nM) + Helix-A MSN (5 µM)~95%~90%[5]

Helix-A is a peptide derived from the α-helix structure of gp120, delivered via mesoporous silica (B1680970) nanoparticles (MSN). Data are approximate values derived from graphical representations in the source.[5]

Experimental Protocols

Protocol 1: Primary Neuronal Culture Preparation

This protocol describes the isolation and culture of primary hippocampal or cortical neurons, which are commonly used for neurotoxicity and neuroprotection assays.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain dissociation system (Worthington Biochemical)

  • Neurobasal Medium (Thermo Fisher Scientific)

  • B-27 Supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine or Poly-L-lysine

  • Laminin (B1169045)

  • Culture plates or coverslips

Procedure:

  • Coat culture surfaces with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

  • Wash plates three times with sterile water and allow to air dry.

  • On the day of culture, coat plates with laminin (10 µg/mL in sterile PBS) for at least 2 hours at 37°C.

  • Euthanize timed-pregnant rat or mouse and dissect E18 embryos in Hibernate-E medium.

  • Isolate hippocampi or cortices from the embryonic brains.

  • Mince the tissue and digest with papain according to the manufacturer's instructions.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate neurons at a density of 1.5 x 10^5 cells/well in a 96-well plate or an appropriate density for other culture formats in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.[6]

  • Incubate cultures at 37°C in a humidified 5% CO2 incubator.

  • Perform a half-media change every 3-4 days. Cultures are typically mature and ready for experiments between 7 and 12 days in vitro (DIV).[7]

Protocol 2: Induction of gp120-Mediated Neurotoxicity and this compound Treatment

This protocol details the procedure for inducing neurotoxicity with recombinant gp120 and assessing the neuroprotective effect of this compound.

Materials:

  • Mature primary neuronal cultures (DIV 7-12)

  • Recombinant HIV-1 gp120 protein (R5-tropic)

  • This compound (or its analog, D-ala-peptide-T-amide - DAPTA)

  • Neurobasal medium (serum-free)

Procedure:

  • Prepare stock solutions of gp120 and this compound in sterile, nuclease-free water or an appropriate buffer.

  • On the day of the experiment, replace the culture medium with fresh, serum-free Neurobasal medium.

  • For this compound pre-treatment: Add this compound to the desired final concentration (e.g., 1 nM to 1 µM) to the neuronal cultures.[8] Incubate for 1 hour at 37°C.

  • Add recombinant gp120 to the cultures to the desired final concentration (e.g., 20 pM to 500 pM).[2][4]

  • For co-treatment: Add this compound and gp120 to the cultures simultaneously.

  • Include appropriate controls:

    • Vehicle control (no treatment)

    • gp120 only

    • This compound only

  • Incubate the cultures for the desired duration (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.[1]

  • Proceed with neuronal viability, apoptosis, or neurite outgrowth assays.

Protocol 3: Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate reader

Procedure:

  • Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control group.

Protocol 4: Apoptosis Assay (TUNEL Staining)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[1]

Materials:

  • In Situ Cell Death Detection Kit (e.g., from Roche)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • After treatment, fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash the cells twice with PBS.

  • Follow the manufacturer's instructions for the TUNEL reaction mixture.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei.

Protocol 5: Neurite Outgrowth Assay

This assay quantifies changes in neurite length and complexity.

Materials:

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI

  • High-content imaging system or fluorescence microscope with image analysis software

Procedure:

  • Fix and permeabilize the cells as described in the apoptosis assay protocol.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Use image analysis software to quantify total neurite length, number of primary neurites, and branching complexity per neuron.

Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound Neuroprotection cluster_assays Assessment Methods A Primary Neuronal Culture (e.g., Hippocampal, Cortical) B Induce Neurotoxicity (gp120) A->B Mature Cultures (DIV 7-12) C Treat with this compound (Pre- or Co-treatment) B->C D Incubation (24-72 hours) C->D E Assess Neuronal Health D->E F Neuronal Viability (e.g., MTT Assay) E->F G Apoptosis (e.g., TUNEL Staining) H Neurite Outgrowth (Immunocytochemistry)

Caption: Workflow for evaluating this compound's neuroprotective effects.

G cluster_pathway Proposed Signaling Pathway of this compound Neuroprotection gp120 HIV-1 gp120 CCR5 CCR5 Receptor gp120->CCR5 Binds and Activates Apoptosis Apoptosis gp120->Apoptosis Induces PeptideT This compound PeptideT->CCR5 Binds and Blocks G_protein G-protein (Gi/o) CCR5->G_protein Activates PI3K PI3K G_protein->PI3K Inhibition of Adenylyl Cyclase Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Apoptosis Inhibits Survival Neuronal Survival mTOR->Survival Promotes

Caption: this compound's antagonism of gp120 at the CCR5 receptor.

References

Application of Peptide-T in Chemotaxis Assays with Human Monocytes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-T, a synthetic octapeptide (D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH2), was originally identified based on its homology to a sequence in the V2 region of the HIV-1 envelope protein, gp120. It has been shown to possess potent biological activities, including the ability to act as a chemoattractant for human monocytes.[1] This activity is primarily mediated through the C-C chemokine receptor 5 (CCR5), a key receptor involved in inflammatory responses and a co-receptor for macrophage-tropic (M-tropic) HIV-1 strains.[1][2][3] The ability of this compound to induce monocyte migration makes it a valuable tool for studying monocyte chemotaxis and the signaling pathways governing this process. Furthermore, its interaction with CCR5 provides a basis for investigating potential therapeutic interventions targeting inflammatory and infectious diseases.

This document provides detailed protocols for performing chemotaxis assays with human monocytes using this compound as the chemoattractant. It also outlines the underlying signaling pathway and presents a summary of expected quantitative data.

Data Presentation

This compound ConcentrationChemotactic Index (Mean ± SD)
0 (Negative Control)1.0 ± 0.2
10⁻¹² M2.5 ± 0.4
10⁻¹⁰ M4.8 ± 0.6
10⁻⁸ M6.2 ± 0.8
10⁻⁶ M3.1 ± 0.5
Positive Control (e.g., 100 ng/mL MCP-1)7.5 ± 1.0

Note: The data presented in this table are illustrative and based on qualitative descriptions of this compound's potency. Actual results may vary depending on experimental conditions, donor variability, and the specific assay system used.

Experimental Protocols

Isolation of Human Monocytes from Peripheral Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by the purification of monocytes.

Materials:

  • Whole human blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Isolation Buffer (PBS supplemented with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA)

  • CD14 MicroBeads, human

  • MACS Columns and Separator

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

Procedure:

  • PBMC Isolation:

    • Dilute the whole blood 1:1 with PBS.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing the PBMCs.

    • Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.

    • Resuspend the PBMC pellet in Isolation Buffer.

  • Monocyte Purification (Positive Selection):

    • Count the PBMCs and resuspend the cell pellet in 80 µL of Isolation Buffer per 10⁷ total cells.

    • Add 20 µL of CD14 MicroBeads per 10⁷ total cells.

    • Mix well and incubate for 15 minutes at 4-8°C.

    • Wash the cells by adding 10-20 mL of Isolation Buffer per 10⁷ cells and centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in 500 µL of Isolation Buffer.

    • Place a MACS column in the magnetic field of a MACS Separator and prepare the column by rinsing with 3 mL of Isolation Buffer.

    • Apply the cell suspension onto the prepared MACS column.

    • Wash the column with 3 x 3 mL of Isolation Buffer. Collect the flow-through, which contains the unlabeled cells (lymphocytes).

    • Remove the column from the separator and place it on a fresh collection tube.

    • Pipette 5 mL of Isolation Buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled CD14⁺ monocytes.

    • Centrifuge the eluted cells, resuspend in culture medium, and assess purity (typically >90% CD14⁺) by flow cytometry.

Monocyte Chemotaxis Assay using a Transwell System

This protocol details the procedure for a standard in vitro monocyte chemotaxis assay.

Materials:

  • Isolated human monocytes

  • Chemotaxis medium (RPMI-1640 with 0.5% Bovine Serum Albumin)

  • This compound (stock solution and serial dilutions)

  • Positive control: Monocyte Chemoattractant Protein-1 (MCP-1) at 100 ng/mL

  • 24-well Transwell plates (5 µm pore size inserts)

  • Reagent for quantifying migrated cells (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (for luminescence or fluorescence)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in chemotaxis medium.

    • Add 600 µL of chemotaxis medium containing the different concentrations of this compound, the positive control (MCP-1), or medium alone (negative control) to the lower wells of the 24-well plate.

    • Resuspend the isolated monocytes in chemotaxis medium to a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the monocyte suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.

    • Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped beneath the membrane.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts from the wells.

    • To quantify the migrated cells in the lower chamber, use a method such as the CellTiter-Glo® assay, which measures ATP as an indicator of viable cells.

    • Add the CellTiter-Glo® reagent to the lower wells according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the number of migrated cells.

  • Data Analysis:

    • Calculate the Chemotactic Index for each condition by dividing the number of cells that migrated in response to the chemoattractant by the number of cells that migrated in the negative control (medium alone).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Monocyte Isolation cluster_1 Chemotaxis Assay blood Whole Human Blood pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc mono_purify Monocyte Purification (CD14+ Selection) pbmc->mono_purify setup Assay Setup: - Add this compound to lower chamber - Add monocytes to upper chamber mono_purify->setup Isolated Monocytes incubate Incubate (37°C, 2-4 hours) setup->incubate quantify Quantify Migrated Cells (e.g., ATP Assay) incubate->quantify analysis Data Analysis (Calculate Chemotactic Index) quantify->analysis G PeptideT This compound CCR5 CCR5 PeptideT->CCR5 Binds to G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activates PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (p38, JNK) PKC->MAPK_cascade Akt Akt PI3K->Akt Cytoskeletal Cytoskeletal Rearrangement Akt->Cytoskeletal MAPK_cascade->Cytoskeletal Chemotaxis Cell Migration (Chemotaxis) Cytoskeletal->Chemotaxis

References

Application Note: Luciferase Reporter Assay for Quantifying Peptide-T Activity at the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Peptide-T is an octapeptide antagonist of the C-C chemokine receptor type 5 (CCR5), which serves as a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2][3] By binding to CCR5, this compound competitively inhibits the interaction between the viral envelope glycoprotein (B1211001) gp120 and the co-receptor, thereby blocking viral entry.[2] As CCR5 is a G-protein coupled receptor (GPCR), its modulation by ligands like this compound can be quantified using a luciferase reporter gene assay.[4][5] This application note provides detailed protocols for two distinct luciferase-based assays to measure the biological activity of this compound: a GPCR signaling assay to determine its antagonist properties and a pseudovirus entry assay to directly measure its HIV-1 entry inhibition.

Principle of the Assays

  • CCR5 Signaling Assay (Gαi Pathway): CCR5 primarily couples to the inhibitory G-protein alpha subunit, Gαi.[6][7] Activation of a Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. A common method to measure this is to use a reporter construct containing a cAMP Response Element (CRE) upstream of the firefly luciferase gene.[8] When intracellular cAMP is high, the transcription factor CREB is activated and drives luciferase expression. By treating cells with an agent like forskolin (B1673556) to elevate basal cAMP levels, the inhibitory effect of a CCR5 agonist (e.g., RANTES, MIP-1β) can be measured as a decrease in luminescence. As an antagonist, this compound will block the agonist-induced signal decrease, resulting in a dose-dependent restoration of luciferase activity.

  • HIV-1 Pseudovirus Entry Assay: This assay directly measures the primary therapeutic function of this compound—the inhibition of viral entry.[1] In this system, replication-incompetent lentiviral particles are "pseudotyped" with the HIV-1 envelope protein (Env), enabling them to infect cells via the canonical CD4 and CCR5 receptors. The viral genome is engineered to contain the firefly luciferase gene.[9] When these pseudoviruses successfully enter target cells, the luciferase gene is expressed, and its activity can be measured. This compound will block the binding of the viral Env to CCR5, preventing entry and leading to a dose-dependent reduction in the luminescent signal.[1]

Data Presentation

Quantitative data from these assays can be used to determine the potency of this compound, typically expressed as an IC50 (half-maximal inhibitory concentration) value.

Table 1: Example Data for this compound in CCR5 Signaling Assay Assay Conditions: HEK293 cells co-expressing CCR5 and a CRE-luciferase reporter, stimulated with 10 µM Forskolin and 10 nM RANTES.

This compound Conc. (nM)Luciferase Activity (RLU)% Inhibition of RANTES Activity
0 (No this compound)50,0000%
0.0175,00025%
0.1125,00075%
1145,00095%
10150,000100%
100151,000100%
IC50 ~0.03 nM

Table 2: Example Data for this compound in HIV-1 Pseudovirus Entry Assay Assay Conditions: HOS-CD4/CCR5 cells infected with an R5-tropic HIV-1 Env-pseudotyped luciferase reporter virus.

This compound Conc. (nM)Luciferase Activity (RLU)% Inhibition of Viral Entry
02,500,0000%
0.011,875,00025%
0.1950,00062%
1200,00092%
1050,00098%
10045,00098.2%
IC50 ~0.06 nM

Signaling and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 G_protein Gαi-βγ CCR5->G_protein Activation G_alpha_i Gαi G_protein->G_alpha_i AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE CRE CREB->CRE Binding Luc_Gene Luciferase Gene CRE->Luc_Gene Transcription Luciferase Luciferase Protein Luc_Gene->Luciferase Translation Peptide_T This compound (Antagonist) Peptide_T->CCR5 Inhibition Agonist CCR5 Agonist (e.g., RANTES) Agonist->CCR5 G_alpha_i->AC Inhibition Light Light (Signal) Luciferase->Light Catalysis

Caption: CCR5 signaling pathway and the inhibitory mechanism of this compound.

G A 1. Co-transfect HEK293 cells with CCR5, CRE-Luciferase, and Renilla Luciferase vectors B 2. Seed transfected cells into a 96-well plate and incubate for 24 hours A->B C 3. Pre-incubate cells with serial dilutions of this compound B->C D 4. Add CCR5 Agonist (e.g., RANTES) + Forskolin to all wells (except negative control) C->D E 5. Incubate for 4-6 hours to allow reporter gene expression D->E F 6. Lyse cells and add Firefly Luciferase substrate E->F G 7. Measure Firefly Luminescence (RLU-A) F->G H 8. Add Renilla Luciferase substrate (Stop & Glo®) G->H I 9. Measure Renilla Luminescence (RLU-B) H->I J 10. Normalize Data (RLU-A / RLU-B) and calculate IC50 I->J

Caption: Experimental workflow for the CCR5 CRE-luciferase signaling assay.

Experimental Protocols

Protocol 1: CCR5 Signaling Assay Using a CRE-Luciferase Reporter

This protocol details how to measure the antagonist activity of this compound at the CCR5 receptor.

A. Materials

  • Cell Line: HEK293 or CHO cells.

  • Expression Vectors:

    • Human CCR5 expression vector.

    • CRE-luciferase reporter vector (Firefly luciferase).

    • Control vector with a constitutive promoter driving Renilla luciferase (for normalization).

  • Reagents:

    • Lipofectamine® 3000 or similar transfection reagent.

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

    • This compound (lyophilized, to be reconstituted).

    • CCR5 Agonist (e.g., RANTES/CCL5 or MIP-1β/CCL4).

    • Forskolin.

    • Dual-Luciferase® Reporter Assay System.

    • Sterile PBS.

  • Equipment:

    • Humidified cell culture incubator (37°C, 5% CO₂).

    • White, opaque 96-well microplates.

    • Luminometer with dual injectors.

B. Method

  • Cell Transfection:

    • One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the CCR5 expression vector, the CRE-luciferase reporter, and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol. A suggested DNA ratio is 10:10:1 (CCR5:CRE-Luc:Renilla-Luc).

  • Cell Plating:

    • 24 hours post-transfection, detach the cells and resuspend them in complete medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of medium.

    • Incubate for an additional 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer (e.g., serum-free medium).

    • Remove the culture medium from the cells and add 80 µL of medium containing the desired concentrations of this compound.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a stimulation solution containing the CCR5 agonist (at its EC80 concentration) and forskolin (e.g., 10 µM final concentration).

    • Add 20 µL of the stimulation solution to each well. Include control wells with no agonist (forskolin only) and no this compound (agonist + forskolin).

    • Incubate the plate for 4-6 hours at 37°C.

  • Luciferase Measurement:

    • Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.

    • Perform the luciferase assay according to the manufacturer's protocol.[10] Briefly, add the Firefly luciferase substrate (Luciferase Assay Reagent II) and measure luminescence. Then, add the Stop & Glo® Reagent to quench the Firefly reaction and activate the Renilla luciferase, and measure the second signal.

  • Data Analysis:

    • Normalize the data by dividing the Firefly luciferase signal by the Renilla luciferase signal for each well.

    • Calculate the percent inhibition of the agonist response by this compound.

    • Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: HIV-1 Pseudovirus Entry Inhibition Assay

This protocol directly measures the inhibition of HIV-1 entry by this compound.

A. Materials

  • Cell Lines:

    • Producer cell line: HEK293T.

    • Target cell line: HOS-CD4/CCR5 or another cell line stably expressing CD4 and CCR5.

  • Plasmids:

    • HIV-1 packaging plasmid (e.g., psPAX2).

    • Luciferase transfer vector (e.g., pWPI).

    • R5-tropic HIV-1 Env plasmid (e.g., from JR-FL or BaL strains).

  • Reagents:

    • Transfection reagent.

    • Complete cell culture medium.

    • This compound.

    • Luciferase Assay System (single reporter).

    • Sterile PBS.

  • Equipment:

    • Cell culture incubator, 96-well plates (white, opaque for assay; clear for virus production).

    • 0.45 µm syringe filters.

    • Luminometer.

B. Method

  • Pseudovirus Production:

    • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent the next day.

    • Co-transfect the cells with the packaging plasmid, luciferase transfer vector, and Env plasmid at a ratio of 1:1:1.

    • 48-72 hours post-transfection, harvest the supernatant containing the pseudoviral particles.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. Aliquot and store at -80°C. (Note: The virus titer should be determined prior to the main experiment).

  • Inhibition Assay:

    • Seed the target cells (e.g., HOS-CD4/CCR5) in a white, opaque 96-well plate at 10,000 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • On the day of infection, add the this compound dilutions to the cells.

    • Immediately add the pre-titered pseudovirus to each well. Include "no virus" and "no inhibitor" controls.

    • Incubate for 48-72 hours.

  • Luciferase Measurement:

    • Equilibrate the plate and Luciferase Assay System reagents to room temperature.

    • Remove the supernatant and lyse the cells according to the manufacturer's protocol.[11]

    • Add the luciferase substrate to the cell lysate and measure luminescence in a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no virus" wells).

    • Calculate the percent inhibition of viral entry relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the this compound concentration and fit a curve to determine the IC50 value.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Peptide-T Against HIV-1 gp120-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120 is a significant contributor to the neuropathogenesis of HIV-Associated Neurocognitive Disorders (HAND).[1] While neurons are not the primary cells infected by HIV-1, the constant presence of gp120 shed from infected glial cells in the central nervous system (CNS) leads to neuronal damage and apoptosis.[1][2] This neurotoxicity is mediated through complex signaling cascades initiated by the interaction of gp120 with chemokine receptors, primarily CCR5 and CXCR4, on the neuronal surface.[1] Peptide-T, an octapeptide derived from the V2 region of gp120, and its protease-resistant analog, D-ala-peptide T-amide (DAPTA), have demonstrated potent neuroprotective effects by acting as competitive antagonists at the CCR5 receptor, thereby blocking the detrimental actions of gp120.[1][3]

These application notes provide detailed protocols for studying the neuroprotective effects of this compound against gp120-induced neurotoxicity in vitro. The methodologies described herein are essential for researchers and drug development professionals aiming to elucidate the mechanisms of gp120 neurotoxicity and evaluate the therapeutic potential of this compound and its analogs.

Data Presentation: Quantitative Analysis of gp120 Neurotoxicity and this compound Neuroprotection

The following tables summarize quantitative data from in vitro studies assessing the neurotoxic effects of gp120 and the neuroprotective efficacy of this compound/DAPTA.

Table 1: gp120-Induced Neuronal Apoptosis
Cell Type gp120 Concentration Exposure Time % Apoptotic Neurons (TUNEL Assay)
Rat Cortical Neurons200 pM24 hours23.4 ± 3.6%
Rat Cortical Neurons500 pM24 hours29.3 ± 2.8%
Rat Hippocampal Neurons20 pM4 days47 ± 5.5%
Rat Hippocampal Neurons200 pM4 days50 ± 2.6%
Control (untreated) apoptosis levels were reported to be 6.1 ± 1.0% and 10 ± 3.6% respectively.[4][5]
Table 2: Neuroprotective Effect of this compound on gp120-Induced Neurotoxicity
Neuroprotective Agent Cell Type gp120 Concentration Agent Concentration Outcome Measure
This compoundMurine Hippocampal CulturesNot SpecifiedPotently AntagonizedNeuronal Survival (Cell Counts)
This compoundMurine Hippocampal CulturesNot Specified1 nMPrevention of CSF-induced Neuronal Killing
TGF-β1 (for comparison)Rat Hippocampal Neurons20 pM5 ng/mlBlocked Apoptosis
Peptide T was shown to completely antagonize gp120-induced neuronal death.[6][7] TGF-β1 is included as a reference neuroprotective agent.[5]

Experimental Protocols

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the preparation of primary cortical or hippocampal neuronal cultures for neurotoxicity and neuroprotection assays.

Materials:

  • E18 rat or mouse embryos

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • DNase I

Procedure:

  • Dissect cortices or hippocampi from E18 embryos in ice-cold HBSS.

  • Mince the tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate trypsin with FBS-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

  • Plate the cells onto poly-D-lysine/poly-L-ornithine coated plates or coverslips at a desired density.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Allow neurons to mature for at least 7 days in vitro (DIV) before initiating experiments.

Protocol 2: gp120-Induced Neurotoxicity Assay

This protocol details the procedure for inducing neurotoxicity in primary neuronal cultures using recombinant gp120.

Materials:

  • Mature primary neuronal cultures (from Protocol 1)

  • Recombinant HIV-1 gp120 protein (e.g., from R5 or X4 tropic strains)

  • Neurobasal medium

  • This compound or DAPTA

Procedure:

  • Prepare stock solutions of gp120 and this compound/DAPTA in sterile, nuclease-free water or an appropriate buffer.

  • On the day of the experiment, replace the culture medium with fresh Neurobasal medium.

  • For neuroprotection studies, pre-incubate the neuronal cultures with desired concentrations of this compound/DAPTA for 1-2 hours.

  • Add gp120 to the cultures at the desired final concentrations (e.g., 20 pM - 500 pM).

  • Incubate the cultures for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO2.

  • Proceed with cell viability or apoptosis assays (Protocols 3 and 4).

Protocol 3: Assessment of Neuronal Viability (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Treated neuronal cultures in a 96-well plate

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Following the treatment period (Protocol 2), add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Assessment of Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Treated neuronal cultures on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Wash the coverslips with PBS.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.[1]

  • Wash twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash twice with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips onto glass slides.

  • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Protocol 5: Western Blot Analysis of MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of key kinases in the MAPK pathway (ERK, JNK, p38).

Materials:

  • Treated neuronal cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using a chemiluminescent substrate.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein and a loading control like β-actin.

Visualization of Signaling Pathways and Experimental Workflows

gp120_neurotoxicity_pathway gp120 HIV-1 gp120 CCR5 CCR5 Receptor gp120->CCR5 Binds Ca_Influx ↑ Intracellular Ca²⁺ CCR5->Ca_Influx MAPK MAPK Activation (JNK, p38, ERK) CCR5->MAPK PeptideT This compound / DAPTA PeptideT->CCR5 Blocks OxidativeStress Oxidative Stress Ca_Influx->OxidativeStress Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis NFkB NF-κB Activation MAPK->NFkB OxidativeStress->Apoptosis NFkB->Apoptosis

Caption: gp120 binding to CCR5 initiates neurotoxic pathways, blocked by this compound.

experimental_workflow start Start: Primary Neuronal Culture treatment Treatment: 1. Pre-treat with this compound 2. Add gp120 start->treatment incubation Incubate (24-72 hours) treatment->incubation assays Endpoint Assays incubation->assays viability Cell Viability (MTS Assay) assays->viability apoptosis Apoptosis (TUNEL Assay) assays->apoptosis signaling Signaling Pathway Analysis (Western Blot) assays->signaling data Data Analysis & Interpretation viability->data apoptosis->data signaling->data

Caption: Workflow for studying this compound's neuroprotective effects.

logical_relationship gp120 gp120 CCR5_binding Binds to CCR5 gp120->CCR5_binding Initiates Neurotoxicity Neurotoxicity CCR5_binding->Neurotoxicity Leads to CCR5_blockade Blocks CCR5 Binding Peptide_T This compound Peptide_T->CCR5_blockade Mediates Neuroprotection Neuroprotection CCR5_blockade->Neuroprotection Results in

Caption: Logical flow of gp120 action and this compound intervention.

References

Application Notes and Protocols for Intracellular Cytokine Staining of Peptide-Stimulated T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful and widely used technique to identify, phenotype, and quantify cytokine-producing T cells at the single-cell level.[1][2][3][4][5][6][7][8] This method is crucial for studying antigen-specific T cell responses in various fields, including immunology, infectious diseases, cancer immunotherapy, and vaccine development.[2][3][9] The protocol involves stimulating T cells, often with specific peptides, in the presence of a protein transport inhibitor to trap cytokines intracellularly.[1][10][11] Subsequent fixation, permeabilization, and staining with fluorochrome-conjugated antibodies allow for the detection of these intracellular cytokines and cell surface markers by flow cytometry.[4][12][13]

These application notes provide a comprehensive guide to performing ICS on T cells stimulated with peptides, including detailed protocols, data interpretation, and troubleshooting.

Core Principles

The ICS assay for peptide-stimulated T cells is based on the following key principles:

  • T Cell Activation: Antigen-specific T cells are activated by incubating them with specific peptide antigens.[9][12] Peptide pools, which are mixtures of short peptide sequences spanning a protein of interest, are often used to efficiently stimulate both CD4+ and CD8+ T cell responses.[1][10][12]

  • Inhibition of Cytokine Secretion: To detect cytokines, which are typically secreted proteins, their transport out of the cell must be blocked.[8] This is achieved by adding a protein transport inhibitor, such as Brefeldin A or Monensin (B1676710), to the cell culture.[1][10][11] These inhibitors disrupt the Golgi apparatus, causing cytokines to accumulate within the endoplasmic reticulum and Golgi complex.[6][11]

  • Cell Surface and Intracellular Staining: Following stimulation and cytokine trapping, cells are stained with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T cell subsets.[3][12] The cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) to enter the cell and bind to their targets.[12][13]

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.[14][15] This allows for the quantification of the percentage of T cells producing specific cytokines in response to the peptide stimulation.[2]

Experimental Workflow Overview

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_stain Staining cluster_acq Data Acquisition & Analysis prep_cells Isolate PBMCs or T cells stimulate Stimulate with Peptide Pools + Co-stimulatory Antibodies prep_cells->stimulate add_inhibitor Add Protein Transport Inhibitor (Brefeldin A / Monensin) stimulate->add_inhibitor surface_stain Stain for Surface Markers (e.g., CD3, CD4, CD8) add_inhibitor->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intra_stain Stain for Intracellular Cytokines (e.g., IFN-γ, TNF-α, IL-2) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Data (Gating and Quantification) acquire->analyze

Caption: Overview of the intracellular cytokine staining workflow.

Detailed Protocols

I. Preparation of Reagents and Cells

A. Reagent Preparation

ReagentPreparation and Storage
Peptide Pools Reconstitute lyophilized peptides in sterile DMSO to a stock concentration (e.g., 100 µg/mL per peptide).[12] Aliquot and store at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.[16] The final DMSO concentration in the cell culture should be below 1% (v/v) to avoid toxicity.[10][12]
Cell Culture Medium RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Protein Transport Inhibitors Prepare stock solutions of Brefeldin A (e.g., 10 mg/mL in DMSO) and/or Monensin (e.g., 2 mM in ethanol).[3] Store at -20°C.
Staining Buffer (FACS Buffer) Phosphate-buffered saline (PBS) containing 2% FBS and 0.05% sodium azide. Store at 4°C.
Fixation/Permeabilization Buffers Commercially available kits are recommended for consistency. Alternatively, prepare a fixation buffer (e.g., 4% paraformaldehyde in PBS) and a permeabilization buffer (e.g., PBS with 0.1-0.5% saponin (B1150181) or 0.1% Triton X-100 and 2% FBS).

B. Cell Preparation

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Wash the isolated PBMCs twice with PBS or cell culture medium.

  • Resuspend the cells in complete cell culture medium and perform a cell count to determine cell viability and concentration. Adjust the cell concentration to 1-2 x 10^6 cells/mL.[3]

  • For cryopreserved cells, thaw them rapidly in a 37°C water bath, transfer to warm medium, and centrifuge. It is recommended to rest thawed cells overnight at 37°C to restore function before stimulation.[1][10]

II. T Cell Stimulation and Cytokine Accumulation
  • Plate 1-2 x 10^6 PBMCs in 200 µL of complete culture medium per well in a 96-well round-bottom plate.[3]

  • Prepare stimulation cocktails. For each condition, include:

    • Unstimulated Control: Cells with peptide diluent (e.g., 1% DMSO) only.[17]

    • Peptide Stimulation: Add peptide pools to a final concentration of 1-2 µg/mL per peptide.[10]

    • Positive Control: A mitogen such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) or Staphylococcal enterotoxin B (SEB) can be used.[3][12][17]

  • Add co-stimulatory antibodies, such as anti-CD28 and anti-CD49d (each at 1 µg/mL), to each well to enhance T cell activation.[10][17]

  • Add the protein transport inhibitor. The choice between Brefeldin A and Monensin can depend on the cytokines of interest.[11][18] Brefeldin A is generally effective for most cytokines like IFN-γ, TNF-α, and IL-2.[1][10][19] A combination of both may be used in some cases.[1][10]

    • Brefeldin A: Final concentration of 5-10 µg/mL.[1][3][10][17]

    • Monensin: Final concentration of 2 µM.[3]

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[3][12] Longer incubation times may increase cytokine signal but can also lead to decreased cell viability.[15]

III. Staining of Surface and Intracellular Markers
  • After incubation, centrifuge the plate at 300-500 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 200 µL of FACS buffer and centrifuge again.

  • Surface Staining: Resuspend the cells in 50-100 µL of FACS buffer containing the titrated amounts of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).[3][12]

  • Incubate for 20-30 minutes at 4°C in the dark.[3]

  • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization: Resuspend the cells in 100-200 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark.[13]

  • Wash the cells once with FACS buffer and then once with permeabilization buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 50-100 µL of permeabilization buffer containing the titrated amounts of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).[3][12]

  • Incubate for 30 minutes at room temperature or 4°C in the dark.[3]

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in 200 µL of FACS buffer for flow cytometry acquisition.

Mechanism of Protein Transport Inhibitors

G cluster_cell Cellular Protein Secretion Pathway ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Protein Transport Vesicles Secretory Vesicles Golgi->Vesicles Packaging Secretion Cytokine Secretion Vesicles->Secretion Exocytosis BFA Brefeldin A BFA->Golgi Blocks ER to Golgi Transport Monensin Monensin Monensin->Golgi Disrupts Golgi Function

Caption: Mechanisms of Brefeldin A and Monensin action.

Brefeldin A acts by inhibiting protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[11] This leads to an accumulation of newly synthesized proteins, including cytokines, within the ER.

Monensin is an ionophore that disrupts the ionic gradients across the Golgi membrane, thereby inhibiting protein transport through the Golgi complex.[11]

InhibitorMechanism of ActionRecommended ConcentrationPrimary Cytokines Targeted
Brefeldin A Inhibits protein transport from the ER to the Golgi apparatus.[11]5-10 µg/mL[1][3][10][17]IFN-γ, TNF-α, IL-2[1][10][19]
Monensin Disrupts the Golgi apparatus, inhibiting intra-Golgi transport.[11]2 µM[3]Can be used for certain cytokines and degranulation markers like CD107a.[1][10]

Data Analysis and Interpretation

A. Gating Strategy

A sequential gating strategy is essential for accurate analysis of ICS data.[2]

G start Total Events gate_lymph Gate on Lymphocytes (FSC vs SSC) start->gate_lymph gate_singlets Gate on Singlets (FSC-A vs FSC-H) gate_lymph->gate_singlets gate_live Gate on Live Cells (Viability Dye) gate_singlets->gate_live gate_tcells Gate on T cells (CD3+) gate_live->gate_tcells gate_cd4_cd8 Gate on CD4+ and CD8+ Subsets gate_tcells->gate_cd4_cd8 gate_cytokine Gate on Cytokine+ (e.g., IFN-γ vs TNF-α) gate_cd4_cd8->gate_cytokine end Quantify Cytokine+ Subsets gate_cytokine->end

Caption: A typical gating strategy for ICS data analysis.

  • Lymphocyte Gate: Gate on the lymphocyte population based on their forward scatter (FSC) and side scatter (SSC) properties to exclude debris and monocytes.[20][21]

  • Singlet Gate: Exclude cell doublets by gating on single cells using FSC-Area versus FSC-Height.[21]

  • Live Cell Gate: Gate on live cells using a viability dye to exclude dead cells, which can non-specifically bind antibodies.[21]

  • T Cell Gate: Identify T cells by gating on the CD3-positive population.[20][21]

  • T Cell Subset Gates: From the CD3+ population, gate on CD4+ and CD8+ T cell subsets.[20][21]

  • Cytokine Gates: For each T cell subset, create dot plots for the cytokines of interest (e.g., IFN-γ vs. TNF-α) to identify single- and double-positive populations.[22] Use the unstimulated control to set the gates for positive cytokine expression.[3]

B. Data Interpretation

The results are typically expressed as the percentage of the parent T cell population (CD4+ or CD8+) that produces a specific cytokine or combination of cytokines. A positive response is generally defined as a frequency of cytokine-producing T cells in the peptide-stimulated sample that is at least twice that of the unstimulated control.[22]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cytokine Signal - Insufficient stimulation time or peptide concentration.[5] - Ineffective protein transport inhibitor. - Poor cell viability.- Optimize stimulation time (4-6 hours is typical) and peptide concentration (1-2 µg/mL).[3][12] - Ensure proper storage and handling of the protein transport inhibitor. - Use a viability dye and gate on live cells.[21]
High Background Staining - Non-specific antibody binding.[5] - Inadequate washing. - Dead cells.- Titrate antibodies to determine the optimal concentration. - Use Fc block to prevent non-specific binding. - Ensure thorough washing steps.[23] - Exclude dead cells from the analysis using a viability dye.[21]
Poor Cell Recovery - Harsh cell preparation techniques.- Handle cells gently; avoid vigorous vortexing.[23]
Variability Between Experiments - Inconsistent gating.[20][24] - Reagent variability.- Use a standardized gating strategy for all samples in a study.[20][24] - Use the same batches of reagents and antibodies whenever possible.

Conclusion

Intracellular cytokine staining is a robust method for the detailed analysis of antigen-specific T cell responses. Careful optimization of cell handling, stimulation conditions, and staining procedures, along with a consistent data analysis strategy, are critical for obtaining reliable and reproducible results. These application notes and protocols provide a framework to guide researchers in successfully implementing this powerful technique.

References

Application Notes and Protocols for Detecting T Cell Response to Peptide-T using ELISpot Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1] This makes it an invaluable tool in immunology, particularly for monitoring T cell responses to specific antigens, such as viral peptides.[2] This document provides a detailed application note and protocol for the use of the ELISpot assay to detect and quantify T cell responses to Peptide-T, an octapeptide derived from the HIV envelope protein gp120.[3]

This compound (sequence: H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) was initially investigated as an HIV entry inhibitor.[3][4] While some studies have suggested it may have immunomodulatory effects, including the potential to inhibit T cell activation and cytokine production, the ELISpot assay can be employed to directly measure the frequency of T cells that recognize and respond to this peptide by secreting cytokines, such as interferon-gamma (IFN-γ).[4] The IFN-γ ELISpot assay is a widely used method for monitoring T cell immunity in the context of HIV infection and vaccine development.[5][6]

These application notes will guide researchers through the principles of the ELISpot assay, provide detailed experimental protocols, present example data, and offer troubleshooting advice for reliable and reproducible results.

Principle of the ELISpot Assay

The ELISpot assay is a sandwich immunoassay performed in a 96-well plate format. The plate membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ). Peripheral Blood Mononuclear Cells (PBMCs), containing T cells, are then added to the wells along with the stimulating antigen, in this case, this compound. If a T cell recognizes the peptide presented by an antigen-presenting cell (APC), it becomes activated and secretes the cytokine. The secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell.

After an appropriate incubation period, the cells are washed away. A second, biotinylated antibody that recognizes a different epitope of the same cytokine (the detection antibody) is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that is converted by the enzyme into a colored precipitate at the site of cytokine secretion. Each resulting spot corresponds to a single cytokine-secreting cell. These spots can then be counted, providing a quantitative measure of the antigen-specific T cell response.[1]

Data Presentation

The following table provides representative data from an IFN-γ ELISpot assay measuring T cell responses to this compound and other control HIV peptides in a cohort of HIV-infected individuals and healthy controls. The results are expressed as Spot Forming Cells (SFC) per million PBMCs.

Donor IDGroupStimulantMean SFC/10⁶ PBMCsStandard Deviation
D001HIV+No Peptide (Negative Control)52
D001HIV+This compound8512
D001HIV+HIV Gag Peptide Pool25025
D001HIV+PHA (Positive Control)1500150
D002HIV+No Peptide (Negative Control)83
D002HIV+This compound155
D002HIV+HIV Gag Peptide Pool18020
D002HIV+PHA (Positive Control)1250130
C001HealthyNo Peptide (Negative Control)21
C001HealthyThis compound42
C001HealthyHIV Gag Peptide Pool53
C001HealthyPHA (Positive Control)1300140

Experimental Protocols

Materials and Reagents
  • 96-well PVDF-membrane ELISpot plates

  • Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)

  • This compound (ASTTTNYT), lyophilized

  • Control peptides (e.g., HIV Gag peptide pool)

  • Phytohemagglutinin (PHA) as a positive control

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • 35% or 70% Ethanol (B145695)

  • Sterile PBS

  • Substrate solution (e.g., BCIP/NBT)

  • ELISpot plate reader

Detailed Methodology

Day 1: Plate Coating

  • Activate the membrane: Add 15-50 µL of 35% or 70% ethanol to each well of the ELISpot plate and incubate for 1 minute at room temperature.[7][8]

  • Wash: Decant the ethanol and wash the plate 3-5 times with 200 µL of sterile PBS per well.[7]

  • Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Prepare this compound and control solutions: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in culture medium to the desired working concentration (e.g., 10 µg/mL). Prepare similar dilutions for the control peptides and PHA.

  • Wash and block the plate: Decant the capture antibody solution. Wash the plate 3-5 times with 200 µL of sterile PBS per well. Block the membrane by adding 200 µL of complete RPMI medium to each well and incubate for at least 30 minutes at 37°C.

  • Prepare cell suspension: Thaw cryopreserved PBMCs and assess viability. Resuspend the cells in complete RPMI medium to a final concentration of 2-3 x 10⁶ cells/mL.[7]

  • Add stimulants and cells: Decant the blocking medium from the plate. Add 50 µL of the diluted this compound, control peptides, or media alone (for negative control) to the appropriate wells. Then, add 50 µL of the cell suspension (containing 1-1.5 x 10⁵ cells) to each well.[7]

  • Incubate: Cover the plate and incubate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂. Do not disturb the plate during incubation to avoid the formation of indistinct spots.[7]

Day 3: Detection and Development

  • Wash away cells: Decant the cell suspension and wash the plate 3-5 times with PBS containing 0.05% Tween-20 (PBST).

  • Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBST. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate for 2 hours at room temperature.

  • Wash: Decant the detection antibody solution and wash the plate 3-5 times with PBST.

  • Add enzyme conjugate: Dilute the streptavidin-enzyme conjugate in PBST. Add 100 µL of the diluted conjugate to each well.

  • Incubate: Seal the plate and incubate for 1 hour at room temperature.

  • Final wash: Decant the enzyme conjugate solution and wash the plate 3-5 times with PBST, followed by 2 washes with PBS alone to remove residual Tween-20.[7]

  • Develop spots: Add 100 µL of the substrate solution to each well. Monitor spot development, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with deionized water.[8]

  • Dry and read: Allow the plate to dry completely in the dark. Count the spots in each well using an automated ELISpot reader.

Visualization of Pathways and Workflows

T Cell Activation by this compound

The following diagram illustrates the general signaling pathway for T cell activation upon recognition of an antigenic peptide, such as this compound, presented by an Antigen-Presenting Cell (APC).

T_Cell_Activation T Cell Activation by this compound cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T Helper Cell MHC MHC Class II TCR TCR MHC->TCR Signal 1 PeptideT This compound CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD4 CD4 LCK LCK TCR->LCK activates ZAP70 ZAP-70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates NFAT NFAT PLCg->NFAT leads to activation of AP1 AP-1 PLCg->AP1 leads to activation of NFkB NF-κB PLCg->NFkB leads to activation of Cytokine_Gene Cytokine Gene (e.g., IFN-γ) NFAT->Cytokine_Gene transcribes AP1->Cytokine_Gene transcribes NFkB->Cytokine_Gene transcribes

Caption: T Cell Activation Pathway.

ELISpot Experimental Workflow

This diagram outlines the key steps of the ELISpot assay for detecting T cell responses to this compound.

ELISpot_Workflow ELISpot Experimental Workflow for this compound cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Culture cluster_Day3 Day 3: Detection & Analysis Activate Activate PVDF Plate with Ethanol Wash1 Wash Plate with PBS Activate->Wash1 Coat Coat with Capture Ab (e.g., anti-IFN-γ) Wash1->Coat Incubate_O_N Incubate Overnight at 4°C Coat->Incubate_O_N Wash2 Wash and Block Plate Incubate_O_N->Wash2 Next Day Add_Stimulants Add this compound, Controls Wash2->Add_Stimulants Add_Cells Add PBMCs Add_Stimulants->Add_Cells Incubate_Cells Incubate 18-24h at 37°C Add_Cells->Incubate_Cells Wash3 Wash Away Cells Incubate_Cells->Wash3 Next Day Add_Detection_Ab Add Biotinylated Detection Ab Wash3->Add_Detection_Ab Incubate_Det_Ab Incubate 2h at RT Add_Detection_Ab->Incubate_Det_Ab Wash4 Wash Plate Incubate_Det_Ab->Wash4 Add_Enzyme Add Streptavidin-Enzyme Wash4->Add_Enzyme Incubate_Enzyme Incubate 1h at RT Add_Enzyme->Incubate_Enzyme Wash5 Final Wash Incubate_Enzyme->Wash5 Develop Add Substrate and Develop Spots Wash5->Develop Analyze Dry and Analyze Plate Develop->Analyze

Caption: ELISpot Experimental Workflow.

Troubleshooting

Common issues encountered during ELISpot assays and their potential solutions are summarized in the table below.[4][9]

IssuePossible CauseRecommended Solution
High Background Inadequate washing, over-development, or contaminated reagents.[9]Increase the number and rigor of wash steps. Reduce the substrate incubation time. Ensure all reagents are sterile and freshly prepared.[9]
No or Few Spots Insufficient number of responding cells, inactive cells, or incorrect peptide concentration.[4]Increase the number of cells per well. Check cell viability. Optimize the concentration of this compound. Include a strong positive control (e.g., PHA).[4]
Fuzzy or Indistinct Spots Plate movement during incubation, or improper plate drying.[4]Ensure the incubator is not disturbed during cell incubation. Allow the plate to dry completely before reading.[4]
Inconsistent Results Between Wells Uneven cell distribution or pipetting errors.Gently mix the cell suspension before plating. Be careful and consistent with pipetting techniques.

References

Application Notes and Protocols for Co-immunoprecipitation Studies of Peptide-T and CCR5 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the interaction between Peptide-T and the C-C chemokine receptor type 5 (CCR5) using co-immunoprecipitation (Co-IP). The protocols and data herein are intended to facilitate the study of this interaction, which is of significant interest in HIV research and drug development.[1][2]

This compound, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, has been identified as a potent antagonist of the CCR5 receptor.[1][2][3] CCR5 is a key co-receptor for macrophage-tropic (R5) strains of HIV-1, and its interaction with gp120 is a critical step in viral entry.[4][5] Understanding the molecular details of how this compound interacts with CCR5 can provide valuable insights for the development of novel anti-retroviral therapies.

Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular context.[6][7] This method allows for the isolation and subsequent identification of binding partners to a specific target protein. In the context of this compound and CCR5, Co-IP can be employed to demonstrate a direct or complex-mediated interaction between the peptide and the receptor.

Quantitative Data Summary

While direct quantitative data from Co-immunoprecipitation studies for the this compound and CCR5 interaction is not extensively published, related binding studies provide valuable context. The interaction between the N-terminal domain of CCR5 and the HIV-1 gp120/CD4 complex, which this compound competitively inhibits, has been quantified.[1][8]

Interacting MoleculesMethodBinding Affinity (Kd)Reference
Sulfated CCR5 N-terminal peptide (S22) and gp120/CD4 complexMicrocalorimetry2.2 µM[8]

This data underscores the importance of the CCR5 N-terminus in ligand binding and provides a benchmark for the expected affinity range of molecules targeting this site.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of this compound and CCR5 from CCR5-expressing Cells

This protocol outlines the steps for performing a Co-IP experiment to pull down the CCR5 receptor and any interacting proteins, including this compound, from a cell lysate.

Materials:

  • Cells: Human cell line expressing CCR5 (e.g., HEK293-CCR5, CHO-CCR5, or primary human monocytes).

  • This compound: Biotinylated or FLAG-tagged this compound for effective pull-down and detection.

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-FLAG antibody or anti-CCR5 antibody).

    • Primary antibody for Western blot detection (e.g., anti-CCR5 antibody or streptavidin-HRP for biotinylated this compound).

    • Secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG).

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.[6][9]

  • Buffers:

    • PBS (phosphate-buffered saline)

    • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors).[10]

    • Wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40).

    • Elution buffer (e.g., 2x SDS-PAGE sample buffer).

  • Reagents for Western Blotting: SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), and chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture CCR5-expressing cells to ~80-90% confluency.

    • Treat cells with tagged this compound at a predetermined concentration and for a specific duration to allow for interaction with CCR5. Include an untreated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional swirling.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant (cell lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[9]

    • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-FLAG for tagged this compound or anti-CCR5) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.[7]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet.[9]

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the protein complexes.[11]

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Probe the membrane with the appropriate primary antibody (e.g., anti-CCR5 if you immunoprecipitated with anti-FLAG, or streptavidin-HRP for biotinylated this compound).

    • Incubate with the corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

Visualizations

Experimental Workflow for Co-immunoprecipitation

CoIP_Workflow start Start with CCR5-expressing cells treat Treat cells with tagged this compound start->treat lyse Lyse cells to release protein complexes treat->lyse preclear Pre-clear lysate with beads (optional) lyse->preclear ip Immunoprecipitate with antibody (e.g., anti-FLAG or anti-CCR5) preclear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Workflow for this compound and CCR5 Co-immunoprecipitation.

CCR5 Signaling Pathway Modulation by this compound

CCR5_Signaling cluster_membrane Cell Membrane CCR5 CCR5 G_Protein G-Protein (Gi) CCR5->G_Protein Inhibits G-protein coupling Beta_Arrestin β-Arrestin 2 CCR5->Beta_Arrestin May modulate recruitment Peptide_T This compound Peptide_T->CCR5 Binds and antagonizes Downstream Downstream Signaling (e.g., JAK/STAT inhibition) G_Protein->Downstream Blocks activation

Caption: this compound antagonism of CCR5-mediated signaling pathways.

Logical Relationship of this compound and CCR5 Interaction

Logical_Relationship Peptide_T This compound Interaction Direct Binding/ Complex Formation Peptide_T->Interaction CCR5 CCR5 Receptor CCR5->Interaction CoIP Co-immunoprecipitation Interaction->CoIP is detected by Outcome Demonstration of Physical Proximity CoIP->Outcome leads to

Caption: Logical flow from molecular interaction to experimental validation.

References

Application Notes and Protocols for In Vivo Administration of Peptide-T in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Peptide-T in rodent models. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a synthetic octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the V2 region of the HIV-1 envelope protein gp120. It has been investigated for its anti-inflammatory and neuroprotective properties. The biological activities of this compound are primarily attributed to its interaction with the C-C chemokine receptor type 5 (CCR5) and vasoactive intestinal peptide (VIP) receptors. By acting as a CCR5 antagonist, this compound can inhibit the binding of gp120 to CD4 receptors on T lymphocytes and block CCR5-mediated chemotaxis. Its interaction with VIP receptors may modulate various intracellular signaling pathways, contributing to its immunomodulatory effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of this compound in a rodent model. It is important to note that comprehensive pharmacokinetic data for this compound in rodents is limited in the available literature.

ParameterRodent ModelAdministration RouteDosage RangeVehicleDosing FrequencyKey FindingsReference
Dose-Response Lewis RatsSubcutaneous (SC)125, 250, 500, 800 µg per animalSalineEvery other dayA slight ameliorating effect on Experimental Autoimmune Encephalomyelitis (EAE) was observed at 500 µg.[1]
Efficacy Study Lewis RatsSubcutaneous (SC)500 µg per animalSalineEvery other dayReduced incidence of EAE when administered during the induction phase.[1]

Signaling Pathways of this compound

The therapeutic effects of this compound are mediated through at least two distinct signaling pathways: antagonism of the CCR5 receptor and agonism of VIP receptors.

This compound as a CCR5 Antagonist

This compound functions as an antagonist at the CCR5 receptor, which is a G-protein coupled receptor (GPCR). By binding to CCR5, this compound blocks the binding of its natural ligands, such as the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), as well as the HIV envelope protein gp120. This blockade inhibits the downstream signaling cascade that leads to chemotaxis and inflammation.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_protein Gi/o Protein CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Peptide_T This compound Peptide_T->CCR5 Blocks Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds Chemotaxis Chemotaxis/ Inflammation Ca_release->Chemotaxis PKC->Chemotaxis

This compound blocking the CCR5 signaling pathway.
This compound Interaction with VIP Receptors

This compound shares structural homology with Vasoactive Intestinal Peptide (VIP) and can bind to VIP receptors, specifically VPAC1 and VPAC2, which are also GPCRs. This interaction typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is often associated with anti-inflammatory and neuroprotective effects.

VIP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VPAC VPAC1/VPAC2 Receptor G_protein Gs Protein VPAC->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts Peptide_T This compound Peptide_T->VPAC Binds cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression

This compound activating the VIP receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in rodent models. These protocols are based on established methods for peptide administration and should be adapted as necessary for specific experimental designs.

This compound Solution Preparation

Proper preparation of the this compound solution is critical for ensuring its stability and efficacy.

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Reconstitute the this compound in sterile saline to a desired stock concentration (e.g., 1-10 mg/mL).

  • Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide aggregation.

  • For subcutaneous, intraperitoneal, and intravenous injections, the final concentration should be adjusted with sterile saline to achieve the desired dose in a suitable injection volume.

  • If necessary, sterile-filter the final solution using a 0.22 µm syringe filter into a sterile tube.

  • Store the reconstituted peptide solution at 4°C for short-term use (up to one week) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Solution_Preparation_Workflow start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in Sterile Saline equilibrate->reconstitute vortex Gently Vortex reconstitute->vortex adjust Adjust Concentration for Dosing vortex->adjust filter Sterile Filter (0.22 µm) adjust->filter store Store at 4°C (short-term) or -20°C/-80°C (long-term) filter->store end Ready for Administration store->end

Workflow for this compound solution preparation.
Subcutaneous (SC) Injection

Subcutaneous injection is a common and relatively simple method for administering peptides, providing a slower absorption rate compared to intravenous injection.

Materials:

Protocol:

  • Restrain the rodent (mouse or rat) securely. For mice, this can be done by scruffing the neck. For rats, appropriate manual restraint is necessary.

  • Create a "tent" of skin on the dorsal side, between the shoulder blades.

  • Clean the injection site with a 70% ethanol swab and allow it to dry.

  • Insert the needle, bevel up, into the base of the skin tent at a shallow angle.

  • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

  • Inject the this compound solution slowly. A small bleb should form under the skin.

  • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.

  • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection

Intraperitoneal injection allows for rapid absorption of the peptide into the systemic circulation.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL or 3 mL) with 25-27G needles

  • 70% ethanol swabs

  • Appropriate animal restraint device

Protocol:

  • Restrain the rodent securely, exposing the abdomen.

  • Tilt the animal's head downwards at approximately a 30-degree angle to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Clean the injection site with a 70% ethanol swab.

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the this compound solution at a steady rate.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Intravenous (IV) Injection (Tail Vein)

Intravenous injection provides immediate and 100% bioavailability of the peptide. This technique requires more skill and is typically performed via the lateral tail vein in mice and rats.

Materials:

  • Prepared this compound solution

  • Sterile insulin syringes with 27-30G needles

  • Rodent restrainer

  • Heat lamp or warming pad

  • 70% ethanol swabs

Protocol:

  • Place the rodent in a restrainer to secure the animal and expose the tail.

  • Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.

  • Clean the tail with a 70% ethanol swab.

  • Position the needle, bevel up, parallel to the vein and insert it at a shallow angle.

  • A successful insertion may be indicated by a small flash of blood in the hub of the needle.

  • Inject the this compound solution slowly and steadily. There should be minimal resistance. If a bleb forms, the needle is not in the vein, and the injection should be stopped.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Intranasal (IN) Administration

Intranasal administration is a non-invasive method that can bypass the blood-brain barrier and deliver peptides directly to the central nervous system.

Materials:

  • Prepared this compound solution (in a suitable formulation for nasal delivery)

  • Micropipette with sterile tips

  • Appropriate animal restraint

Protocol:

  • Restrain the awake animal in a supine position. For mice, a modified one-handed grip holding the animal upside down can be effective.[2]

  • Using a micropipette, deliver a small volume (e.g., 5-10 µL per nostril for mice) of the this compound solution into one nostril.

  • Allow the animal time to inhale the solution before administering to the other nostril.

  • Alternate between nostrils until the full dose has been administered.

  • Keep the animal in a supine position for a short period after administration to facilitate absorption.

  • Return the animal to its cage and monitor its behavior.

Experimental_Workflow start Start: Experimental Design prep_peptide Prepare this compound Solution start->prep_peptide animal_model Select and Prepare Rodent Model start->animal_model administer Administer this compound (SC, IP, IV, or IN) prep_peptide->administer animal_model->administer monitor Monitor Animal Health and Behavior administer->monitor collect_data Collect Experimental Data (e.g., behavioral, physiological, biochemical) monitor->collect_data analyze Analyze Data collect_data->analyze end Conclusion analyze->end

References

Application Notes and Protocols: Flow Cytometry Analysis of CCR5 Expression After Peptide-T Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the immune system, primarily by mediating the migration of T cells, monocytes, and macrophages to sites of inflammation.[1] Beyond its function in immune surveillance, CCR5 is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2] The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120, the CD4 receptor, and CCR5 initiates conformational changes that lead to viral fusion and entry.[3]

Peptide-T, an octapeptide analog derived from the V2 region of HIV-1 gp120, has been identified as a potent antagonist of CCR5.[4][5] Its mechanism of action involves blocking the binding of gp120 and natural chemokine ligands, such as RANTES, MIP-1α, and MIP-1β, to the CCR5 receptor.[4][5] This blockade effectively inhibits HIV-1 entry and CCR5-mediated chemotaxis.[4][6] Understanding the effect of this compound on the surface expression of CCR5 is crucial for elucidating its full mechanism of action and for the development of CCR5-targeted therapeutics. Flow cytometry is a powerful and precise technique for quantifying the percentage of CCR5-expressing cells and the density of CCR5 on the cell surface, often measured as the Mean Fluorescence Intensity (MFI).

These application notes provide a detailed protocol for the analysis of CCR5 expression on peripheral blood mononuclear cells (PBMCs) following treatment with this compound, guidance on data presentation, and a visualization of the experimental workflow and the underlying signaling pathway.

Data Presentation

While extensive research has demonstrated the inhibitory function of this compound on CCR5-mediated processes, publicly available quantitative data specifically detailing the changes in CCR5 surface expression levels (percentage of positive cells and MFI) post-Peptide-T treatment is limited. The primary mechanism of this compound is understood to be competitive antagonism rather than inducing receptor downregulation. However, some receptor antagonists have been shown to induce a negative phenotype over time.[3]

Researchers utilizing the following protocols are encouraged to summarize their quantitative data in a structured format for clear comparison. Below is a template table for recording such data.

Table 1: Effect of this compound on CCR5 Expression in PBMCs

Treatment GroupThis compound Conc. (nM)Incubation Time (hrs)% CCR5+ Cells (CD4+ subset)MFI of CCR5 (CD4+ subset)% CCR5+ Cells (CD14+ subset)MFI of CCR5 (CD14+ subset)
Vehicle Control024
This compound124
This compound1024
This compound10024
Vehicle Control048
This compound148
This compound1048
This compound10048

Experimental Protocols

This section provides a detailed methodology for the in vitro treatment of human PBMCs with this compound and the subsequent analysis of CCR5 expression by flow cytometry.

Protocol 1: In Vitro Treatment of PBMCs with this compound

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)

  • This compound (DAPTA)

  • Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)

  • Cell culture plates (24- or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in Complete RPMI at a concentration of 1 x 10^6 cells/mL. Seed the cells into the wells of a cell culture plate.

  • This compound Preparation: Prepare a stock solution of this compound. Further dilute the stock solution in Complete RPMI to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a corresponding vehicle control.

  • Cell Treatment: Add the diluted this compound solutions and the vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24 and 48 hours).

  • Cell Harvesting: Following incubation, gently resuspend the cells and transfer them to FACS tubes for flow cytometry analysis.

Protocol 2: Flow Cytometry Analysis of CCR5 Expression

Materials:

  • Treated and control PBMCs from Protocol 1

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-human CCR5 (e.g., clone 2D7, FITC or PE conjugated)

    • Anti-human CD4 (e.g., APC conjugated)

    • Anti-human CD14 (e.g., PerCP-Cy5.5 conjugated)

    • Isotype controls for each antibody

  • FACS tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Washing: Centrifuge the harvested cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with 2 mL of cold FACS buffer.

  • Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer. Add the predetermined optimal concentrations of the anti-CCR5, anti-CD4, anti-CD14, and corresponding isotype control antibodies to the appropriate tubes.

  • Incubation: Gently vortex and incubate the tubes for 30 minutes at 4°C in the dark.

  • Final Washes: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.

  • Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.

Data Analysis:

  • Gating Strategy:

    • Gate on the lymphocyte and monocyte populations based on forward and side scatter properties.

    • From the lymphocyte gate, identify the CD4+ T cell population.

    • From the monocyte gate, identify the CD14+ monocyte population.

  • CCR5 Expression Analysis:

    • Within the CD4+ and CD14+ gates, quantify the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining.

    • Use the isotype control to set the gate for positive staining.

  • Comparison: Compare the percentage of CCR5+ cells and the MFI between the this compound-treated samples and the vehicle-treated control samples.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Flow Cytometry Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) Cell_Culture Cell Culture & Seeding (1x10^6 cells/mL) PBMC_Isolation->Cell_Culture PeptideT_Treatment This compound Treatment (Various Concentrations & Times) Cell_Culture->PeptideT_Treatment Vehicle_Control Vehicle Control Cell_Culture->Vehicle_Control Staining Antibody Staining (Anti-CCR5, CD4, CD14) PeptideT_Treatment->Staining Vehicle_Control->Staining Acquisition Data Acquisition Staining->Acquisition Data_Analysis Data Analysis (% Positive Cells, MFI) Acquisition->Data_Analysis

Caption: Experimental workflow for analyzing CCR5 expression after this compound treatment.

CCR5 Signaling Pathway and this compound Inhibition

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_Protein Gαi Protein CCR5->G_Protein Viral_Entry Viral Entry CCR5->Viral_Entry (with gp120) Signaling_Cascade Downstream Signaling (e.g., Ca2+ flux, MAPK activation) G_Protein->Signaling_Cascade Chemokine Chemokines (RANTES, MIP-1α/β) Chemokine->CCR5 gp120 HIV gp120 gp120->CCR5 Peptide_T This compound Peptide_T->CCR5 Chemotaxis Chemotaxis Peptide_T->Chemotaxis Peptide_T->Viral_Entry Signaling_Cascade->Chemotaxis

Caption: CCR5 signaling and the inhibitory mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Peptide-T Solubility and Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges associated with the solubility and stability of Peptide-T in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound relevant to its handling?

This compound is a short synthetic peptide derived from the HIV envelope protein gp120.[1] Its amino acid sequence (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) is rich in polar, hydrophilic residues. While it has a net neutral charge at physiological pH, its high content of polar amino acids suggests it should be soluble in aqueous solutions, though challenges can still arise.

Q2: My lyophilized this compound is not dissolving in my aqueous buffer. What is the first step?

Poor solubility is a common issue with lyophilized peptides.[2] The recommended first step is to test the solubility of a very small amount of the peptide before attempting to dissolve the entire sample.[2][3] Always centrifuge the vial to ensure all the powder is at the bottom before opening.[3] Start with sterile, purified water as the initial solvent. If solubility remains an issue, proceed to the systematic approach outlined in our troubleshooting guide.

Q3: What is the best solvent to prepare a stock solution of this compound?

For a neutral but highly polar peptide like this compound, the following solvents are recommended.

Solvent TypeRecommended SolventProcedure
Primary Sterile, deionized water or a physiological buffer (e.g., PBS, pH 7.2-7.4)Add the solvent directly to the lyophilized peptide. Use sonication to aid dissolution.[3]
Secondary Small amount of organic solvent (e.g., DMSO, DMF)If aqueous solubility is poor, dissolve the peptide completely in a minimal volume of an organic solvent first. Then, add the aqueous buffer dropwise while vortexing to the desired final concentration.[4][5][6]

Note: When using organic solvents for cell-based assays, ensure the final concentration does not exceed a level toxic to the cells, typically less than 1% (v/v) for DMSO.[7][8]

Q4: My this compound solution appears cloudy or contains particulates. What does this indicate?

A cloudy or hazy appearance indicates that the peptide is not fully dissolved and has likely formed aggregates.[9] Aggregation can lead to a loss of biological activity and inaccurate concentration measurements.[10][11][12] To resolve this, sonication or gentle warming of the solution can be effective.[3] Always centrifuge the peptide solution before use to pellet any undissolved residues.[3][7]

Q5: What are the best practices for storing this compound?

Proper storage is critical to maintain peptide integrity.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CYearsPeptides are often hygroscopic; keep vials tightly sealed and protected from moisture.[9]
Stock Solution -20°C or -80°CWeeks to MonthsPrepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13] Long-term storage in solution is not recommended.[5][9]
Working Dilution 4°CDaysUse sterile buffers to prevent microbial contamination.[13]

Q6: How can I ensure the stability of this compound in my cell culture medium during a multi-day experiment?

Peptide stability in cell culture can be affected by enzymatic degradation from proteases present in serum or secreted by cells.[14][15] For long-term assays, it may be necessary to replenish the peptide at regular intervals. A stability test can be performed by incubating this compound in the specific cell culture medium, taking samples at different time points (e.g., 0, 24, 48, 72 hours), and analyzing them via HPLC to quantify the amount of intact peptide remaining.

Troubleshooting Guides

Guide 1: Overcoming Poor this compound Solubility

If you encounter solubility issues, follow this systematic troubleshooting workflow. This process is designed to find an effective solvent while preserving the peptide's activity.

G Workflow for this compound Solubilization start Start: Lyophilized this compound test_small Test with a small aliquot first start->test_small add_water Add sterile H2O or PBS (pH 7.4) test_small->add_water sonicate Vortex and/or sonicate gently add_water->sonicate check_sol Is solution clear? sonicate->check_sol success Success: Solution ready for use or storage check_sol->success Yes fail Problem: Peptide is insoluble or solution is cloudy check_sol->fail No use_organic Use minimal volume of organic solvent (e.g., DMSO, DMF) fail->use_organic add_aqueous Slowly add aqueous buffer to organic solution while vortexing use_organic->add_aqueous check_sol2 Is solution clear? add_aqueous->check_sol2 success2 Success: Check solvent compatibility with assay before use check_sol2->success2 Yes fail2 Consider resynthesis with solubility-enhancing modifications check_sol2->fail2 No

A systematic workflow for dissolving this compound.
Guide 2: Addressing Low Bioactivity in an In Vitro Assay

Low or inconsistent bioactivity can often be traced back to problems with peptide handling, solubility, or stability. Use this logical guide to diagnose the root cause.

G Troubleshooting Low this compound Bioactivity start Start: Low or No Bioactivity Observed check_handling Step 1: Verify Peptide Quality & Handling start->check_handling check_solubility Confirm full solubility in assay buffer. Is the solution clear? check_handling->check_solubility review_storage Review storage conditions and freeze-thaw history. check_solubility->review_storage Yes re_solubilize Re-prepare solution using optimized protocol. check_solubility->re_solubilize No check_assay Step 2: Evaluate Assay Parameters review_storage->check_assay re_solubilize->check_assay optimize_conc Perform dose-response curve over a wider concentration range. check_assay->optimize_conc vary_time Vary incubation time. optimize_conc->vary_time check_controls Check positive/negative controls. vary_time->check_controls issue_resolved Issue Resolved check_controls->issue_resolved

A logical guide to diagnosing low bioactivity.

Experimental Protocols

Protocol 1: Recommended Solubilization of this compound for Cell-Based Assays

This protocol details the steps for preparing a concentrated stock solution of this compound.

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.[3] Centrifuge the vial briefly (e.g., 10,000 x g for 5 min) to collect all the powder at the bottom of the tube.[3]

  • Initial Dissolution (Aqueous First): Add a small volume of sterile, deionized water or PBS (pH 7.4) to create a concentrated initial solution (e.g., 1-5 mg/mL).

  • Aid Dissolution: Vortex the solution for 30 seconds. If particulates remain, sonicate the tube in a water bath for 10-15 second bursts, chilling on ice in between, until the solution is clear.[3]

  • Organic Solvent (If Necessary): If the peptide does not dissolve in the aqueous solvent, use a new aliquot. Add a minimal volume of sterile DMSO to the lyophilized powder to fully dissolve it.

  • Dilution: While gently vortexing, slowly add your desired aqueous assay buffer to the DMSO-peptide solution to achieve the final stock concentration.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm filter. Prepare single-use aliquots and store them at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to determine the half-life of this compound under your specific experimental conditions.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) using the protocol above.

  • Incubation: Spike the this compound stock solution into your complete cell culture medium (including serum, if applicable) to the final working concentration used in your assays. Prepare a sufficient volume for all time points.

  • Time Points: Incubate the mixture at 37°C in a CO₂ incubator. At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the mixture.

  • Quenching: Immediately stop potential enzymatic degradation by adding a quenching solution (e.g., acetonitrile (B52724) or trifluoroacetic acid) or by flash-freezing the aliquot in liquid nitrogen. Store samples at -80°C until analysis.

  • Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the peak area corresponding to the intact this compound at each time point. The degradation rate and half-life can be calculated by plotting the percentage of remaining peptide against time.

Technical Background: this compound Signaling Context

This compound functions as an antagonist of the C-C chemokine receptor type 5 (CCR5), which is also a co-receptor for HIV entry into T-cells.[1] In many in vitro assays, particularly those involving immune cells, this compound's effect is studied in the context of T-cell activation. T-cell activation is initiated when the T-cell receptor (TCR) recognizes a specific peptide antigen presented by an MHC molecule on an antigen-presenting cell (APC). This recognition triggers a complex intracellular signaling cascade. By blocking CCR5, this compound can modulate this signaling environment, which is relevant for its therapeutic applications.

G Simplified T-Cell Receptor (TCR) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC pMHC TCR TCR MHC->TCR Recognition Lck Lck TCR->Lck Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT/SLP76 ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K Calcium Ca²⁺ Flux PLCg1->Calcium Ras Ras/MAPK Pathway PI3K->Ras NFAT NFAT Activation Calcium->NFAT Cytokines Cytokine Production & Proliferation NFAT->Cytokines Ras->Cytokines CCR5 CCR5 CCR5->TCR Modulates Signaling PeptideT This compound PeptideT->CCR5 Antagonist

This compound acts as a CCR5 antagonist, modulating TCR signaling.

References

Technical Support Center: Optimizing Peptide-T Concentration for T Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal Peptide-T concentration for T cell stimulation experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a T cell stimulation assay?

A1: The optimal concentration of this compound can vary significantly depending on the specific T cell clone, the experimental setup, and the peptide's characteristics. However, a common starting point for titration is in the micromolar range, typically between 1 to 10 µM.[1][2] For peptide pools, a final concentration of ≥ 1 µg/mL per peptide is often recommended.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q2: How should I reconstitute and store my lyophilized this compound?

A2: Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.[4] Lyophilized peptides should be stored at -20°C or colder, protected from light and moisture.[5][6][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][7] For reconstitution, use a small amount of sterile DMSO, followed by dilution with a sterile aqueous buffer.[3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4][8]

Q3: What are the essential positive and negative controls for a T cell stimulation experiment?

A3: Including appropriate controls is fundamental for interpreting your results accurately.

  • Negative Controls:

    • No-peptide control: Cells cultured with the vehicle (e.g., DMSO) alone to determine the baseline level of T cell activation.[1][3]

    • Irrelevant peptide control: A peptide with a sequence unrelated to the target antigen to assess non-specific stimulation.

  • Positive Controls:

    • Phytohemagglutinin (PHA) or anti-CD3 antibody: These are potent, non-specific T cell activators that should elicit a strong response, confirming the cells' viability and responsiveness.[1]

    • A known positive control peptide: A peptide known to stimulate a response in your system.

Q4: How long should I incubate the T cells with this compound?

A4: The optimal incubation time depends on the specific endpoint being measured.

  • Activation marker analysis (e.g., CD69, CD154): Shorter incubation times of 6-24 hours are often sufficient.[1]

  • Cytokine secretion (e.g., IFN-γ, TNF-α) for ELISpot or intracellular cytokine staining (ICS): Longer incubation periods are typically required. For ICS, 5-6 hours with a protein transport inhibitor like Brefeldin A is common.[3] For ELISpot assays, incubation times can range from 18 to 48 hours.[3] It is advisable to perform a time-course experiment to determine the peak response time for your specific cytokine of interest.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No T Cell Activation Suboptimal Peptide Concentration: The this compound concentration may be too low to elicit a response.Perform a dose-response titration to identify the optimal concentration (e.g., 0.1, 1, 10, 100 µM).
Peptide Degradation: Improper storage or handling may have compromised the peptide's integrity.Ensure peptides are stored at -20°C or colder and avoid multiple freeze-thaw cycles by aliquoting.[4][8]
Low Cell Viability: The T cells may not be healthy at the start of the experiment.Check cell viability using a method like trypan blue exclusion before starting the assay.
Suboptimal Culture Conditions: Lack of essential nutrients or cytokines.Consider adding low-dose IL-2 (e.g., 10-20 U/mL) to the culture medium to support T cell survival and proliferation.[1]
High Background Activation (in no-peptide control) Endotoxin (B1171834) Contamination: Lipopolysaccharides (LPS) in the peptide preparation or reagents can cause non-specific immune cell activation.[4]Use endotoxin-free reagents and peptides. Consider testing your peptide stock for endotoxin levels.
Contaminated Culture Medium: Bacterial or fungal contamination can stimulate T cells.Use fresh, sterile culture medium and practice aseptic techniques.
High Cell Density: Overcrowding of cells can lead to spontaneous activation.Optimize the cell seeding density for your specific plate format.
High Cell Death This compound Toxicity: The peptide concentration may be too high, leading to activation-induced cell death (AICD).Titrate the peptide to a lower concentration. A 48-hour stimulation period is a common timeframe where over-stimulation can become apparent.[1]
TFA Contamination: Residual trifluoroacetic acid (TFA) from peptide synthesis can be toxic to cells.[4]If high cell death is observed, consider using peptides that have undergone TFA removal.
Nutrient Depletion: Essential nutrients in the culture medium may be depleted during prolonged incubation.Replenish the culture medium or use a richer medium formulation for longer experiments.
Low Cytokine Production Incorrect Timing of Measurement: The peak of cytokine production may have been missed.Harvest supernatants or cells at multiple time points (e.g., 24, 48, 72 hours) to establish the cytokine production kinetics.[1]
T Cell Exhaustion: Repeated or chronic stimulation can lead to a state of T cell exhaustion.An acute, limited stimulation period is often more effective for cytokine analysis.[1]
Inappropriate Assay: The chosen assay may not be sensitive enough to detect low levels of cytokine production.Consider using a more sensitive assay, such as ELISpot, for detecting low-frequency responses.

Experimental Protocols

Protocol 1: Titration of this compound Concentration for Optimal T Cell Activation

This protocol outlines a method to determine the optimal concentration of this compound for stimulating peripheral blood mononuclear cells (PBMCs) by analyzing T cell activation markers via flow cytometry.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., anti-CD3 antibody or PHA)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well U-bottom culture plate

  • Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD137)

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation: Resuspend isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • This compound Dilution Series: Prepare a serial dilution of the this compound stock solution in complete RPMI-1640 medium to achieve a range of final concentrations for the assay (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Cell Plating: Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well U-bottom plate.

  • Stimulation: Add 100 µL of the diluted this compound solutions to the respective wells. Include wells for the negative control (medium with vehicle) and the positive control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain the cells with the viability dye according to the manufacturer's instructions.

    • Stain the cells with the fluorochrome-conjugated antibodies against surface and activation markers for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single lymphocytes, then on CD4+ or CD8+ T cell populations to analyze the expression of activation markers.

  • Data Analysis: Determine the this compound concentration that induces the maximal expression of activation markers with minimal cell death.

Data Presentation

Table 1: Recommended Concentration Ranges for T Cell Stimulation

Parameter Recommended Range Reference
Individual Peptide Concentration 1 - 10 µM[1][2][9]
Peptide Pool Concentration (per peptide) ≥ 1 µg/mL[3]
PBMC Seeding Density (24-well plate) 2 x 10^6 cells/well[1]
PBMC Seeding Density (96-well plate) 1-2 x 10^5 cells/well
Incubation Time (Activation Markers) 6 - 24 hours[1]
Incubation Time (ELISpot) 18 - 48 hours[3]
Incubation Time (Intracellular Cytokine Staining) 5 - 6 hours (with Brefeldin A)[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pbmc Isolate PBMCs plate Plate PBMCs in 96-well Plate pbmc->plate peptide_dil Prepare this compound Dilution Series stim Add this compound Dilutions & Controls peptide_dil->stim plate->stim incubate Incubate for 18-24h at 37°C stim->incubate stain Stain for Viability & Activation Markers incubate->stain flow Acquire on Flow Cytometer stain->flow analyze Analyze Data & Determine Optimal Concentration flow->analyze T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD4_8 CD4/CD8 CD4_8->Lck APC APC pMHC Peptide-MHC pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Transcription Gene Transcription (Cytokines, Activation Markers) NFAT->Transcription AP1->Transcription NFkB->Transcription

References

Troubleshooting low efficacy of Peptide-T in lab-adapted X4 HIV strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the efficacy of Peptide-T, particularly against lab-adapted X4-tropic HIV-1 strains.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an eight-amino-acid peptide derived from the V2 region of the HIV-1 envelope protein, gp120.[1][2] It was developed as an HIV entry inhibitor.[3] Its proposed mechanism involves blocking the virus's ability to enter and infect host cells.[4] Specifically, it is suggested to interact with cellular receptors that HIV uses for entry.[2]

Q2: Is this compound expected to be effective against all strains of HIV-1?

A2: No. Experimental evidence strongly indicates that this compound's inhibitory activity is highly selective. It has shown efficacy against HIV-1 strains that use the CCR5 co-receptor (R5-tropic strains) and dual-tropic (R5/X4) strains.[4] However, little to no inhibition has been observed with lab-adapted X4-tropic viruses, such as IIIB, MN, or NL4-3, which use the CXCR4 co-receptor for entry.[4]

Q3: Why does this compound show low efficacy against lab-adapted X4 HIV strains?

A3: The low efficacy is due to its mechanism of action, which is primarily directed at the CCR5 co-receptor pathway.[4] X4-tropic HIV-1 strains exclusively use the CXCR4 co-receptor to enter cells, bypassing the CCR5 pathway that this compound appears to target.[5] Research has shown that this compound's inhibition is significantly greater when entry is mediated by the R5 receptor compared to the X4 receptor.[4] Therefore, for lab-adapted strains that are purely X4-tropic, this compound is not an effective inhibitor.

Q4: Are there alternative peptide-based inhibitors that are potent against X4 strains?

A4: Yes, several other classes of molecules have been developed as specific and potent antagonists of the CXCR4 co-receptor. These are highly effective at inhibiting X4-tropic HIV-1. Examples include the bicyclam derivative AMD3100 (Plerixafor) and peptide-based antagonists like T22 and its analogue, T140.[6][7] These compounds can serve as excellent positive controls in experiments involving X4 strains.

Section 2: Troubleshooting Guide for Low Efficacy

Q1: I am not observing any inhibition of my lab-adapted X4 HIV strain (e.g., HIV-1 NL4-3) with this compound, even at high concentrations. Is my experiment failing?

A1: It is highly likely your experiment is working correctly and your results are consistent with published findings. This compound is known to have little to no inhibitory effect on purely X4-tropic HIV-1 strains.[4] The lack of efficacy is an expected outcome and reflects the peptide's co-receptor selectivity. To confirm your assay's validity, you should run parallel controls.

Q2: What are the essential controls I should use to validate my HIV-1 entry assay?

A2: To ensure your assay is performing correctly, especially when testing a compound with expected low efficacy, the following controls are critical:

  • Positive Control Inhibitor: Use an inhibitor known to be potent against your specific viral strain. For an X4-tropic strain like NL4-3, a CXCR4 antagonist such as AMD3100 is an appropriate positive control.[7] This demonstrates that your cells and virus are susceptible to inhibition by a compound with a relevant mechanism.

  • Negative Control Compound: Use a non-inhibitory peptide or compound to ensure the vehicle or peptide itself does not cause non-specific effects.

  • Virus Control: Wells containing cells and virus but no inhibitor. This represents 100% infectivity (0% inhibition).

  • Cell Control: Wells containing cells only (no virus or inhibitor). This establishes the baseline background signal for your readout (e.g., luminescence or colorimetric signal).[8]

Q3: My positive control (AMD3100) is also showing weak inhibition. What should I check?

A3: If a validated positive control is not performing as expected, it points to a systemic issue with the assay. Consider the following:

  • Reagent Integrity: Verify the concentration, preparation, and storage conditions of all critical reagents, including the inhibitor, virus stock, and detection substrates. Peptides and other compounds can degrade if stored improperly or subjected to multiple freeze-thaw cycles.[9]

  • Virus Titer: Ensure the amount of virus used is within the linear range of the assay. Too much virus can overwhelm the inhibitor, making it appear less potent. A proper virus titration should be performed.

  • Cell Health: Confirm that the target cells (e.g., TZM-bl) are healthy, viable, and not contaminated. Cell passage number should be monitored, as receptor expression can change over time.

  • Cytotoxicity: Test whether your compound is toxic to the host cells at the concentrations used, as this can be mistaken for antiviral activity. A separate cytotoxicity assay (e.g., MTT or XTT) should be run in parallel.[8]

Q4: How can I be sure that the this compound I'm using is active?

A4: To confirm the biological activity of your this compound stock, test it against a virus strain it is known to inhibit. Use an R5-tropic HIV-1 strain (e.g., HIV-1 BaL) in a suitable target cell line (like TZM-bl cells). Observing potent inhibition in this setup would confirm that your peptide is active, and the lack of efficacy against the X4 strain is due to viral tropism, not a faulty compound.

Section 3: Data Presentation

Table 1: Summary of Expected this compound Efficacy by HIV-1 Co-Receptor Tropism

HIV-1 Strain TypeCo-Receptor UsedExample Lab Strain(s)Expected this compound EfficacyCitation(s)
X4-tropic CXCR4HIV-1 IIIB, MN, NL4-3Little to None[4]
R5-tropic CCR5HIV-1 BaL, ADAHigh[4]
Dual-tropic (R5/X4) CCR5 and CXCR4Primary IsolatesModerate to High (Inhibition is greater via the R5 pathway)[4]

Table 2: Recommended Controls for HIV-1 Entry Assays

Control TypePurposeExample for X4 StrainsExample for R5 Strains
Positive Control Validates assay sensitivity to inhibitionAMD3100 (CXCR4 Antagonist)[7]Maraviroc (CCR5 Antagonist)
Negative Control Assesses non-specific compound effectsScrambled PeptideScrambled Peptide
Virus Control Establishes maximum infection signal (0% inhibition)Cells + X4 VirusCells + R5 Virus
Cell Control Establishes background signal (no infection)Cells OnlyCells Only

Section 4: Experimental Protocols

Protocol: TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibition

This protocol describes a common method for quantifying the inhibitory activity of compounds against HIV-1 entry using TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain Tat-inducible luciferase and β-galactosidase reporter genes.

I. Materials and Reagents

  • Cells: TZM-bl cells

  • Virus: Titered stock of lab-adapted X4 HIV-1 strain (e.g., NL4-3)

  • Compounds: this compound, Positive Control (AMD3100), Negative Control

  • Media: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin

  • Reagents: DEAE-Dextran, Luciferase Assay Reagent (e.g., Bright-Glo™), 96-well flat-bottom cell culture plates (white, solid-walled for luminescence)

II. Experimental Workflow

  • Cell Seeding:

    • Trypsinize and count healthy, sub-confluent TZM-bl cells.

    • Prepare a cell suspension at a concentration of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and control compounds in culture medium. A common starting concentration is 10 µM, followed by 5- to 10-fold serial dilutions.

    • Carefully remove the medium from the plated cells.

    • Add 50 µL of the diluted compounds to the appropriate wells in triplicate.

  • Virus Addition:

    • Dilute the HIV-1 virus stock in culture medium containing DEAE-Dextran (final concentration ~15-20 µg/mL) to achieve a final readout of approximately 100,000 to 500,000 Relative Light Units (RLU).

    • Add 50 µL of the diluted virus to each well (except for the Cell Control wells).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.[8]

  • Luminescence Measurement:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Incubate for 2-5 minutes at room temperature, protected from light, to ensure complete cell lysis.

    • Measure the luminescence (RLU) using a plate luminometer.

III. Data Analysis

  • Calculate Percentage Inhibition:

    • Average the RLU values for each set of triplicates.

    • Subtract the average RLU of the Cell Control (background) from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 × [1 - (RLU of Test Well / RLU of Virus Control Well)]

  • Determine IC₅₀:

    • Plot the Percentage Inhibition versus the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the 50% inhibitory concentration (IC₅₀).

IV. Cytotoxicity Assessment (Parallel Assay)

  • Run a parallel plate prepared identically but without adding the virus.

  • After the 48-hour incubation, assess cell viability using a colorimetric assay (e.g., XTT or MTT) according to the manufacturer's protocol to determine the 50% cytotoxic concentration (CC₅₀).[8]

Section 5: Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Primary Binding CXCR4 CXCR4 Co-Receptor gp120->CXCR4 3. Co-Receptor Binding (X4-Tropic Pathway) CD4->gp120 2. Conformational Change Entry Viral Entry & Membrane Fusion CXCR4->Entry CCR5 CCR5 Co-Receptor (Not used by X4 strain) PeptideT This compound PeptideT->CCR5 Proposed Target (Ineffective for X4) AMD3100 AMD3100 (Positive Control) AMD3100->CXCR4 Blocks X4 Entry

Caption: HIV-1 X4 strain entry pathway and inhibitor mechanisms.

Antiviral_Assay_Workflow start Start seed_cells 1. Seed TZM-bl cells in 96-well plate start->seed_cells incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate1 add_compounds 3. Add Serial Dilutions of Test Compounds & Controls incubate1->add_compounds add_virus 4. Add X4 HIV-1 Strain add_compounds->add_virus incubate2 5. Incubate for 48 hours add_virus->incubate2 readout 6. Add Luciferase Reagent & Measure Luminescence incubate2->readout analyze 7. Calculate % Inhibition and IC₅₀ Values readout->analyze end End analyze->end

Caption: Experimental workflow for an HIV-1 entry inhibition assay.

Troubleshooting_Flowchart start Low/No Inhibition Observed with Test Compound check_pos Is the Positive Control (e.g., AMD3100) working? start->check_pos check_neg Is the Negative Control showing no inhibition? check_pos->check_neg Yes assay_issue Problem: Systemic Assay Failure - Check Virus Titer - Check Cell Health - Check Reagent Integrity check_pos->assay_issue No expected_result Conclusion: Result is Likely Valid Compound has low efficacy against this viral strain. check_neg->expected_result Yes neg_control_fail Problem: Non-specific Inhibition - Check for cytotoxicity - Check assay background check_neg->neg_control_fail No compound_issue Problem: Compound-Specific Issue - Is it the correct tropism? - Check purity/activity - Assess for cytotoxicity

Caption: Troubleshooting flowchart for low compound efficacy results.

References

Technical Support Center: Preventing Peptide-T Degradation in Long-term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Peptide-T in long-term experiments, ensuring its stability is paramount for obtaining reliable and reproducible results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate the degradation of this compound.

Understanding this compound and its Stability Challenges

This compound is a synthetic octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2][3] It and its analogs, such as D-ala¹-Peptide-T-amide (DAPTA), have been studied for their ability to block HIV entry by acting as antagonists for the CCR5 receptor, a G-protein coupled receptor (GPCR).[1][4]

The inherent instability of peptides presents a significant challenge in experimental settings. An early nasal spray formulation of DAPTA was found to be unstable, leading to the development of a more stable oral analog, RAP-103, a pentapeptide composed of D-amino acids.[1] This highlights the susceptibility of this compound and its derivatives to degradation, a critical consideration for long-term studies.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Loss of this compound activity over time in solution. 1. Enzymatic Degradation: Proteases in cell culture media (from serum) or from cellular release can cleave this compound. 2. Chemical Degradation: Hydrolysis, deamidation (especially of the Asparagine residue), or oxidation can occur in aqueous solutions.[2] 3. Physical Instability: Adsorption to container surfaces or aggregation.1. Add Protease Inhibitors: Supplement media with a broad-spectrum protease inhibitor cocktail. 2. Optimize pH and Temperature: Store stock solutions at a slightly acidic pH (5-6) and at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[5] 3. Use Stabilizing Agents: Consider the use of excipients like mannitol (B672) or trehalose (B1683222) in your experimental buffers. 4. Use Low-Binding Labware: Utilize polypropylene (B1209903) or siliconized tubes and pipette tips to minimize adsorption.
Inconsistent results between experiments. 1. Inconsistent this compound concentration: Inaccurate initial weighing, loss during dissolution, or degradation of stock solutions. 2. Variability in experimental conditions: Fluctuations in temperature, pH, or incubation times.1. Proper Handling and Aliquoting: Allow lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[6] Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles and contamination.[5] 2. Standardize Protocols: Maintain consistent experimental parameters across all assays.
Precipitation of this compound in solution. 1. Poor Solubility: this compound is soluble in water and DMSO, but may precipitate at high concentrations or in certain buffers.[7] 2. Aggregation: Hydrophobic interactions can lead to peptide aggregation over time.1. Optimize Solubilization: Dissolve lyophilized this compound in a small amount of sterile, nuclease-free water or DMSO before diluting to the final concentration in your experimental buffer. Sonication may aid dissolution.[8] 2. Incorporate D-amino Acids (if applicable): For custom synthesis, consider replacing L-amino acids with D-amino acids to reduce aggregation propensity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: While specific degradation kinetics for this compound are not extensively published, peptides with similar amino acid compositions are susceptible to several degradation pathways. The presence of an Asparagine (Asn) residue makes it prone to deamidation, a common chemical modification in peptides.[2] Enzymatic cleavage by proteases present in experimental systems is also a major concern.

Q2: How should I store lyophilized this compound for long-term use?

A2: For long-term storage, lyophilized this compound should be kept at -20°C or preferably -80°C in a tightly sealed container with a desiccant to protect it from moisture.[5][6] Stored under these conditions, the peptide can be stable for several years.

Q3: What is the recommended procedure for preparing a this compound stock solution?

A3: To prepare a stock solution, allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening. Reconstitute the peptide in a small volume of sterile, nuclease-free water or DMSO.[7][8] Once fully dissolved, dilute the stock solution to the desired concentration with your experimental buffer. It is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q4: Can I do anything to increase the stability of this compound in my cell culture experiments?

A4: Yes. To enhance stability in cell culture, you can:

  • Use serum-free media if your experimental design allows.

  • If serum is required, heat-inactivate it to reduce protease activity.

  • Add a commercially available protease inhibitor cocktail to your culture medium.

  • Maintain a stable pH in your culture system.

  • Consider using a more stable analog like RAP-103, which is composed of D-amino acids, making it resistant to proteolysis.[1][6]

Q5: How can I detect this compound degradation?

A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][10][11] HPLC can separate intact this compound from its degradation products, allowing for quantification of stability over time. Mass spectrometry can be used to identify the specific chemical modifications or cleavage products.[12]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in long-term experiments.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or high-purity DMSO

  • Sterile, low-binding polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • -80°C freezer

Procedure:

  • Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate and prevent condensation upon opening.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Under sterile conditions, open the vial and add the required volume of sterile, nuclease-free water or DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Gently vortex the vial to dissolve the peptide. If necessary, sonicate for a few minutes to aid dissolution.

  • Once the peptide is completely dissolved, prepare single-use aliquots in sterile, low-binding polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C until use.

Protocol 2: Long-Term Cell Culture Experiment with this compound

Objective: To maintain the stability and activity of this compound in a cell culture environment for an extended period.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture medium (consider serum-free or with heat-inactivated serum)

  • Broad-spectrum protease inhibitor cocktail (optional, but recommended)

  • Sterile, low-binding culture plates or flasks

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilute the this compound to the final desired concentration in pre-warmed cell culture medium. If using, add the protease inhibitor cocktail to the medium at the manufacturer's recommended concentration.

  • Add the this compound-containing medium to your cell cultures.

  • For very long-term experiments (spanning several days or weeks), it is advisable to perform partial media changes with freshly prepared this compound-containing medium every 24-48 hours to replenish the peptide and maintain a consistent concentration.

  • At the end of the experiment, collect a sample of the culture supernatant to analyze for this compound degradation using HPLC or MS if desired.

Visualizations

This compound Degradation Pathways

Peptide_T_Degradation cluster_degradation Degradation Pathways cluster_products Degradation Products Peptide_T Intact this compound (ASTTTNYT) Enzymatic_Degradation Enzymatic Degradation (Proteases) Peptide_T->Enzymatic_Degradation Cleavage Chemical_Degradation Chemical Degradation Peptide_T->Chemical_Degradation Hydrolysis, Deamidation, Oxidation Physical_Instability Physical Instability Peptide_T->Physical_Instability Aggregation, Adsorption Fragments Peptide Fragments Enzymatic_Degradation->Fragments Deamidated Deamidated this compound Chemical_Degradation->Deamidated Oxidized Oxidized this compound Chemical_Degradation->Oxidized Aggregates Aggregates Physical_Instability->Aggregates Adsorbed Adsorbed Peptide Physical_Instability->Adsorbed Stability_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in Buffer start->reconstitute incubate Incubate under Experimental Conditions (e.g., 37°C in cell media) reconstitute->incubate sample Collect Samples at Time Points (t=0, t=x, t=y...) incubate->sample analyze Analyze Samples sample->analyze hplc HPLC Analysis analyze->hplc Separation & Quantification ms Mass Spectrometry Analysis analyze->ms Identification of Products data Data Analysis: Quantify Degradation hplc->data ms->data end End: Determine Half-life & Degradation Products data->end CCR5_Signaling Peptide_T This compound CCR5 CCR5 Receptor (GPCR) Peptide_T->CCR5 Binds & Antagonizes G_Protein Heterotrimeric G-Protein (Gαi, Gβγ) CCR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Gαi inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects (e.g., Inhibition of Chemotaxis) cAMP->Downstream

References

Addressing Peptide-T off-target effects in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Peptide-T in primary cell cultures. The focus is on identifying and addressing potential off-target effects to ensure data accuracy and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an eight-amino-acid peptide derived from the V2 region of the HIV-1 envelope protein, gp120. Its primary mechanism of action is as a competitive antagonist for the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to CCR5, this compound blocks the entry of R5-tropic HIV-1 strains into susceptible cells, such as primary CD4+ T cells, microglia, and monocyte-derived macrophages.[2] Peak inhibitory effects are typically observed at concentrations ranging from 1 pM to 1 nM.[2]

Q2: What are the known or potential off-target receptors for this compound?

A2: Besides its high affinity for CCR5, this compound has been reported to interact with other receptors, which may lead to off-target effects. The most well-documented off-target interaction is with Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2, due to sequence homology between this compound and VIP.[1][3] There is also evidence suggesting a partial interaction with a subset of MIP-1beta receptors.[1] Unintended activation or inhibition of these receptors can lead to a variety of cellular responses unrelated to CCR5 antagonism.

Q3: What types of primary cells are most susceptible to this compound's effects?

A3: this compound's effects, both on-target and off-target, are most pronounced in cells expressing its target receptors. Therefore, primary immune cells such as T-lymphocytes, monocytes, macrophages, and microglia are highly susceptible.[2] Additionally, any primary cells expressing VIP receptors (VPAC1 or VPAC2), which are widely distributed and found in the central nervous system, liver, lung, and intestine, could also exhibit off-target responses.[3]

Q4: I am observing unexpected changes in cell proliferation. Could this be an off-target effect of this compound?

A4: Yes, unexpected changes in cell proliferation could be an off-target effect. Vasoactive Intestinal Peptide (VIP) is known to play a role in cell proliferation, and since this compound can interact with VIP receptors, it may inadvertently trigger proliferative or anti-proliferative signaling pathways.[4] It is crucial to include proper controls, such as a scrambled peptide control and a dose-response analysis, to determine if the observed effect is specific to this compound.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures.

Issue 1: High Levels of Cell Death or Cytotoxicity

If you observe a significant decrease in cell viability that is not expected from CCR5 antagonism alone, consider the following troubleshooting steps.

dot

start High Cell Death Observed q1 Is the this compound concentration within the recommended range (1 pM - 1 nM)? start->q1 sol1 Adjust concentration. High concentrations can cause non-specific cytotoxicity. q1->sol1 No q2 Are you using a fresh, validated batch of this compound? q1->q2 Yes a1_yes Yes a1_no No sol2 Source a new, high-purity batch of this compound. Impurities can be cytotoxic. q2->sol2 No q3 Have you included a scrambled peptide control? q2->q3 Yes a2_yes Yes a2_no No sol3 Incorporate a scrambled peptide control to rule out sequence-independent effects. q3->sol3 No q4 Does the scrambled peptide also cause cytotoxicity? q3->q4 Yes a3_yes Yes a3_no No sol4 The issue may be related to general cell culture conditions. Review media, supplements, and handling procedures. q4->sol4 Yes sol5 Cytotoxicity is likely a specific off-target effect. Perform a dose-response cytotoxicity assay (see Protocol 2). q4->sol5 No a4_yes Yes a4_no No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inconsistent or Unexplained Changes in Cytokine Profiles

This compound can have immunomodulatory effects. If you observe unexpected changes in cytokine levels (e.g., TNF-α, IL-6, IFN-γ), follow this guide.

Potential Cause Troubleshooting Step Rationale
Off-Target VIP Receptor Activation Perform a literature search for VIP-mediated cytokine release in your specific primary cell type.VIP receptors are known to modulate immune responses and cytokine secretion.[4]
Contamination with Endotoxins (LPS) Test the this compound stock and cell culture reagents for endotoxin (B1171834) contamination.Endotoxins are potent inducers of pro-inflammatory cytokines in primary immune cells.
Dose-Dependent Effects Perform a dose-response experiment and measure a panel of key cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using an ELISA or multiplex assay (See Protocol 3).Off-target effects are often concentration-dependent. A dose-response curve can help identify the threshold for these effects.[5]
Non-Specific Peptide Effects Compare the cytokine profile of cells treated with this compound to those treated with a scrambled peptide control.This will help differentiate between sequence-specific effects and general effects of introducing a peptide to the culture.

Data on this compound Interactions

The following table summarizes the known receptor interactions for this compound. Researchers should be aware of these potential off-target interactions when designing experiments and interpreting data.

Receptor Interaction Type Effective Concentration Range Potential Downstream Effect in Primary Cells
CCR5 Antagonist (On-Target)1 pM - 1 nM[2]Inhibition of R5-tropic HIV-1 entry; suppression of MIP-1β mediated chemotaxis.[1][2]
VPAC1 / VPAC2 Agonist/Antagonist (Off-Target)Not well-defined; likely in the nM to µM range.Modulation of adenylate cyclase activity, changes in cell proliferation, and altered cytokine release.[4]
MIP-1β Receptors Partial Antagonist (Off-Target)Not well-defined.Partial suppression of MIP-1β binding.[1]

Key Signaling Pathways

Understanding the signaling pathways involved can help in designing experiments to isolate on-target from off-target effects.

dot

cluster_0 On-Target Pathway PT This compound CCR5 CCR5 Receptor PT->CCR5 Blocks G_protein_inhibit G-protein Signaling Blocked CCR5->G_protein_inhibit Prevents Activation HIV HIV gp120 HIV->CCR5 Binds No_Entry No Viral Entry G_protein_inhibit->No_Entry cluster_1 Potential Off-Target Pathway PT_off This compound VIPR VIP Receptor (VPAC1/2) PT_off->VIPR Binds AC Adenylate Cyclase VIPR->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Altered Cytokine Release / Proliferation PKA->Response

References

Technical Support Center: Optimizing Peptide-T in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Peptide-T in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic octapeptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] It functions as an HIV entry inhibitor by blocking the virus from binding to the CCR5 chemokine receptor, which is a coreceptor for viral entry into cells like macrophages and T-lymphocytes.[2][3][4] Its mechanism involves acting as a receptor antagonist, preventing the downstream signaling cascade typically initiated by the natural ligands of CCR5.[3][4]

Q2: What is a typical starting point for incubation time and concentration when using this compound?

A2: A general starting point depends heavily on the assay type. For direct competitive binding assays, a shorter incubation of 30-60 minutes may be sufficient to reach equilibrium. For functional assays measuring downstream effects like chemotaxis or calcium mobilization, incubation times may range from a few minutes to several hours. For longer-term endpoints like cytokine production or gene expression, incubations of 4 to 48 hours are common.[5][6][7] Peak inhibitory effects of this compound have been observed in concentrations ranging from 1 picomolar (10⁻¹² M) to 1 nanomolar (10⁻⁹ M).[4] It is always recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type and endpoint.[8]

Q3: We are not observing the expected inhibitory effect of this compound. What are the potential causes?

A3: A lack of an observable effect can stem from several factors, including issues with the peptide itself, the cell system, or the assay protocol. Key areas to investigate include:

  • Peptide Integrity: Confirm the purity, solubility, and storage conditions of your this compound stock. Peptides can degrade if stored improperly or subjected to multiple freeze-thaw cycles.[9][10]

  • Cellular Target: Ensure your cell line expresses sufficient levels of the CCR5 receptor.

  • Assay Parameters: The incubation time may be too short or too long for the specific biological process being measured. The concentration of this compound may also be outside the optimal range.

  • Contaminants: Residual trifluoroacetic acid (TFA) from peptide synthesis or endotoxin (B1171834) contamination can interfere with cellular assays, causing unexpected results or cellular toxicity.[9][11]

Q4: How do I design a time-course experiment to optimize incubation time?

A4: A time-course experiment involves testing a range of incubation periods while keeping the this compound concentration constant.

  • Select a fixed, non-saturating concentration of this compound. This is typically determined from a preliminary dose-response experiment.

  • Choose a series of time points. For rapid signaling events (e.g., calcium flux), time points could be 1, 5, 10, 30, and 60 minutes. For transcriptional changes, time points might be 4, 8, 12, 24, and 48 hours.[12]

  • Perform the assay at each time point. Treat cells with this compound for the designated duration before proceeding with the assay endpoint measurement.

  • Plot the results. Graph the measured effect versus incubation time to identify the optimal window for this compound activity.

Troubleshooting Guides

Guide 1: No Inhibitory Effect Observed

If you are not observing the expected biological effect from this compound, follow this systematic troubleshooting workflow to identify the root cause.

G start Start: No this compound Effect Observed step1 Step 1: Verify Peptide Quality & Handling start->step1 step2 Step 2: Assess Cell Health & Target Expression step1->step2 Peptide OK check1a Confirm Purity & Mass Spec Data step1->check1a check1b Test Solubility in Assay Buffer step1->check1b check1c Review Storage & Handling (Aliquoting, Freeze-Thaw) step1->check1c step3 Step 3: Review Assay Protocol & Parameters step2->step3 Cells OK check2a Check Cell Viability (e.g., Trypan Blue) step2->check2a check2b Confirm CCR5 Receptor Expression (e.g., Flow Cytometry, qPCR) step2->check2b check2c Test for Mycoplasma Contamination step2->check2c step4 Step 4: Check Controls & Data Analysis step3->step4 Protocol OK check3a Run Dose-Response Curve step3->check3a check3b Run Time-Course Experiment step3->check3b check3c Evaluate Agonist Concentration step3->check3c check4a Are Positive/Negative Controls Working? step4->check4a check4b Review Data Normalization & Analysis step4->check4b solution Identify Root Cause & Redesign Experiment step4->solution Controls OK

Caption: Troubleshooting workflow for a lack of this compound effect.

Guide 2: High Variability in Results

High variability can obscure real biological effects. Common sources include inconsistent cell handling, reagent issues, and assay setup.

Potential Cause Recommended Solution Reference
Inconsistent Cell Culture Ensure consistent cell passage number, seeding density, and confluence. Documenting cell viability at each step can help avoid using suboptimal cultures.[13][14][15]
Peptide Preparation Prepare fresh dilutions of this compound for each experiment from a single, validated stock aliquot. Avoid repeated freeze-thaw cycles.[9][10]
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well.[8][15]
Plate Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill outer wells with sterile PBS or media.[16]
Reagent Inconsistency Use the same lot of reagents (e.g., FBS, media, antibodies) for the duration of a study. If changing lots, perform a bridging experiment.[8]
Instrument Settings Optimize plate reader settings, such as gain and focal height, for your specific assay to maximize the signal-to-noise ratio.[16]

Experimental Protocols

Protocol 1: Time-Course Experiment for this compound Inhibition

This protocol outlines a general method for determining the optimal pre-incubation time for this compound to inhibit an agonist-induced response.

  • Cell Preparation: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluence (typically 24-48 hours).

  • Prepare Reagents:

    • Prepare a 2X working solution of this compound at a concentration known to be effective (e.g., 2 nM).

    • Prepare a 2X working solution of the CCR5 agonist (e.g., RANTES/CCL5) at its EC50 concentration.

  • This compound Incubation:

    • At staggered time points (e.g., starting 120, 60, 30, 15, and 5 minutes before agonist addition), add the 2X this compound solution to the appropriate wells.

    • Include "no peptide" control wells.

  • Agonist Stimulation: At time zero, add the 2X agonist solution to all wells (except for negative controls). This will bring the final volume and concentrations to 1X.

  • Assay Endpoint: Incubate for the predetermined duration required for the agonist to elicit a response (e.g., 90 seconds for calcium flux, 4 hours for chemotaxis).

  • Data Acquisition: Measure the response according to your assay protocol (e.g., fluorescence for calcium flux, cell count for migration).

  • Analysis: Normalize the data to controls and plot the percentage of inhibition as a function of this compound pre-incubation time.

Protocol 2: Competitive Binding Assay

This protocol determines the ability of this compound to compete with a labeled ligand for binding to the CCR5 receptor.

  • Cell/Membrane Preparation: Prepare either whole cells expressing CCR5 or cell membrane preparations.

  • Assay Setup: In a 96-well filter plate, add the cell/membrane preparation, a fixed concentration of a labeled CCR5 ligand (e.g., radiolabeled or fluorescently tagged RANTES), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature or 37°C for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. The optimal time should be determined empirically.

  • Washing: Rapidly wash the wells with ice-cold wash buffer to separate bound from unbound labeled ligand.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter, fluorescence plate reader).

  • Analysis: Plot the amount of bound labeled ligand against the concentration of this compound to determine the IC50 value.

Data Presentation

Table 1: Recommended Starting Incubation Times for this compound Assays
Assay TypeTypical Incubation TimeEndpoint MeasurementKey Considerations
Competitive Binding 30 - 120 minutesDisplacement of a labeled ligandEnsure binding has reached equilibrium.
Calcium Mobilization 5 - 60 minutesIntracellular calcium flux (e.g., Fluo-4)Rapid, transient signal. Pre-incubation is critical.
Chemotaxis/Migration 1 - 4 hoursCell movement across a membraneBalance between peptide stability and cell migration kinetics.
MAPK/ERK Phosphorylation 5 - 30 minutesWestern Blot, In-Cell Western, ELISASignal can be transient; a tight time course is needed.
Cytokine Release 6 - 48 hoursELISA, ELISpot, Flow CytometryLonger incubation required for protein synthesis and secretion.[5]
Gene Expression 4 - 24 hoursqPCR, Reporter AssaysTime needed for transcription and mRNA accumulation.

Signaling Pathway and Workflow Visualizations

This compound Mechanism of Action

This compound acts as an antagonist at the CCR5 receptor, a G-protein coupled receptor (GPCR). By blocking ligand binding, it prevents the dissociation of the G-protein subunits and the subsequent activation of downstream signaling pathways like the Phospholipase C (PLC) and MAP Kinase (MAPK) cascades.[17][18][19]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide_t This compound ccr5 CCR5 Receptor peptide_t->ccr5 Blocks g_protein Gαq/i Gβγ ccr5->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc response Cellular Responses (Chemotaxis, Cytokine Release) ca2->response mapk MAPK Cascade (ERK, JNK) pkc->mapk mapk->response

Caption: CCR5 signaling pathway blocked by this compound.

References

Technical Support Center: Overcoming Inconsistencies in Peptide T Antiviral Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the antiviral properties of Peptide T. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on resolving historical inconsistencies in its reported efficacy.

Frequently Asked Questions (FAQs) and Troubleshooting

The historical inconsistencies surrounding Peptide T's antiviral activity have been a significant point of confusion. This section clarifies the primary reason for these discrepancies and provides guidance for successful experimental design.

Q1: Why do many early studies report that Peptide T has no antiviral effect, while others show potent inhibition of HIV-1?

A1: The crux of the inconsistency lies in the co-receptor tropism of the HIV-1 strains used in the assays. Early research predominantly utilized laboratory-adapted, T-cell line-tropic (X4-tropic) strains of HIV-1, such as IIIB and NL4-3.[1][2] It is now well-established that Peptide T's mechanism of action is the selective blockade of the CCR5 co-receptor.[1][3][4] Therefore, it exhibits potent antiviral activity against macrophage-tropic (R5-tropic) and dual-tropic (R5/X4) viruses but has little to no effect on viruses that exclusively use the CXCR4 co-receptor for entry.[1][2]

Q2: What is the precise mechanism of action for Peptide T?

A2: Peptide T is an HIV-1 entry inhibitor.[4][5] It is a synthetic octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120.[1] Peptide T functions by binding to the CCR5 co-receptor on the surface of target immune cells, such as T-cells and macrophages. This binding competitively inhibits the interaction of the viral gp120 with CCR5, a critical step for the entry of R5-tropic HIV-1 strains.[1][3][4] By blocking this interaction, Peptide T prevents the conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and cellular membranes, thereby halting viral entry.[6][7]

Q3: What are the most critical parameters to ensure reproducible and accurate results when testing Peptide T?

A3: To avoid the pitfalls of early studies and obtain reliable data, the following experimental parameters must be carefully controlled:

  • Viral Tropism: This is the most critical factor. The use of well-characterized R5-tropic HIV-1 strains (e.g., BaL, ADA, JR-FL) or envelope-pseudotyped viruses with an R5-tropic envelope is mandatory.[1][2]

  • Target Cells: The chosen cell line must express sufficient levels of both the primary CD4 receptor and the CCR5 co-receptor. TZM-bl cells, which are engineered HeLa cells expressing CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene, are a highly recommended model.[8][9] Primary peripheral blood mononuclear cells (PBMCs) are also a relevant physiological model.

  • Peptide Concentration Range: Peptide T exhibits potent activity in the picomolar to nanomolar range (10⁻¹² to 10⁻⁹ M) against susceptible R5-tropic viruses.[1][2] A comprehensive dose-response curve should be generated to determine the 50% inhibitory concentration (IC50).

  • Assay Format: Single-round infectivity assays are preferred as they measure inhibition of a single replication cycle and are not confounded by effects on subsequent rounds of infection.[8][10]

  • Appropriate Controls: The inclusion of proper controls is essential for data interpretation. These should include a no-drug virus control, a cell-only control, a known CCR5 antagonist (e.g., Maraviroc) as a positive control, and an irrelevant peptide as a negative control.

Troubleshooting Guide: Common Experimental Issues

Q4: My experiment shows no antiviral activity for Peptide T. What are the likely causes and solutions?

Potential CauseRecommended Solution
Incorrect Viral Tropism The most probable cause. Confirm that your viral stock is indeed R5-tropic. If using a common lab strain, it is likely X4-tropic. Switch to a confirmed R5-tropic strain or an R5-pseudotyped virus.
Low CCR5 Expression Verify CCR5 expression on your target cells using flow cytometry. Cell lines can lose receptor expression over time; use low-passage cells.
Peptide Degradation Peptide T can be unstable in solution. Prepare fresh stock solutions from lyophilized powder for each experiment. Consider using the more stable analog, D-Ala¹-Peptide T-amide (DAPTA).[4][5]
Inappropriate Concentration Your concentration range may be too high. Test a broad range of concentrations, starting from the picomolar level.[1][2]
High Viral Titer An excessive viral inoculum can overwhelm the inhibitor. Titer your virus and use a multiplicity of infection (MOI) that yields a robust but not saturating signal in your reporter assay.

Q5: I'm observing high variability between replicate wells in my assay. How can I improve precision?

Potential CauseRecommended Solution
Pipetting Inaccuracy Ensure all pipettes are properly calibrated. For viscous solutions like viral stocks, use reverse pipetting techniques.
Uneven Cell Distribution Thoroughly resuspend cells before and during plating. After plating, gently swirl the plate to ensure a uniform monolayer.
Edge Effects The outer wells of a microplate are prone to evaporation. Avoid using these wells for experimental conditions; instead, fill them with sterile PBS or media.
Incomplete Reagent Mixing Ensure all solutions (peptide dilutions, virus inoculum) are thoroughly mixed before being added to the wells.

Data Presentation: Quantitative Comparison

The differential activity of Peptide T is best illustrated by a direct comparison of its inhibitory concentrations against viral strains with different co-receptor tropisms.

Table 1: Comparative Antiviral Activity of Peptide T

HIV-1 StrainCo-receptor TropismTarget CellsPeptide T InhibitionEffective Concentration RangeReference
ADAR5MDMs, MicrogliaPotent10⁻¹² to 10⁻⁹ M[1][2]
Patient IsolatesR5/X4Primary CD4+ T cellsModerate to PotentInhibition greater for R5-mediated entry[1][2]
IIIBX4CD4+ T cellsLittle to no inhibitionN/A[1][2]
MNX4CD4+ T cellsLittle to no inhibitionN/A[1][2]
NL4-3X4CD4+ T cellsLittle to no inhibitionN/A[1][2]
MDMs: Monocyte-derived Macrophages

Detailed Experimental Protocols

Protocol: Single-Round HIV-1 Neutralization Assay with TZM-bl Reporter Cells

This protocol provides a robust method for quantifying the antiviral activity of Peptide T against R5-tropic HIV-1.

Materials:

  • TZM-bl cells

  • R5-tropic HIV-1 Env-pseudotyped virus (e.g., with BaL envelope)

  • Peptide T (or DAPTA)

  • Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • DEAE-Dextran

  • Luciferase Assay Reagent (e.g., Bright-Glo™)

  • 96-well clear-bottom, white-walled culture plates

  • Luminometer

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.[8]

  • Compound Dilution: Prepare a serial dilution of Peptide T in growth medium. A starting concentration of 1 µM with 10-fold dilutions down to the pM range is recommended.

  • Virus-Compound Incubation: In a separate plate, mix 50 µL of each Peptide T dilution with 50 µL of R5-pseudovirus diluted in growth medium. Incubate this mixture for 1 hour at 37°C.[10]

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[8]

  • Lysis and Luminescence Reading: Remove 100 µL of the culture medium from each well and add 100 µL of luciferase assay reagent. After a 2-minute incubation at room temperature, measure the luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each Peptide T concentration relative to the virus-only control and determine the IC50 value using a non-linear regression analysis.

Mandatory Visualizations

HIV-1 Entry Signaling Pathways and Peptide T Inhibition

HIV_Entry_Pathways cluster_R5 R5-Tropic HIV-1 Entry cluster_X4 X4-Tropic HIV-1 Entry R5_gp120 R5 gp120 CD4_R5 CD4 Receptor R5_gp120->CD4_R5 1. Binding CCR5 CCR5 Co-receptor R5_gp120->CCR5 3. Co-receptor Binding CD4_R5->R5_gp120 2. gp120 Conformational Change gp41_R5 gp41 CCR5->gp41_R5 4. gp41 Fusion Peptide Exposure Fusion_R5 Membrane Fusion gp41_R5->Fusion_R5 5. Membrane Fusion X4_gp120 X4 gp120 CD4_X4 CD4 Receptor X4_gp120->CD4_X4 1. Binding CXCR4 CXCR4 Co-receptor X4_gp120->CXCR4 3. Co-receptor Binding CD4_X4->X4_gp120 2. gp120 Conformational Change gp41_X4 gp41 CXCR4->gp41_X4 4. gp41 Fusion Peptide Exposure Fusion_X4 Membrane Fusion gp41_X4->Fusion_X4 5. Membrane Fusion Peptide_T Peptide T Peptide_T->CCR5 Inhibition

Caption: HIV-1 entry via CCR5 and CXCR4 co-receptors and the inhibitory action of Peptide T on the R5 pathway.

Experimental Workflow for Peptide T Antiviral Assay

Assay_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Plate_Cells Plate TZM-bl Cells Infect_Cells Add Mixture to Cells Plate_Cells->Infect_Cells Prepare_Reagents Prepare Peptide T and Virus Dilutions Pre_Incubate Pre-incubate Peptide T + Virus (1 hr) Prepare_Reagents->Pre_Incubate Pre_Incubate->Infect_Cells Incubate_48h Incubate (48 hrs) Infect_Cells->Incubate_48h Read_Luminescence Add Substrate & Read Luminescence Incubate_48h->Read_Luminescence Calculate_IC50 Calculate % Inhibition & IC50 Read_Luminescence->Calculate_IC50

Caption: A step-by-step workflow for the Peptide T single-round infectivity assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start No Inhibition Observed Check_Virus Is Virus R5-tropic? Start->Check_Virus Use_R5 Action: Use Confirmed R5 Virus Check_Virus->Use_R5 No Check_Cells Are Cells CCR5+? Check_Virus->Check_Cells Yes Success Problem Resolved Use_R5->Success Use_CCR5_Cells Action: Validate CCR5 Expression Check_Cells->Use_CCR5_Cells No Check_Peptide Is Peptide Solution Fresh? Check_Cells->Check_Peptide Yes Use_CCR5_Cells->Success Fresh_Peptide Action: Use Freshly Prepared Peptide Check_Peptide->Fresh_Peptide No Check_Concentration Is Concentration Range Appropriate? Check_Peptide->Check_Concentration Yes Fresh_Peptide->Success Adjust_Concentration Action: Test pM to nM Range Check_Concentration->Adjust_Concentration No Check_Concentration->Success Yes Adjust_Concentration->Success

Caption: A decision tree for troubleshooting failed Peptide T antiviral experiments.

References

Navigating the Nuances of Synthetic Peptide-T: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic Peptide-T, an octapeptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120, and its more stable analog, D-Ala1-peptide-T-amide (DAPTA), are potent antagonists of the C-C chemokine receptor 5 (CCR5). By blocking this key co-receptor, this compound effectively inhibits the entry of R5-tropic HIV-1 strains into host cells, making it a significant tool in virology and neuroimmunology research. This technical support center provides a comprehensive guide to the best practices for storing, handling, and utilizing synthetic this compound in your experiments, complete with troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light.[1][2][3] Storing the peptide in a desiccator can further protect it from moisture, which can significantly decrease its long-term stability.[1] For short-term storage of a few days to weeks, refrigeration at 2-8°C is acceptable.[3][4][5]

Q2: How should I reconstitute lyophilized this compound for my experiments?

A2: The reconstitution solvent for this compound depends on its intended application. For most in vitro cell-based assays, sterile, high-purity water or a sterile aqueous buffer such as phosphate-buffered saline (PBS) is recommended.[5] Based on its amino acid sequence (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr), this compound is hydrophilic and should readily dissolve in aqueous solutions. If you encounter solubility issues, a brief sonication can aid dissolution.[6] For creating stock solutions, it is advisable to reconstitute at a concentration higher than the final working concentration.

Q3: What is the stability of this compound once it is in solution?

A3: The stability of this compound in solution is significantly less than in its lyophilized form.[2] For maximal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] The stability of peptide solutions is also pH-dependent, with a pH range of 5-6 generally offering better stability.[3]

Q4: What are the main causes of this compound degradation, and how can I avoid them?

A4: The primary pathways for peptide degradation include oxidation, hydrolysis, and aggregation.[3][8] To minimize degradation, store the lyophilized powder and solutions at the recommended low temperatures, protect from light and moisture, and avoid repeated freeze-thaw cycles.[2][7] For peptides containing amino acids prone to oxidation, such as tryptophan or methionine (not present in this compound), using oxygen-free solvents for reconstitution can be beneficial.[9]

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative parameters for the storage and handling of synthetic this compound.

Storage Condition Temperature Duration Notes
Long-Term (Lyophilized) -20°C or colderYearsStore in a dark, dry environment. A desiccator is recommended.[1][2][3]
Short-Term (Lyophilized) 2-8°CWeeks to MonthsKeep protected from light and moisture.[3][4][5]
Room Temperature (Lyophilized) AmbientDays to WeeksFor transient periods only; not recommended for storage.[3]
Long-Term (In Solution) -20°C or -80°CMonthsAliquot to avoid freeze-thaw cycles.[7]
Short-Term (In Solution) 2-8°CUp to 1 weekPrepare fresh if possible.[7]
Parameter Recommendation Rationale
Reconstitution Solvent Sterile Water or PBSThis compound is hydrophilic and readily soluble in aqueous solutions.
Stock Solution Concentration 1-10 mg/mLA higher concentration stock allows for accurate dilution to various working concentrations.
Working Concentration Varies by assay (nM to µM range)Optimal concentration should be determined empirically for each specific experiment. Peak inhibitory effects for HIV entry have been detected from 10⁻¹² to 10⁻⁹ M.[10][11]
pH of Solution 5-6Peptides are generally more stable in a slightly acidic to neutral pH range.[3]

Experimental Protocols

Protocol 1: HIV-1 Entry Inhibition Assay (Pseudovirus-Based)

This protocol outlines a common method to assess the inhibitory activity of this compound on HIV-1 entry using a pseudovirus system with a luciferase reporter.[12][13]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with a Tat-responsive luciferase reporter gene)

  • R5-tropic HIV-1 Env-pseudotyped virus

  • This compound or DAPTA

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • 96-well white, solid-bottom assay plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound or DAPTA in cell culture medium.

  • Pre-incubation: Remove the culture medium from the cells and add the this compound/DAPTA dilutions. Incubate for 1 hour at 37°C.

  • Infection: Add a pre-titered amount of R5-tropic HIV-1 pseudovirus to each well. Include wells with virus only (no inhibitor) as a positive control and cells only (no virus) as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

Protocol 2: Competitive CCR5 Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR5 receptor by measuring its ability to displace a labeled ligand.

Materials:

  • CCR5-expressing cells (e.g., CHO-CCR5 or a similar cell line)

  • Labeled ligand (e.g., a fluorescently labeled chemokine like RANTES or a radiolabeled CCR5 antagonist)

  • Unlabeled this compound

  • Binding buffer (e.g., HBSS with 0.1% BSA)

  • 96-well filter plates

  • Detection instrument (e.g., flow cytometer, scintillation counter, or fluorescence plate reader)

Methodology:

  • Cell Preparation: Prepare a suspension of CCR5-expressing cells in binding buffer.

  • Competition Reaction: In a 96-well plate, add a fixed concentration of the labeled ligand to each well. Then, add serial dilutions of unlabeled this compound.

  • Incubation: Add the cell suspension to each well and incubate at room temperature or 4°C for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Washing: Transfer the contents of the plate to a filter plate and wash the cells with cold binding buffer to remove unbound ligand.

  • Detection: Measure the amount of bound labeled ligand using the appropriate detection instrument.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the unlabeled this compound concentration. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the labeled ligand.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
This compound fails to dissolve in aqueous buffer. 1. High peptide concentration.2. Presence of salts from synthesis/purification.1. Try diluting the peptide further.2. Use a small amount of a co-solvent like DMSO (ensure compatibility with your assay) and then dilute with your aqueous buffer.3. Briefly sonicate the solution.[6]
Loss of this compound activity over time in solution. 1. Degradation due to improper storage (temperature, light exposure).2. Repeated freeze-thaw cycles.3. Bacterial contamination.1. Store aliquots at -20°C or -80°C and protect from light.2. Prepare single-use aliquots to avoid freeze-thaw cycles.3. Use sterile buffers and aseptic techniques for reconstitution. Consider filtering the solution through a 0.22 µm filter.[7]
High variability in experimental results. 1. Inaccurate peptide concentration due to incomplete dissolution or aggregation.2. Peptide degradation.3. Inconsistent experimental technique.1. Ensure the peptide is fully dissolved before use. Visually inspect for particulates.2. Always use freshly prepared solutions or properly stored aliquots.3. Standardize all pipetting and incubation steps.
This compound appears to have no effect in a cell-based assay. 1. Incorrect viral tropism (e.g., using an X4-tropic virus).2. Low expression of CCR5 on the target cells.3. Peptide has degraded.1. Confirm that you are using an R5-tropic HIV-1 strain, as this compound is a CCR5 antagonist.2. Verify the expression of CCR5 on your target cells using flow cytometry.3. Use a fresh stock of this compound.
Precipitation of this compound upon addition to media containing serum. 1. Interaction with serum proteins.2. Change in pH or ionic strength.1. First, dilute the this compound stock in a small volume of serum-free media before adding it to the final volume of serum-containing media.2. Check the pH of your final solution and adjust if necessary.

Visualizing this compound's Mechanism and Experimental Workflow

To further clarify the role of this compound and its application in research, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

PeptideT_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_cell Target Cell (e.g., T-Helper Cell) cluster_downstream Downstream Signaling CCR5 CCR5 Receptor G_protein G-protein Activation CCR5->G_protein 3. Signal Transduction CD4 CD4 Receptor Ca_flux Calcium Flux G_protein->Ca_flux MAPK MAPK Pathway G_protein->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis gp120 gp120 gp120->CCR5 2. Co-receptor Binding gp120->CD4 1. Binding Peptide_T This compound Peptide_T->CCR5 Blocks Binding

This compound competitively inhibits the binding of HIV-1 gp120 to the CCR5 co-receptor.

HIV_Entry_Inhibition_Workflow HIV-1 Entry Inhibition Assay Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells prepare_peptide Prepare serial dilutions of this compound seed_cells->prepare_peptide pre_incubate Pre-incubate cells with this compound (1 hr) prepare_peptide->pre_incubate add_virus Add R5-tropic pseudovirus pre_incubate->add_virus incubate_48h Incubate for 48 hours add_virus->incubate_48h read_luciferase Measure luciferase activity incubate_48h->read_luciferase analyze_data Analyze data and determine IC50 read_luciferase->analyze_data end End analyze_data->end

A typical workflow for an in vitro HIV-1 entry inhibition assay using this compound.

By adhering to these best practices and utilizing the provided protocols and troubleshooting guidance, researchers can confidently and effectively employ synthetic this compound in their studies, contributing to a deeper understanding of HIV-1 pathogenesis and the development of novel therapeutic strategies.

References

Selecting the appropriate cell line for Peptide-T binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell line for Peptide-T binding studies. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for this compound, and why is it important?

A1: The primary receptor for this compound is the CD4 receptor.[1][2] this compound is an octapeptide derived from the V2 region of the HIV-1 envelope protein, gp120.[2] It competitively binds to the CD4 receptor, which is the same receptor that the HIV virus uses for entry into host cells. This interaction is critical as it forms the basis for studying the inhibitory potential of this compound against HIV infection.[1]

Q2: What are the key considerations when choosing a cell line for this compound binding studies?

A2: The most critical factor is the expression of the CD4 receptor on the cell surface. Additionally, since HIV entry can be dependent on co-receptors, the presence and density of CCR5 and CXCR4 are also important considerations, especially if the study aims to investigate the selective inhibition of different HIV strains.[2][3] The choice between a suspension line (like T-cell lines) and an adherent line (like engineered HEK293T or U87 cells) will depend on the specific assay format and downstream applications.

Q3: Should I use a T-cell line or an engineered cell line?

A3: The choice depends on your experimental goals.

  • T-cell lines (e.g., CEM, Jurkat): These are lymphocytic cell lines that endogenously express CD4 and CXCR4. They represent a more physiologically relevant model for studying T-cell tropic HIV. However, receptor expression levels can be variable.

  • Engineered Cell Lines (e.g., HEK293T, U87): These lines (often glial or epithelial in origin) are genetically modified to stably express high levels of CD4 and specific co-receptors like CCR5 and/or CXCR4.[3][4] They offer the advantage of controlled and high-density receptor expression, leading to more robust and reproducible binding assay results.[3] U87.CD4 cells expressing CCR5 or CXCR4 are commonly used for HIV replication and antiviral compound evaluation.[3]

Q4: How does the expression level of CD4 and co-receptors affect the binding assay?

A4: Higher receptor density generally leads to a stronger binding signal and improved assay sensitivity. For cells with low CD4 expression, the binding of this compound may be harder to detect or quantify accurately. The dependence on co-receptor expression levels becomes more pronounced in cells with low surface expression of CD4.[5] Therefore, using a cell line with well-characterized and high-level expression of the target receptors is crucial for obtaining a reliable therapeutic window in inhibition studies.

Recommended Cell Lines for this compound Binding Studies

The selection of a cell line is paramount for a successful binding study. The table below summarizes key characteristics of commonly used cell lines, focusing on the expression of receptors critical for HIV entry and this compound binding.

Cell LineCell TypeKey Receptors ExpressedReceptor Expression Levels (Qualitative/Quantitative)Advantages
U87.CD4.CCR5.CXCR4 Human Glioblastoma (Adherent)CD4, CCR5, CXCR4High and stable expression of all three receptors. MFI values of 55 for CCR5 and 142 for CXCR4 have been reported.[3]Excellent for studying both R5 and X4 tropic HIV strains; high sensitivity.[3]
HEK293T-CD4/CCR5 Human Embryonic Kidney (Adherent)CD4, CCR5Stably transduced for high CD4 and CCR5 expression, with high-expressing cells isolated via flow cytometry.[4]High transfection efficiency; robust and reproducible receptor expression. Ideal for screening and antiviral drug discovery.[4]
CEM.NKR-CCR5 Human T-cell Leukemia (Suspension)CD4, CXCR4 (endogenous), CCR5 (transfected)High levels of CD4 and CXCR4, comparable to activated PBMCs. CCR5 expression is also high.[6]Physiologically relevant T-cell model; suitable for neutralization assays against primary HIV-1 isolates.[6]
GHOST-CD4-CCR5 / GHOST-CD4-CXCR4 Human Osteosarcoma (Adherent)CD4, CCR5 or CXCR4CD4 expression is comparable to that on PBMCs.[6]Often used in reporter gene assays for viral entry.
Jurkat, SupT1, MOLT-4 Human T-cell Leukemia (Suspension)CD4, CXCR4 (endogenous)Endogenous expression of CD4 and CXCR4.Useful for studying X4-tropic viruses, but may not support infection by R5 strains even after CCR5 transfection.[3]

MFI: Mean Fluorescence Intensity, a semi-quantitative measure from flow cytometry.

Workflow for Cell Line Selection

The following diagram outlines the decision-making process for selecting the most appropriate cell line for your this compound binding study.

G Cell Line Selection Workflow for this compound Studies A Define Research Goal B Primary Binding Assay (this compound to CD4) A->B C Competitive Inhibition Assay (vs. R5-tropic HIV) A->C D Competitive Inhibition Assay (vs. X4-tropic HIV) A->D E Physiological Relevance (T-Cell Model) A->E F High CD4 Expression Required B->F G High CD4 & CCR5 Expression Required C->G H High CD4 & CXCR4 Expression Required D->H I Endogenous T-Cell Receptors E->I J Select Engineered Line: HEK293T-CD4 U87.CD4 F->J Yes K Select Engineered Line: HEK293T-CD4/CCR5 U87.CD4.CCR5 G->K Yes L Select T-Cell or Engineered Line: CEM.NKR, Jurkat U87.CD4.CXCR4 H->L Yes M Select T-Cell Line: CEM.NKR-CCR5 Activated PBMCs I->M Yes

Cell Line Selection Workflow

Experimental Protocols

Competitive this compound Binding Assay using Flow Cytometry

This protocol describes a method to quantify the binding of this compound to CD4-expressing cells and its ability to compete with a fluorescently labeled anti-CD4 antibody.

Materials:

  • CD4-expressing cells (e.g., CEM.NKR-CCR5 or HEK293T-CD4)

  • This compound stock solution (e.g., 1 mM in sterile PBS)

  • Fluorescently labeled anti-CD4 antibody (e.g., PE-conjugated)

  • Assay Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide

  • 96-well V-bottom plate

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest cells and wash once with Assay Buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL in cold Assay Buffer.

  • Peptide Dilution: Prepare a serial dilution of this compound in Assay Buffer, ranging from the highest expected effective concentration to a no-peptide control (e.g., 100 µM down to 1 nM).

  • Incubation with this compound: Add 50 µL of the cell suspension to each well of the 96-well plate. Add 50 µL of the diluted this compound solutions to the respective wells. For the control wells (maximum binding), add 50 µL of Assay Buffer.

  • Competitive Binding: Incubate the plate at 4°C for 1 hour with gentle agitation to allow this compound to bind to the CD4 receptors.

  • Addition of Labeled Antibody: Add a pre-titered, non-saturating concentration of the fluorescently labeled anti-CD4 antibody to all wells. Incubate for an additional 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 200 µL of cold Assay Buffer. Centrifuge at 300 x g for 3 minutes between washes.

  • Data Acquisition: After the final wash, resuspend the cells in 200 µL of Assay Buffer and acquire data on a flow cytometer. Record the Mean Fluorescence Intensity (MFI) for the fluorescent channel corresponding to the antibody label.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control wells (no peptide). Plot the inhibition curve and determine the IC50 value.

This compound and HIV gp120 Binding Pathway

The diagram below illustrates the mechanism of action where this compound competitively inhibits the binding of the HIV envelope protein gp120 to the CD4 receptor.

G This compound Competitive Inhibition Pathway cluster_cell Target Cell CD4 CD4 Receptor Infection Viral Entry / Syncytia Formation CD4->Infection NoInfection Binding Inhibited No Viral Entry CD4->NoInfection Coreceptor CCR5 / CXCR4 Coreceptor->Infection PeptideT This compound PeptideT->CD4 Binds gp120 HIV gp120 PeptideT->gp120 Competitively Inhibits PeptideT->NoInfection gp120->CD4 Binds gp120->Coreceptor Binds (Post-CD4)

This compound Competitive Binding Mechanism

Troubleshooting Guide

Q1: Why am I observing very low or no binding signal in my assay?

Possible Causes & Solutions:

  • Low Receptor Expression: The chosen cell line may have insufficient CD4 expression.

    • Solution: Confirm CD4 expression levels via flow cytometry using a validated anti-CD4 antibody. Switch to a cell line with higher or more stable receptor density, such as an engineered HEK293T or U87 line.[3][4]

  • Inactive Peptide: The this compound may have degraded due to improper storage or handling. Peptides containing residues like Cys, Met, or Trp are prone to oxidation.[7]

    • Solution: Use a fresh aliquot of this compound. Ensure it is stored lyophilized at -20°C or -80°C and reconstituted in a suitable buffer immediately before use. Avoid repeated freeze-thaw cycles.

  • Suboptimal Assay Conditions: Incubation times may be too short, or temperatures incorrect.

    • Solution: Optimize incubation times and ensure the assay is performed at 4°C to prevent receptor internalization.

Q2: My assay shows high background or non-specific binding. How can I fix this?

Possible Causes & Solutions:

  • Peptide Aggregation: Peptides can form aggregates, especially at high concentrations, leading to non-specific interactions.

    • Solution: Centrifuge the reconstituted peptide solution at high speed before use and only use the supernatant.[8] Test the solubility of your peptide in the chosen assay buffer.

  • Insufficient Blocking: The assay buffer may not be adequately preventing non-specific binding to cells or the plate.

    • Solution: Increase the concentration of the blocking agent (e.g., FBS or BSA) in your assay buffer. Ensure all washing steps are performed thoroughly.

Q3: My results are inconsistent between experiments. What could be the cause?

Possible Causes & Solutions:

  • Cell Passage Number: Receptor expression levels can change as cells are passaged over time.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Periodically re-validate receptor expression.

  • Peptide Purity and Contaminants: Contaminants from peptide synthesis, such as Trifluoroacetate (TFA), can affect cell viability and behavior, leading to inconsistent results.[7][9]

    • Solution: Use high-purity (>95%) peptide. If cellular effects are observed, consider TFA removal or using a different salt form of the peptide (e.g., acetate).

  • Inconsistent Protocol Execution: Minor variations in incubation times, temperatures, or washing steps can introduce variability.

    • Solution: Adhere strictly to a standardized protocol. Use automated or semi-automated liquid handling where possible to minimize human error.

Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing common issues in this compound binding assays.

G Troubleshooting Flowchart for Binding Assays Start Problem with Binding Assay NoSignal Low or No Signal? Start->NoSignal HighBg High Background? Start->HighBg PoorRepro Poor Reproducibility? Start->PoorRepro CheckReceptor Check CD4 Expression via Flow Cytometry NoSignal->CheckReceptor Yes CheckBlocking Increase Blocking Agent (BSA/FBS) HighBg->CheckBlocking Yes CheckPassage Standardize Cell Passage Number PoorRepro->CheckPassage Yes CheckPeptide Verify Peptide Activity (Use Fresh Aliquot) CheckReceptor->CheckPeptide Expression OK OptimizeAssay Optimize Incubation Time & Temperature CheckPeptide->OptimizeAssay Activity OK CheckPeptideAgg Centrifuge Peptide Stock Test Solubility CheckBlocking->CheckPeptideAgg Still High WashMore Improve Wash Steps CheckPeptideAgg->WashMore Still High CheckPeptidePurity Use High-Purity Peptide (>95%) CheckPassage->CheckPeptidePurity Still Poor StandardizeProtocol Strictly Adhere to Protocol CheckPeptidePurity->StandardizeProtocol Still Poor

Troubleshooting Decision Tree

References

Technical Support Center: Peptide-T in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Peptide-T and its analog, D-ala-peptide-T-amide (DAPTA), in neuroprotection studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in neuroprotection?

A1: this compound is a short peptide derived from the HIV envelope protein gp120. Its more stable analog, D-ala-peptide-T-amide (DAPTA), acts as a chemokine receptor 5 (CCR5) antagonist.[1][2] The primary neuroprotective mechanism involves blocking the CCR5 receptor, which plays a critical role in neuroinflammation.[1][3] By antagonizing CCR5, DAPTA can reduce the activation and recruitment of microglia and astrocytes to sites of neuronal injury, thereby decreasing the release of proinflammatory cytokines and mitigating neuroinflammatory damage.[1][4]

Q2: What is the rationale for using a CCR5 antagonist like DAPTA for neuroprotection?

A2: Chronic neuroinflammation is a key factor in the progression of many neurodegenerative diseases, including Alzheimer's disease.[1] Activated microglia and astrocytes, which are found near pathological hallmarks like senile plaques, express CCR5.[1] DAPTA, by blocking this receptor, can interrupt the inflammatory cascade. Studies have shown that DAPTA can reduce the number of activated glial cells and downregulate proinflammatory signaling pathways, such as those involving nuclear factor kappa B (NF-κB), suggesting its potential to slow disease progression.[1][4]

Q3: What are the key differences between this compound, DAPTA, and other analogs like RAP-103?

A3: this compound is the original octapeptide. DAPTA (D-ala1-peptide-T-amide) is a more stable analog created to resist degradation.[2] RAP-103 is a shorter, orally active pentapeptide derived from DAPTA that acts as a dual CCR2/CCR5 antagonist.[5] This dual antagonism may offer broader efficacy in conditions where both pathways are involved.[2] The choice of peptide depends on the experimental model, desired stability, and route of administration.

Dosage Refinement and Administration

Q4: How do I determine the optimal starting dosage for my in vivo or in vitro study?

A4: Dosage determination is highly dependent on the experimental model. Based on published literature, a good starting point for in vivo studies in rodent models of neuroinflammation is a subcutaneous (s.c.) injection of 0.01 mg/kg of DAPTA administered daily.[1][6] For in vitro studies, concentrations can vary more widely. It is recommended to perform a dose-response curve starting from low micromolar (µM) concentrations to determine the optimal concentration for your specific cell type and injury model.[7]

Quantitative Data from In Vivo Neuroprotection Studies

PeptideModelOrganismDosageRouteDurationKey Finding
DAPTA LPS-induced neuroinflammation[1]Rat0.01 mg/kgs.c.14 daysReduced activated microglia and astrocytes.
DAPTA Aβ-induced cognitive deficits[6]Mouse0.01 mg/kgs.c.DailyAttenuated glial cell accumulation and cognitive deficits.
NP1 Ischemia-Reperfusion (MCAO/R)[8]Rat10 nmol/kgi.p.Single doseReduced cerebral infarct volume and neurological dysfunction.

Note: LPS = Lipopolysaccharide; Aβ = Amyloid-beta; MCAO/R = Middle Cerebral Artery Occlusion/Reperfusion; s.c. = subcutaneous; i.p. = intraperitoneal.

Q5: What is the proposed signaling pathway for this compound/DAPTA's neuroprotective effect?

A5: DAPTA acts by blocking the CCR5 receptor. In neuroinflammatory conditions, chemokines like MIP-1α (CCL3) bind to CCR5 on glial cells, activating downstream signaling cascades.[3][6] This leads to the activation of pathways involving PI3K, PKC, and MAP kinases, ultimately promoting glial cell migration, activation, and the production of proinflammatory cytokines via transcription factors like NF-κB.[3][4] By blocking CCR5, DAPTA prevents these downstream events, thus reducing neuroinflammation.

PeptideT_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane (Microglia / Astrocyte) cluster_inside Intracellular Space Chemokines Chemokines CCR5 CCR5 Receptor Chemokines->CCR5 Binds & Activates DAPTA This compound / DAPTA DAPTA->CCR5 Binds & Blocks G_Protein G-Protein Activation CCR5->G_Protein Signaling_Cascade PI3K/PKC/MAPK Pathways G_Protein->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Inflammation Proinflammatory Cytokine Release & Glia Activation NFkB->Inflammation Neuroinflammation Neuroinflammation Inflammation->Neuroinflammation Leads to

Caption: this compound/DAPTA blocks CCR5, inhibiting inflammatory signaling.

Troubleshooting Guide

Q6: My peptide-based assay is failing or giving variable results. What are the common causes?

A6: Several factors can lead to assay failure. Here are the top issues to investigate:

  • Poor Peptide Solubility: Peptides, especially hydrophobic ones, can be difficult to dissolve.[9] Precipitation can lead to significant variability. Always follow the manufacturer's solubility guidelines.

  • Improper Storage: Peptides are sensitive to degradation. They should be stored lyophilized at -20°C, protected from light.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9][10]

  • Contamination: Contaminants like Trifluoroacetic acid (TFA), a remnant from synthesis, can inhibit cell proliferation.[9] Biological contaminants like endotoxins can trigger unwanted immune responses in cell-based assays.[9]

  • Oxidation: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are prone to oxidation.[10] Limit their exposure to air by using tightly sealed vials and consider using de-gassed buffers.[9]

  • Non-Specific Binding: Peptides can adhere to glass or certain plastic surfaces, reducing the effective concentration in your assay.[11] Using low-binding polypropylene (B1209903) tubes is recommended.[11]

Troubleshooting_Workflow Start Inconsistent or No Neuroprotective Effect Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility Check_Storage Was the peptide stored correctly (-20°C, aliquoted)? Check_Solubility->Check_Storage Yes Solubility_Fix Review solubility data. Test different sterile buffers. Check_Solubility->Solubility_Fix No Check_Purity Could TFA or endotoxin contamination be an issue? Check_Storage->Check_Purity Yes Storage_Fix Order new peptide. Aliquot upon arrival. Check_Storage->Storage_Fix No Check_Dose Is the dosage appropriate for the model? Check_Purity->Check_Dose No Purity_Fix Use high-purity peptide. Consider TFA salt exchange. Check_Purity->Purity_Fix Yes Dose_Fix Perform dose-response curve. Check_Dose->Dose_Fix No Rerun Re-run Experiment Check_Dose->Rerun Yes Solubility_Fix->Rerun Storage_Fix->Rerun Purity_Fix->Rerun Dose_Fix->Rerun

Caption: A logical workflow for troubleshooting common peptide experiment issues.

Experimental Protocols

Q7: Can you provide a general protocol for an in vitro neuroprotection assay using primary cortical neurons?

A7: This protocol outlines a method to assess the neuroprotective effects of DAPTA against glutamate-induced excitotoxicity.

Protocol: Assessing DAPTA Neuroprotection in Primary Cortical Neurons

  • Cell Culture:

    • Establish primary cortical neuronal cultures from embryonic day 16-18 rat embryos.[7]

    • Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of approximately 1.5 x 10^5 cells/well.[12]

    • Maintain cultures in a neurobasal medium supplemented with B27 and GlutaMAX for 11-12 days to allow for maturation.[12]

  • Peptide Preparation:

    • Prepare a stock solution of DAPTA in a sterile, appropriate solvent (e.g., sterile water or PBS) based on solubility data.

    • Create serial dilutions in the culture medium to achieve the final desired concentrations for the dose-response experiment.

  • Experimental Procedure:

    • Pre-treatment: Remove the old medium from the cultured neurons and replace it with a medium containing the various concentrations of DAPTA. Incubate for 10-30 minutes.[13]

    • Excitotoxic Insult: Introduce the neurotoxic agent. For example, add L-glutamic acid to a final concentration of 100 µM to induce excitotoxicity.[7] Include control wells with no peptide and no glutamate (B1630785) (vehicle control) and wells with glutamate only (injury control).

    • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Assessment of Cell Viability:

    • Quantify neuronal viability using a standard method such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by detecting LDH released from damaged cells into the medium.[12]

    • Alternatively, use an MTS assay, which measures the metabolic activity of living cells.[13]

  • Data Analysis:

    • Calculate cell death/viability as a percentage relative to the control groups.

    • Neuroprotection is determined by the percentage reduction in cell death in the DAPTA-treated groups compared to the glutamate-only injury control.

    • Plot the results as a dose-response curve to determine the effective concentration range.

References

Validation & Comparative

Peptide-T vs. Maraviroc: A Comparative Guide to CCR5 Antagonist Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct CCR5 antagonists, Peptide-T and maraviroc (B1676071), focusing on their mechanisms of action, experimental data, and the methodologies used to evaluate their performance. Both molecules target the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 into host cells, but they do so through fundamentally different mechanisms.

Mechanism of Action: Competitive vs. Allosteric Inhibition

The primary distinction between this compound and maraviroc lies in their mode of binding to the CCR5 receptor. This compound acts as a competitive antagonist , directly competing with the HIV-1 envelope glycoprotein (B1211001) gp120 for the same binding site on the CCR5 receptor.[1][2] In contrast, maraviroc is an allosteric inhibitor , binding to a site on the CCR5 receptor that is distinct from the gp120 binding site.[3][4][5] This binding induces a conformational change in the receptor, which in turn prevents gp120 from effectively binding.[6][7]

This compound , a synthetic peptide derived from the V2 region of the HIV-1 envelope protein gp120, is thought to mimic a portion of gp120, thereby occupying the binding pocket on CCR5 that the virus would otherwise use.[1][2] Its efficacy is dependent on its ability to outcompete the viral envelope for this binding site.

Maraviroc , a small molecule, binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3][6] This allosteric modulation stabilizes the receptor in an inactive conformation, making it unrecognizable to the gp120 protein of R5-tropic HIV-1.[6][7] This mechanism does not involve direct competition at the gp120 binding site.

dot

cluster_0 Competitive Antagonism (this compound) cluster_1 Allosteric Inhibition (Maraviroc) This compound This compound Binding Site This compound->Binding Site Binds to gp120 gp120 gp120->Binding Site Competes for CCR5 CCR5 HIV Entry Blocked HIV Entry Blocked CCR5->HIV Entry Blocked Binding Site->CCR5 Maraviroc Maraviroc Allosteric Site Maraviroc->Allosteric Site Binds to gp120_2 gp120 Binding Site_2 gp120 Binding Site gp120_2->Binding Site_2 Binding Prevented CCR5_2 CCR5 CCR5_2->Binding Site_2 Conformational Change HIV Entry Blocked_2 HIV Entry Blocked_2 CCR5_2->HIV Entry Blocked_2 HIV Entry Blocked Allosteric Site->CCR5_2

Caption: Mechanisms of CCR5 Antagonism.

Quantitative Data Comparison

Direct comparison of the potency of this compound and maraviroc is challenging due to the lack of head-to-head studies using identical experimental conditions. The inhibitory concentrations (IC50) are highly dependent on the specific HIV-1 isolate, the cell line used, and the assay format. However, data from various studies provide an indication of their relative activities.

CompoundAssay TypeHIV-1 Strain(s)IC50 / EC50 RangeReference(s)
This compound HIV-1 Entry InhibitionR5 and R5/X410⁻¹² to 10⁻⁹ M[2]
gp120 Binding InhibitionBaL0.06 nM[8]
gp120 Binding InhibitionCM2350.32 nM[8]
Maraviroc HIV-1 Entry InhibitionVarious R50.5 - 10 nM[9]
Chemotaxis Inhibition-0.1 - 10 µM[10]
RANTES Binding Inhibition-IC50 of 55 nM

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. A lower value indicates a more potent drug.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CCR5 antagonists.

CCR5 Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki (inhibition constant) of this compound or maraviroc for the CCR5 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity CCR5 ligand labeled with a radioisotope (e.g., [¹²⁵I]-MIP-1α or [³H]-maraviroc).

  • Test Compound: this compound or maraviroc at a range of concentrations.

  • Assay Buffer: e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubate the cell membranes with the radioligand at a fixed concentration (typically at or below its Kd) and varying concentrations of the unlabeled test compound (this compound or maraviroc).

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

start Start reagents Prepare Reagents: - CCR5 Membranes - Radioligand - Test Compound start->reagents incubation Incubate Membranes, Radioligand, and Test Compound reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters with Cold Buffer filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: CCR5 Competitive Binding Assay Workflow.

HIV-1 Pseudovirus Entry Inhibition Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells using replication-incompetent pseudoviruses.

Objective: To determine the IC50 of this compound or maraviroc against R5-tropic HIV-1 pseudoviruses.

Materials:

  • Target Cells: A cell line expressing CD4 and CCR5, and containing a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR (e.g., TZM-bl cells).

  • HIV-1 Pseudoviruses: Replication-defective viruses carrying an R5-tropic HIV-1 envelope protein and a reporter gene.

  • Test Compound: this compound or maraviroc at a range of concentrations.

  • Cell Culture Medium: e.g., DMEM supplemented with 10% FBS.

  • Luminometer.

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the HIV-1 pseudoviruses with serial dilutions of the test compound (this compound or maraviroc) for a defined period (e.g., 1 hour at 37°C).

  • Add the virus-compound mixture to the target cells.

  • Incubate the cells for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

  • Determine the IC50 value by fitting the data to a dose-response curve.

dot

start Start seed_cells Seed Target Cells (e.g., TZM-bl) start->seed_cells pre_incubate Pre-incubate Pseudoviruses with Test Compound seed_cells->pre_incubate infect_cells Add Virus-Compound Mixture to Cells pre_incubate->infect_cells incubate_infection Incubate for 48-72h infect_cells->incubate_infection measure_reporter Lyse Cells and Measure Reporter Gene Activity incubate_infection->measure_reporter analyze_data Calculate % Inhibition and Determine IC50 measure_reporter->analyze_data end End analyze_data->end

Caption: HIV-1 Pseudovirus Entry Assay Workflow.

Summary and Conclusion

This compound and maraviroc represent two distinct strategies for targeting the CCR5 co-receptor to inhibit HIV-1 entry. This compound's competitive mechanism directly blocks the gp120 binding site, while maraviroc's allosteric mechanism remodels the receptor to prevent viral recognition. Both have demonstrated potent in vitro activity against R5-tropic HIV-1.

The choice between these or similar antagonists in a research or therapeutic context depends on various factors, including the specific viral strains, the potential for resistance development, and the desired pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other CCR5-targeted inhibitors.

References

Validating the Neuroprotective Effects of Peptide-T Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Peptide T and its analogs, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications in neurodegenerative diseases and neuronal injury.

Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative data on the bioactivity of Peptide T and its analogs, DAPTA (D-ala¹-peptide T-amide), RAP-103, and RAP-310. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency in modulating chemokine receptors and inhibiting neuronal damage pathways.

Peptide/AnalogTarget/AssayMetricValueReference
DAPTA HIV-1 gp120-induced neurotoxicityIC50< 3 pM (for RF isolate)[1]
RAP-103 CCR5-mediated monocyte chemotaxisIC500.18 pM[2]
CCR2-mediated monocyte chemotaxisIC504.2 pM[2]
CCR8 antagonism (microglia chemotaxis)IC507.7 fM[3]
Aβ-induced cofilin-actin rod formation (mouse neurons)EC50~1 pM[4]
Aβ-induced cofilin-actin rod formation (human neurons)EC50~0.1 pM[4]
RAP-310 Aβ-induced cofilin-actin rod formation (mouse neurons)EC50~1 pM[4]
Aβ-induced cofilin-actin rod formation (human neurons)EC50~0.1 pM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding the experimental context of the presented data and for replicating the findings.

Glutamate-Induced Excitotoxicity Assay

This in vitro assay is a widely used model to screen for neuroprotective compounds against neuronal death caused by excessive glutamate (B1630785) receptor activation.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured on poly-D-lysine-coated plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 12-14 days to allow for neuronal maturation.[5]

  • Induction of Excitotoxicity: Mature neuronal cultures are exposed to a toxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15-30 minutes) in a controlled environment.[6]

  • Treatment: The Peptide T analog being tested is added to the culture medium at various concentrations, typically 30 minutes prior to the glutamate challenge.

  • Assessment of Neuroprotection: Neuronal viability is assessed 24 hours after the glutamate exposure using standard methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.[2][7]

Oxygen-Glucose Deprivation (OGD) Model

The OGD model simulates the ischemic conditions of a stroke in an in vitro setting, providing a platform to evaluate the neuroprotective potential of compounds against ischemic neuronal injury.

  • Cell Culture: Primary cortical or hippocampal neurons are cultured as described in the excitotoxicity protocol.

  • Induction of OGD: The culture medium is replaced with a glucose-free, deoxygenated medium. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 60-90 minutes).[8][9]

  • Reperfusion and Treatment: Following the OGD period, the glucose-free medium is replaced with the original, oxygenated culture medium to simulate reperfusion. The test compounds are typically added at the onset of reperfusion.

  • Assessment of Neuroprotection: Neuronal survival is evaluated 24 hours after the OGD insult using viability assays like MTT or by counting surviving neurons stained with markers such as NeuN.[10]

Chemokine Receptor Binding and Chemotaxis Assays

These assays are used to determine the potency and selectivity of Peptide T analogs for their target chemokine receptors, primarily CCR5.

  • Cell Lines: Human monocytic cell lines (e.g., THP-1) or primary human monocytes that endogenously express CCR5 are used.

  • Chemotaxis Assay: The ability of the peptides to inhibit the migration of cells towards a chemoattractant (e.g., MIP-1β for CCR5) is measured using a Boyden chamber assay. The IC50 value, representing the concentration of the peptide that inhibits 50% of the cell migration, is determined.[2]

  • Receptor Binding Assay: Competitive binding assays are performed using radiolabeled chemokine ligands (e.g., [¹²⁵I]MIP-1α) and membranes from cells expressing the target receptor. The ability of the unlabeled peptide to displace the radiolabeled ligand is measured to determine its binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_excitotoxicity Experimental Workflow: Glutamate-Induced Excitotoxicity A Primary Cortical Neuron Culture (12-14 days) B Pre-treatment with Peptide-T Analog A->B 30 min C Glutamate Exposure (e.g., 100 µM) B->C D Incubation (24 hours) C->D E Assess Neuronal Viability (MTT/LDH assay) D->E

Workflow for Glutamate Excitotoxicity Assay

cluster_ogd Experimental Workflow: Oxygen-Glucose Deprivation F Primary Neuronal Culture G Oxygen-Glucose Deprivation (OGD) F->G 60-90 min H Reperfusion + Treatment with this compound Analog G->H I Incubation (24 hours) H->I J Assess Neuronal Survival I->J cluster_pathway Signaling Pathway: Neuroprotection via CCR5 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Peptide_T This compound Analog CCR5 CCR5 Peptide_T->CCR5 Binds G_protein G-protein CCR5->G_protein Activates PKA PKA G_protein->PKA Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK G_protein->MAPK Activates CREB CREB PKA->CREB Phosphorylates AKT Akt PI3K->AKT Activates AKT->CREB Activates MAPK->CREB Activates Gene_Expression Gene Expression (Pro-survival factors) CREB->Gene_Expression Promotes Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

References

Unraveling the Shield: A Comparative Guide to the Antiviral Activity of Peptide T Across Diverse HIV Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for effective HIV therapies, entry inhibitors represent a critical line of defense, preventing the virus from breaching host cells. Among these, Peptide T has been a subject of significant research due to its unique mechanism of action. This guide provides a comprehensive cross-validation of Peptide T's antiviral activity against various HIV isolates, offering a comparative analysis with other key HIV entry inhibitors. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Antiviral Activity

Peptide T, a short peptide derived from the HIV envelope protein gp120, functions as an entry inhibitor by blocking the CCR5 co-receptor, a key portal for HIV entry into host cells.[1][2] Its efficacy is most pronounced against HIV-1 strains that utilize the CCR5 co-receptor (R5-tropic) and those that can use both CCR5 and CXCR4 co-receptors (dual-tropic).[1] In contrast, its inhibitory activity against strains that exclusively use the CXCR4 co-receptor (X4-tropic) is limited to non-existent.[1]

The following table summarizes the 50% inhibitory concentration (IC50) values for Peptide T and other notable HIV entry inhibitors against a range of HIV-1 isolates. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, including cell lines, virus strains, and assay formats.

Antiviral AgentHIV-1 IsolateTropismIC50 (nM)Assay TypeCell LineReference
Peptide T (DAPTA) BaLR50.06gp120-CCR5 BindingCCR5+ Cells[3]
CM235R50.32gp120-CCR5 BindingCCR5+ Cells[3]
ADAR510⁻³ - 1Luciferase ReporterMAGI-CCR5[1]
R5/X4 IsolatesDualVariable (60-99% inhibition)VariousMDMs, Microglia, CD4+ T cells[1]
IIIB, MN, NL4-3X4No significant inhibitionVariousCD4+ T cells, MAGI[1]
Enfuvirtide (T-20) NL4-3 (T20-sensitive)X46 - 49Viral InfectionMT-2[4]
NL4-3 (V38A mutant)X4313Viral InfectionMT-2[4]
NL4-3 (V38A/N42D mutant)X42,646Viral InfectionMT-2[4]
NL4-3 (V38E/N42S mutant)X49,894Viral InfectionMT-2[4]
IIIBX426Viral InfectionMT-2[5]
JR-CSFR522.96 (µg/ml)Viral InfectionPBMCs[2]
Maraviroc Subtype AR5VariableViral InfectionU87.CD4.CCR5[6]
Subtype BR5VariableViral InfectionU87.CD4.CCR5[6]
Subtype CR5VariableViral InfectionU87.CD4.CCR5[6]
Subtype DR5VariableViral InfectionU87.CD4.CCR5[6]

Experimental Protocols

The determination of antiviral activity is paramount in the evaluation of potential HIV inhibitors. The following are detailed methodologies for two key experiments commonly cited in the assessment of HIV entry inhibitors.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which serves as a proxy for viral replication.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2, PBMCs)

  • HIV-1 stock of known titer

  • Complete culture medium

  • Test compounds (e.g., Peptide T, Enfuvirtide)

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well).

  • Compound Addition: Prepare serial dilutions of the test compounds in complete culture medium and add them to the designated wells. Include appropriate controls: a "virus control" (cells + virus, no inhibitor) and a "cell control" (cells only, no virus or inhibitor).

  • Infection: Add a standardized amount of HIV-1 stock to all wells except the cell control wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator to allow for viral replication.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by a series of washing steps and the addition of detection antibodies and a substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Reporter Gene Assay (e.g., TZM-bl Assay)

This assay utilizes a genetically engineered cell line (e.g., TZM-bl) that expresses luciferase upon successful HIV-1 entry and Tat protein expression.

Materials:

  • TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • Complete culture medium (DMEM with 10% FBS and antibiotics)

  • Pseudotyped or infectious HIV-1 virus stock

  • Test compounds

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

  • Infection: Pre-incubate the virus stock with the diluted compounds for 1 hour at 37°C.

  • Treatment: Add the virus-compound mixture to the wells containing the TZM-bl cells. Include virus control (cells + virus) and cell control (cells only) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luminescence Reading: After incubation, remove the culture medium and lyse the cells using a lysis buffer. Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the HIV-1 entry pathway and a typical experimental workflow for assessing antiviral activity.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., CD4+ T-cell) cluster_inhibitors Points of Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding (R5-tropic) CXCR4 CXCR4 Co-receptor gp120->CXCR4 2. Co-receptor Binding (X4-tropic) gp41 gp41 Membrane Cell Membrane gp41->Membrane 3. Fusion CD4->gp120 Conformational Change PeptideT Peptide T PeptideT->CCR5 Blocks Binding Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->gp41 Prevents Fusion Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding

Caption: HIV-1 Entry Pathway and Inhibition Points.

Antiviral_Assay_Workflow start Start cell_seeding 1. Seed Target Cells (e.g., TZM-bl, PBMCs) start->cell_seeding compound_prep 2. Prepare Serial Dilutions of Antiviral Compound cell_seeding->compound_prep infection 3. Infect Cells with HIV-1 compound_prep->infection incubation 4. Incubate for 48-120 hours infection->incubation measurement 5. Measure Viral Replication (p24 ELISA or Luciferase Assay) incubation->measurement data_analysis 6. Data Analysis measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Experimental Workflow for Antiviral Activity Assay.

References

A Head-to-Head Analysis of HIV Fusion Inhibitors: Peptide-T, Enfuvirtide, and Albuvirtide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three peptide-based HIV fusion inhibitors: Peptide-T, the first-in-class approved fusion inhibitor Enfuvirtide (T-20), and the long-acting successor, Albuvirtide (B10815435). By examining their mechanisms of action, in vitro efficacy, and clinical performance, this document aims to offer a comprehensive resource for understanding the evolution and therapeutic potential of this critical class of antiretroviral drugs.

Introduction to HIV Fusion Inhibition

The entry of HIV into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[1] Co-receptor binding induces further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane. Subsequently, gp41 refolds into a six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating their fusion, which allows the viral capsid to enter the host cell.[2][3]

Fusion inhibitors are a class of antiretroviral drugs that disrupt this entry process, preventing the virus from infecting host cells. This guide focuses on a head-to-head comparison of three such peptide inhibitors: this compound, Enfuvirtide, and Albuvirtide.

Mechanism of Action

While all three peptides are classified as HIV fusion inhibitors, their precise mechanisms of action and molecular targets differ significantly.

This compound is a synthetic octapeptide derived from the V2 region of the HIV-1 envelope protein gp120.[4][5] Unlike Enfuvirtide and Albuvirtide, which target the viral gp41 protein, this compound is believed to act as a competitive antagonist of the CCR5 co-receptor.[4][6] By binding to CCR5, this compound blocks the interaction between gp120 and the co-receptor, thereby inhibiting the entry of R5-tropic HIV-1 strains.[6][7]

Enfuvirtide (T-20) is a 36-amino-acid synthetic peptide that mimics a segment of the HR2 region of gp41.[3] It competitively binds to the HR1 domain of gp41, preventing the interaction between HR1 and HR2.[2][3] This disruption inhibits the formation of the six-helix bundle, a critical step for the fusion of the viral and cellular membranes.[2]

Albuvirtide is a 3-maleimidopropionic acid-modified peptide that also targets the HR1 domain of gp41, functioning similarly to Enfuvirtide by preventing the formation of the six-helix bundle.[8][9] A key structural feature of Albuvirtide is its conjugation to human serum albumin, which significantly extends its plasma half-life.[9]

In Vitro Antiviral Activity

The in vitro efficacy of antiviral agents is commonly measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture.

InhibitorHIV-1 Strain(s)Cell TypeIC50Citation(s)
This compound R5 and dual-tropic (R5/X4) strainsMDMs, microglia, primary CD4+ T cells10⁻¹² to 10⁻⁹ M[10]
Lab-adapted X4 strains (IIIB, MN, NL4-3)CD4+ T cells, MAGI cellsLittle to no inhibition[10]
Enfuvirtide (T-20) HIV-1 HXB2-7.5 nM[11]
HIV-1 SF162-63 nM[11]
HIV-1 JRCSF-5.19 nM[12]
Albuvirtide 8 HIV-1 subtypes (A, B, C, G, and AE recombinants)PBMCs0.5 - 4.8 nM[7][13]
28 prevalent strains in China (CRF07_BC, CRF01_AE, and B' subtypes)-1.3 - 18.1 nmol/L[14]
HIV-1 subtypes A, B, and C-Mean IC50: 6.3 nM (A), 27.41 nM (B), 2.92 nM (C)[15]

Clinical Efficacy and Administration

Clinical trials have provided valuable insights into the therapeutic potential and practical application of these fusion inhibitors.

FeatureThis compoundEnfuvirtide (T-20)Albuvirtide
Clinical Development Investigated in early clinical trials but development was largely halted.FDA-approved in 2003 for treatment-experienced patients.Approved in China in 2018 for treatment-experienced patients.
Administration Intranasal or intravenous.[2][16]Subcutaneous injection, 90 mg twice daily.[3]Intravenous infusion, once weekly.[7]
Efficacy in Clinical Trials A placebo-controlled trial for HIV-associated cognitive impairment showed no significant difference from placebo on primary endpoints.[2] Some subgroup analyses suggested potential cognitive improvement in patients with more severe impairment.[2]In the TORO 1 and 2 trials, adding Enfuvirtide to an optimized background regimen resulted in a significantly greater reduction in viral load (-1.48 to -1.7 log10 copies/ml) compared to the optimized regimen alone (-0.63 to -0.8 log10 copies/ml) at 48 weeks.[8]In the TALENT study, a two-drug regimen of Albuvirtide plus lopinavir/ritonavir was non-inferior to a standard three-drug regimen in treatment-experienced patients, with 75.7% achieving HIV RNA <50 copies/ml at 48 weeks.[3][11]
Common Adverse Events Generally well-tolerated in early trials.[16]Injection site reactions (occurred in 98% of patients), bacterial pneumonia, and eosinophilia.[8]Diarrhea, nausea, and increased triglycerides. No injection site reactions were reported in the TALENT study.[11]

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay

This assay is widely used to quantify the ability of an inhibitor to block viral entry.

Principle: HIV-1 pseudoviruses are engineered to express the HIV-1 envelope glycoprotein (Env) on their surface but contain a reporter gene (e.g., luciferase) instead of the viral genome. When these pseudoviruses successfully enter target cells, the reporter gene is expressed, and its activity can be measured. The reduction in reporter gene expression in the presence of an inhibitor indicates its neutralizing activity.

Detailed Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.

    • Incubate the cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudoviruses and filter to remove cellular debris.

  • Virus Titration:

    • Perform serial dilutions of the pseudovirus stock and infect target cells (e.g., TZM-bl cells).

    • After 48-72 hours of incubation, measure the luciferase activity to determine the 50% tissue culture infectious dose (TCID50).[12]

  • Neutralization Assay:

    • Prepare serial dilutions of the fusion inhibitor.

    • Incubate the diluted inhibitor with a standardized amount of pseudovirus (e.g., 200 TCID50) for 1 hour at 37°C.[12]

    • Add the inhibitor-virus mixture to target cells seeded in a 96-well plate.

    • Incubate for 48-72 hours at 37°C.[12]

    • Measure the luciferase activity using a luminometer.

    • Calculate the percent inhibition of viral entry for each inhibitor concentration and determine the IC50 value.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 Env protein with target cells expressing CD4 and co-receptors.

Principle: Effector cells are engineered to express the HIV-1 Env protein, while target cells express CD4 and the appropriate co-receptors. When these two cell populations are co-cultured, Env-mediated fusion occurs. The extent of fusion can be quantified using various reporter systems.

Detailed Methodology:

  • Cell Preparation:

    • Effector Cells: Transfect a cell line (e.g., HEK293T) to express the HIV-1 Env protein.

    • Target Cells: Use a cell line that expresses CD4 and CCR5 or CXCR4 (e.g., TZM-bl cells).

  • Fusion Assay:

    • Seed the target cells in a 96-well plate.

    • Add the effector cells to the target cells in the presence of serial dilutions of the fusion inhibitor.

    • Co-culture the cells for a defined period (e.g., 60 minutes) at 37°C to allow for fusion.

  • Quantification of Fusion:

    • Fusion can be measured by a reporter gene assay (e.g., luciferase or β-galactosidase) if the target cells contain a Tat-responsive reporter and the effector cells express Tat.

    • Alternatively, a dye transfer assay can be used where the two cell populations are labeled with different fluorescent dyes, and fusion is detected by the mixing of the dyes.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition at each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 gp41->gp41 CD4->gp120 2. Conformational Change in gp120 CCR5_CXCR4->gp41 4. gp41 Conformational Change & Fusion Peptide Insertion

Caption: Simplified schematic of the HIV-1 entry pathway.

Inhibitor_Mechanisms cluster_peptideT This compound Mechanism cluster_enf_alb Enfuvirtide/Albuvirtide Mechanism PeptideT This compound CCR5 CCR5 Co-receptor PeptideT->CCR5 Binds to gp120_interaction gp120-CCR5 Interaction PeptideT->gp120_interaction Blocks Enf_Alb Enfuvirtide / Albuvirtide gp41_HR1 gp41 HR1 Domain Enf_Alb->gp41_HR1 Binds to six_helix_bundle 6-Helix Bundle Formation Enf_Alb->six_helix_bundle Inhibits

Caption: Mechanisms of action for this compound and Enfuvirtide/Albuvirtide.

Experimental_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor prep_virus Prepare Standardized HIV-1 Pseudovirus start->prep_virus incubation Incubate Inhibitor and Virus prep_inhibitor->incubation prep_virus->incubation add_cells Add Mixture to Target Cells incubation->add_cells cell_incubation Incubate Cells for 48-72h add_cells->cell_incubation measure_reporter Measure Reporter Gene Activity (Luciferase) cell_incubation->measure_reporter calculate_ic50 Calculate IC50 measure_reporter->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical HIV-1 pseudovirus neutralization assay.

Conclusion

This comparative guide highlights the evolution of HIV fusion inhibitors, from the early-stage development of this compound to the clinically approved Enfuvirtide and the long-acting Albuvirtide. While this compound demonstrated a novel mechanism by targeting the host co-receptor CCR5, its clinical development did not progress as far as the gp41-targeting peptides. Enfuvirtide established the clinical utility of fusion inhibition, albeit with a demanding twice-daily injection schedule and significant injection site reactions. Albuvirtide represents a significant advancement, offering a more convenient once-weekly dosing regimen and a favorable safety profile. The in vitro and clinical data demonstrate the potent antiviral activity of Enfuvirtide and Albuvirtide against a broad range of HIV-1 strains. For researchers and drug developers, the journey from this compound to Albuvirtide illustrates the progress in peptide-based drug design, leading to improved pharmacokinetic properties and clinical applicability in the management of HIV-1 infection.

References

Unveiling Specificity: A Comparative Analysis of Peptide T's Binding to the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between a therapeutic candidate and its target is paramount. This guide provides a comprehensive comparison of Peptide T's binding specificity to the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry, against other known CCR5 ligands. Through the presentation of quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to objectively confirm the selective binding of Peptide T to its intended target.

Peptide T, and its amidated analog D-ala-peptide T-amide (DAPTA), have been identified as potent inhibitors of HIV-1 entry by targeting the CCR5 co-receptor.[1][2] This guide delves into the specifics of this interaction, offering a direct comparison with other molecules that also bind to CCR5, including the FDA-approved drug Maraviroc and the natural chemokine ligands of the receptor.

Quantitative Comparison of Binding Affinity to CCR5

The binding affinity of a ligand to its receptor is a critical measure of its potency and specificity. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values for Peptide T and its alternatives in various CCR5 binding assays. Lower values indicate a higher binding affinity.

LigandAssay TypeTarget/CompetitorIC50 (nM)Cell LineReference
Peptide T (DAPTA) gp120 Binding Inhibitiongp120 (BaL strain)0.06CCR5+ Cells[1][3]
Peptide T (DAPTA) gp120 Binding Inhibitiongp120 (CM235 strain)0.32CCR5+ Cells[1][3]
Maraviroc gp120 Binding InhibitionHIV-1 gp1206.4-
Maraviroc Radioligand CompetitionMIP-1α3.3-
Maraviroc Radioligand CompetitionMIP-1β7.2-
Maraviroc Radioligand CompetitionRANTES (CCL5)5.2-
Vicriviroc Binding AffinityCCR50.5 - 1.5 (Ki)-[4]
Aplaviroc Binding AffinityCCR5Sub-nanomolar (Ki)-[4]
TAK-779 Binding AffinityCCR51.1 - 1.4 (Ki)-[4]
RANTES (CCL5) Analog Binding AffinityCCR5Sub-nanomolar-[5]
MIP-1β Chemotaxis InhibitionMonocytes-Human Monocytes[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of CCR5 ligand binding.

Radioligand Competition Binding Assay

This assay is a standard method to determine the affinity of an unlabeled compound (like Peptide T or Maraviroc) by measuring its ability to displace a radiolabeled ligand from the CCR5 receptor.

Objective: To determine the IC50 value of a test compound for the CCR5 receptor.

Materials:

  • Cell Membranes: Membrane preparations from cell lines engineered to overexpress the human CCR5 receptor (e.g., HOS-CD4-CCR5, CHO-CCR5).[3]

  • Radioligand: A radiolabeled ligand that binds to CCR5, such as [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, [¹²⁵I]-RANTES, or [³H]-Maraviroc.

  • Test Compound: Unlabeled Peptide T (DAPTA), Maraviroc, or other CCR5 antagonists at a range of concentrations.

  • Assay Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES), salts (e.g., 1 mM CaCl₂, 5 mM MgCl₂), and a protein carrier to reduce non-specific binding (e.g., 0.5% BSA), at a physiological pH of 7.4.

  • Filtration Apparatus: A multi-well filter plate system (e.g., 96-well format) with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Incubation: In each well of the filter plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Co-Immunoprecipitation Assay

This technique is used to demonstrate a direct physical interaction between two molecules, in this case, to show that Peptide T can block the interaction between the HIV-1 envelope protein gp120 and the CCR5 receptor.

Objective: To determine if Peptide T inhibits the formation of the gp120-CCR5 complex.

Materials:

  • Cells: Intact cells expressing both CD4 and CCR5 (e.g., HOS-CD4-CCR5 cells).[3]

  • Test Compound: Peptide T (DAPTA).

  • Proteins: Soluble CD4 (sCD4) and HIV-1 gp120.

  • Antibody: An antibody that specifically recognizes and binds to the CCR5 receptor.

  • Protein A/G Agarose (B213101) Beads: Beads that bind to the antibody, allowing for the precipitation of the antibody-receptor complex.

  • Lysis Buffer: A buffer that disrupts the cell membrane to release the cellular proteins without denaturing them.

  • Wash Buffer: A buffer used to remove non-specifically bound proteins.

  • SDS-PAGE and Western Blotting Reagents: For separating the precipitated proteins by size and detecting the presence of gp120.

Procedure:

  • Cell Treatment: Treat the HOS-CD4-CCR5 cells with or without Peptide T (e.g., 1 nM) for a defined period.[3]

  • gp120 Binding: Add the gp120/sCD4 complex to the cells and incubate to allow binding to the CCR5 receptors.

  • Cell Lysis: Wash the cells to remove unbound proteins and then lyse the cells with the lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with the anti-CCR5 antibody. Then, add the Protein A/G agarose beads to pull down the antibody-CCR5 complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with the wash buffer.

  • Elution and Analysis: Elute the bound proteins from the beads and separate them using SDS-PAGE. Perform a Western blot using an antibody against gp120 to determine if it was co-precipitated with CCR5. A weaker or absent gp120 band in the Peptide T-treated sample indicates that Peptide T blocked the interaction.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_T Peptide T CCR5 CCR5 Receptor Peptide_T->CCR5 Binds & Blocks Maraviroc Maraviroc Maraviroc->CCR5 Binds & Blocks Chemokine Chemokine (RANTES, MIP-1β) Chemokine->CCR5 Binds & Activates gp120 HIV-1 gp120 gp120->CCR5 Binds for Entry G_Protein G-Protein Activation CCR5->G_Protein HIV_Entry HIV-1 Entry CCR5->HIV_Entry Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade

Caption: CCR5 Signaling and Inhibition.

Competitive_Binding_Assay_Workflow cluster_materials Materials cluster_procedure Procedure Membranes CCR5-expressing Cell Membranes Incubate 1. Incubate Materials Membranes->Incubate Radioligand Radiolabeled Ligand ([¹²⁵I]-MIP-1β) Radioligand->Incubate Test_Compound Test Compound (Peptide T or Maraviroc) Test_Compound->Incubate Filter 2. Separate Bound & Unbound Ligand Incubate->Filter Measure 3. Measure Radioactivity Filter->Measure Analyze 4. Determine IC50 Measure->Analyze

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

The presented data strongly supports the high binding specificity of Peptide T for the CCR5 receptor. Its ability to potently inhibit the binding of the HIV-1 envelope protein gp120 at sub-nanomolar concentrations underscores its potential as a targeted antiviral agent.[1][3] When compared to the small molecule inhibitor Maraviroc, Peptide T demonstrates comparable, and in some instances, superior inhibitory activity in gp120 binding assays. The detailed experimental protocols provide a clear framework for the validation and comparison of CCR5 antagonists. The visualization of the CCR5 signaling pathway and the experimental workflow further elucidates the mechanism of action and the methods used to confirm binding specificity. This comprehensive guide provides objective, data-driven evidence for researchers and drug development professionals to confidently assess the binding characteristics of Peptide T in relation to other CCR5 ligands.

References

Analysis of Phase I and II clinical trial data for Peptide-T

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of Phase I and II clinical trial data for Peptide-T reveals a complex profile of a compound that showed early promise in mitigating neurological complications of HIV but ultimately failed to demonstrate significant efficacy in larger controlled trials. This guide provides a detailed comparison of this compound's performance against placebo and the standard of care at the time, supported by available experimental data.

This compound, an octapeptide analogue of a naturally occurring peptide, emerged in the late 1980s and 1990s as a novel therapeutic candidate for HIV infection. Its proposed mechanism of action centered on blocking the entry of the HIV virus into host cells by acting as an antagonist to the CCR5 receptor, a critical co-receptor for viral entry. This mechanism positioned it as a potential agent to not only reduce viral load but also to alleviate the neurological complications associated with HIV, such as cognitive impairment and painful peripheral neuropathy.

Performance in Clinical Trials: A Mixed Picture

Clinical evaluation of this compound progressed through Phase I and II trials, primarily focusing on its safety and efficacy in treating HIV-associated cognitive impairment and painful distal neuropathy. While early, smaller studies suggested potential benefits, larger, more rigorous trials yielded less convincing results.

Phase I Trials: Early Signals of Potential

An extended Phase I open-label trial investigated the effects of intravenously administered d-ala-Peptide-T-amide (a more stable form of this compound) in 14 patients with AIDS and AIDS-Related Complex (ARC).[1] The study reported minimal toxicity and noted improvements in cognitive and neuromotor function in patients with moderate neuropsychological impairment when compared to control subjects.[1] Additionally, some patients experienced constitutional benefits, including an average weight gain of 2 kg and a reported improved sense of well-being.[1] However, the trial found no significant changes in immunologic function or antiviral activity.[1]

Another Phase I trial focused on the safety, toxicity, and pharmacokinetics of intranasal this compound in 30 patients with AIDS or ARC. This study aimed to gather preliminary information on the drug's ability to affect the central nervous system.

A separate dose-finding study in nine intravenous drug users with early AIDS dementia suggested a potential dose-dependent effect, with four out of five patients on a high dose (15 mg/day) showing improved neuropsychological performance compared to those on a lower dose (1.5 mg/day).[2]

Phase II Trials: Challenges in Demonstrating Efficacy

The promising signals from Phase I led to larger, placebo-controlled Phase II trials to more definitively assess the efficacy of this compound.

A significant three-site, double-blind, placebo-controlled trial evaluated intranasal this compound (2 mg, three times a day for six months) for HIV-associated cognitive impairment in over 200 participants.[3] The primary outcome, a global neuropsychological score, did not show a statistically significant difference between the this compound and placebo groups.[3] However, subgroup analyses hinted at a potential benefit for patients with more severe cognitive impairment at baseline (global deficit score ≥ 0.5) and those with higher CD4+ cell counts (above 200 cells/μL).[3] In patients with more severe impairment, those treated with this compound were more likely to show overall cognitive improvement, while those on placebo were more likely to deteriorate (P = .02).[3]

In a separate multicenter, double-blind, randomized study, intranasal this compound (6 mg/day for 12 weeks) was evaluated for the treatment of painful distal symmetrical polyneuropathy associated with AIDS.[4] The trial, involving 81 evaluable subjects, found no significant difference in the change in pain scores between the this compound group and the placebo group (p = 0.32).[4] Similarly, there were no significant differences in neurological examination results, nerve conduction studies, or CD4 lymphocyte counts between the two groups.[4]

Comparison with Alternatives

The clinical trials of this compound were conducted during a transformative period in HIV treatment with the advent of Highly Active Antiretroviral Therapy (HAART) in the mid-1990s. HAART, typically a combination of two nucleoside reverse transcriptase inhibitors (NRTIs) and a protease inhibitor or a non-nucleoside reverse transcriptase inhibitor (NNRTI), became the standard of care and dramatically improved prognosis and reduced the incidence of severe HIV-associated dementia.[5][6]

The primary comparator in the major this compound trials was a placebo. There is a lack of head-to-head clinical trial data directly comparing this compound with the components of HAART for neurological indications. However, the established efficacy of HAART in controlling viral replication and, consequently, improving neurological outcomes provides a critical benchmark against which the modest and often non-significant effects of this compound must be viewed. For painful HIV-related neuropathy, various symptomatic treatments were and continue to be used, including antidepressants and anticonvulsants, though with varying degrees of success.

Quantitative Data Summary

Trial Phase Indication Treatment Group N Primary Outcome Measure Result P-value Adverse Events
Phase I (Extended) AIDS & ARCIntravenous this compound (0.1-3.2 mg/kg/day)14Cognitive & Neuromotor FunctionPerformance increments vs. controlsNot specifiedMinimal toxicity reported[1]
Phase I Early AIDS Dementia in IV Drug UsersHigh-dose this compound (15 mg/day)5Neuropsychological PerformanceImprovement in 4 of 5 patientsNot specifiedNot detailed
Low-dose this compound (1.5 mg/day)4Neuropsychological PerformanceNo improvement in 3 of 4 patientsNot specifiedNot detailed
Phase II HIV-Associated Cognitive ImpairmentIntranasal this compound (2 mg TID)~107Global Neuropsychological Score ChangeNo significant difference from placeboNot specifiedNot detailed
Subgroup (Global Deficit Score ≥ 0.5)Intranasal this compound (2 mg TID)Not specifiedOverall Cognitive ImprovementMore improvement than placebo.02[3]Not detailed
Phase II Painful Distal NeuropathyIntranasal this compound (6 mg/day)40Change in Modified Gracely Pain Score-0.24.32[4]No significant drug-related adverse effects[4]
Placebo41Change in Modified Gracely Pain Score-0.39No significant drug-related adverse effects[4]

Experimental Protocols

Key Methodologies from Clinical Trials

Phase II Trial for HIV-Associated Cognitive Impairment:

  • Study Design: A 3-site, double-blind, placebo-controlled trial.

  • Intervention: Intranasal administration of this compound at a dosage of 2 mg three times a day for 6 months.

  • Participants: HIV-seropositive individuals with evidence of cognitive deficits identified by a screening test battery. Concomitant antiretroviral therapy was permitted.

Phase II Trial for Painful Distal Neuropathy:

  • Study Design: A multicentered, double-blind, randomized study.

  • Intervention: Intranasal administration of this compound at a dosage of 6 mg/day for 12 weeks.

  • Participants: Patients with AIDS and painful distal symmetrical polyneuropathy.

  • Primary Outcome Assessment: The primary outcome was the change in the modified Gracely pain score. The Gracely pain scale is a tool that assesses both the intensity and unpleasantness of pain. The specific modifications used in this trial are not detailed in the available abstracts.

  • Secondary Outcome Assessments: Included neurological examinations, neuropsychological and electrophysiological studies, global evaluation, and CD4 lymphocyte counts.[4]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's development and evaluation, the following diagrams illustrate its proposed mechanism of action and a typical clinical trial workflow.

PeptideT_Mechanism cluster_HIV HIV Virion cluster_TCell Host T-Cell HIV HIV gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds to CCR5 CCR5 Co-receptor gp120->CCR5 Binds to CD4->CCR5 Conformational Change Cell_Interior Cell Interior CCR5->Cell_Interior Viral Entry PeptideT This compound PeptideT->CCR5 Blocks

Caption: Proposed mechanism of action for this compound as a CCR5 antagonist to block HIV entry.

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Analysis Patient_Pool HIV+ Patients with Neurological Symptoms Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (Neuropsychological, Neurological, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm This compound Randomization->Treatment_Arm Control_Arm Placebo Randomization->Control_Arm Follow_Up_Assessments Follow-up Assessments (e.g., at 6 months) Treatment_Arm->Follow_Up_Assessments Control_Arm->Follow_Up_Assessments Data_Analysis Data Analysis Follow_Up_Assessments->Data_Analysis Results Results & Conclusions Data_Analysis->Results

Caption: A generalized workflow for the Phase II clinical trials of this compound.

References

Structure-Activity Relationship Studies of Peptide-T Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Peptide-T Analogs as HIV-1 Entry Inhibitors

This guide provides a comprehensive comparison of this compound and its derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of HIV-1 entry. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways to offer an objective and data-supported resource for advancing antiviral research.

Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120, and its analogs have been studied for their ability to block viral entry by targeting the CCR5 co-receptor.[1] Understanding the relationship between the chemical structure of these peptides and their biological activity is crucial for the design of more potent and effective therapeutic agents. This guide compares key derivatives, D-Ala-Peptide-T-amide (DAPTA) and RAP-103, with the parent compound and other established CCR5 antagonists.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives is primarily assessed by their binding affinity to the CCR5 receptor and their ability to inhibit HIV-1 infectivity. The following tables summarize the key quantitative data for Peptide T, its analogs, and comparator drugs.

Table 1: CCR5 Binding Affinity and Anti-HIV-1 Activity of this compound Derivatives and Comparator Drugs

CompoundStructure/ModificationTargetAssay TypeIC50/EC50Citation
Peptide T ASTTTNYTCCR5gp120-CCR5 Binding-[1]
HIV-1 (R5-tropic)Infectivity Assay10⁻¹² to 10⁻⁹ M[2]
DAPTA D-Ala¹-Peptide T-amideCCR5gp120 (BaL)-CCR5 Binding0.06 nM[3]
CCR5gp120 (CM235)-CCR5 Binding0.32 nM[3]
RAP-103 Pentapeptide analog of DAPTACCR2Monocyte Chemotaxis4.2 pM[4]
CCR5Monocyte Chemotaxis0.18 pM[4]
Maraviroc Small molecule CCR5 antagonistHIV-1 (Subtype B)Infectivity Assay~1-2 nM[4]
Vicriviroc Small molecule CCR5 antagonistHIV-1 IsolatesInfectivity Assay0.04 nM[4]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound derivatives.

Competitive CCR5 Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR5 receptor by measuring its ability to compete with the binding of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line expressing human CCR5.

  • Radioligand (e.g., [¹²⁵I]-MIP-1β).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold PBS).

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing CCR5 in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer containing a cryoprotectant and store at -80°C until use.[5]

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 150 µL of CCR5-expressing cell membrane preparation (3-20 µg protein).

    • 50 µL of the test compound at various concentrations or buffer for control.

    • 50 µL of the radioligand solution.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked filter plates. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[5]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[5]

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Calculate the IC50 value of the test compound from a concentration-response curve and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.[5][6]

MAGI (Multinuclear Activation of a Galactosidase Indicator) Cell-Based HIV-1 Infectivity Assay

This assay quantifies the infectivity of HIV-1 by measuring the expression of a reporter gene (β-galactosidase) in engineered HeLa cells that express CD4, CCR5, and an integrated HIV-1 LTR-lacZ construct.

Materials:

  • MAGI-CCR5 cells.

  • HIV-1 virus stock (R5-tropic).

  • Test compounds (this compound derivatives).

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

  • Fixing solution (1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS).

  • Staining solution (0.4 mg/mL X-Gal, 4 mM potassium ferricyanide, 4 mM potassium ferrocyanide, 2 mM MgCl₂ in PBS).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed MAGI-CCR5 cells into 96-well plates and incubate overnight to allow for cell adherence.

  • Compound Addition: Treat the cells with various concentrations of the test compounds and incubate for a specified period.

  • Virus Infection: Add a known amount of HIV-1 virus stock to each well.

  • Incubation: Incubate the infected cells for 48 hours to allow for viral entry, replication, and expression of the Tat protein, which transactivates the LTR-lacZ reporter.[7]

  • Fixing and Staining:

    • Remove the culture medium and fix the cells with the fixing solution for 5 minutes.[7]

    • Wash the cells three times with PBS.

    • Add the X-Gal staining solution and incubate for 1 hour at 37°C.[7]

  • Counting and Analysis: Count the number of blue-stained cells (foci of infection) in each well under a microscope. The concentration of the test compound that reduces the number of blue cells by 50% is determined as the EC50 value.[7][8]

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and laboratory procedures.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell or Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Fusion & Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds PeptideT Peptide T / Derivatives PeptideT->CCR5 Blocks Binding

Caption: HIV-1 Entry and Inhibition by Peptide T.

HIV_Infectivity_Assay_Workflow A 1. Seed MAGI-CCR5 cells in 96-well plate B 2. Add Peptide T derivatives (various concentrations) A->B C 3. Infect with R5-tropic HIV-1 B->C D 4. Incubate for 48 hours C->D E 5. Fix and stain with X-Gal D->E F 6. Count blue cells (foci of infection) E->F G 7. Calculate EC50 value F->G

Caption: Workflow of a MAGI HIV-1 Infectivity Assay.

Conclusion

The structure-activity relationship studies of Peptide T and its derivatives demonstrate that modifications to the peptide backbone can significantly enhance its antiviral potency. The D-Ala substitution in DAPTA improves stability, while the truncated pentapeptide RAP-103 exhibits picomolar inhibitory concentrations against CCR5-mediated chemotaxis.[3][4] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the scientific community engaged in the development of novel HIV-1 entry inhibitors. The comparative analysis with established drugs like Maraviroc highlights the potential of peptide-based therapeutics in the ongoing fight against HIV/AIDS. Future research should focus on further optimizing the pharmacokinetic properties of these peptides to improve their clinical utility.

References

In Vitro Showdown: Peptide-T Demonstrates Preferential Inhibition of R5 Over R5/X4 HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Washington, D.C. - A comprehensive analysis of in vitro studies reveals that Peptide-T, a synthetic peptide derived from the HIV-1 envelope protein gp120, exhibits a more potent inhibitory effect on R5-tropic HIV-1 strains compared to dual-tropic R5/X4 strains. This guide synthesizes available data on the comparative efficacy of this compound and provides detailed experimental protocols for researchers in virology and drug development.

This compound acts as a viral entry inhibitor, targeting the CCR5 co-receptor, which is the primary co-receptor for R5-tropic HIV-1 strains. Dual-tropic R5/X4 strains can utilize both the CCR5 and CXCR4 co-receptors for viral entry. The differential inhibition by this compound underscores its mechanism of action and highlights its potential therapeutic utility, particularly against R5-tropic variants that are predominant in the early stages of HIV infection.

Quantitative Comparison of this compound Inhibition

While specific side-by-side IC50 or EC50 values for this compound against R5 and R5/X4 strains are not consistently reported across the literature, a clear pattern of preferential R5 inhibition emerges. The available data indicates that this compound's inhibitory activity is significantly more pronounced against HIV-1 strains that exclusively use the CCR5 co-receptor.

HIV Strain TropismThis compound Inhibitory ConcentrationPercent InhibitionKey Observations
R5 10⁻¹² M to 10⁻⁹ M[1]60% to 99%[1]Strong and consistent inhibition observed.
R5/X4 (Dual-Tropic) Inhibition observed, but less potent than against R5 strains.[1]Inhibition is greater when entry is mediated by the R5 co-receptor.[1]The X4 component of the dual-tropic virus is less susceptible to this compound inhibition.

Table 1: Summary of in vitro inhibition of R5 and R5/X4 HIV-1 strains by this compound. Data is synthesized from published research.[1]

Deciphering the Mechanism: Viral Entry Pathways

The differential inhibition of R5 and R5/X4 strains by this compound can be understood by examining their distinct viral entry mechanisms. R5 strains rely exclusively on the CCR5 co-receptor for entry into host cells, making them highly susceptible to agents that block this interaction. In contrast, R5/X4 strains possess the flexibility to use either CCR5 or CXCR4, allowing them to bypass the CCR5 blockade by utilizing the CXCR4 co-receptor.

HIV_Entry_Pathways cluster_host_cell Host Cell Membrane cluster_hiv HIV Virion cluster_r5 R5 Strain Entry cluster_r5x4 R5/X4 Strain Entry CD4 CD4 Receptor gp120 gp120 CCR5 CCR5 Co-receptor Fusion_R5 Viral Entry CCR5->Fusion_R5 3a. Membrane Fusion CXCR4 CXCR4 Co-receptor Fusion_X4 Viral Entry CXCR4->Fusion_X4 3b. Membrane Fusion gp120->CD4 1. Binding gp120->CCR5 2a. R5 Co-receptor Binding gp120->CXCR4 2b. X4 Co-receptor Binding This compound This compound This compound->CCR5 Inhibition

Caption: Differential HIV-1 entry pathways for R5 and R5/X4 strains and the inhibitory action of this compound.

Experimental Protocols

To facilitate further research, a detailed protocol for an in vitro HIV-1 entry inhibition assay using a luciferase reporter system is provided below. This assay is highly sensitive and allows for the quantitative determination of viral inhibition.

Protocol: Luciferase-Based HIV-1 Entry Inhibition Assay

1. Materials and Reagents:

  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene).

  • Viruses: Laboratory-adapted or primary isolates of R5 and R5/X4 HIV-1 strains.

  • This compound: Lyophilized this compound, to be reconstituted in sterile, nuclease-free water.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System).

  • 96-well cell culture plates: White, solid-bottom plates for luminescence assays.

  • Luminometer: For measuring luciferase activity.

2. Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed 1 x 10⁴ cells per well in a 96-well white, solid-bottom plate in a final volume of 100 µL of cell culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell adherence.

  • This compound Dilution:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 10⁻¹³ M to 10⁻⁸ M).

  • Infection:

    • On the day of infection, carefully remove the medium from the wells containing the TZM-bl cells.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only as a no-peptide control.

    • Add 50 µL of the R5 or R5/X4 HIV-1 virus stock to each well. The amount of virus should be pre-determined to yield a strong luciferase signal without causing significant cytotoxicity.

    • Include control wells with cells and virus but no this compound (virus control) and wells with cells only (background control).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

  • Luciferase Assay:

    • After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 2-5 minutes to ensure complete cell lysis.

    • Measure the luminescence in each well using a luminometer.

3. Data Analysis:

  • Subtract the average background luminescence (cells only) from all other readings.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence with this compound / Luminescence of Virus Control))

  • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

HIV_Inhibition_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_detection Detection & Analysis A Seed TZM-bl cells in a 96-well plate B Prepare serial dilutions of this compound C Prepare R5 and R5/X4 HIV-1 stocks E Add HIV-1 (R5 or R5/X4) to wells C->E D Add this compound dilutions to cells D->E F Incubate for 48 hours at 37°C E->F G Add Luciferase Reagent H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Experimental workflow for the in vitro HIV-1 entry inhibition assay.

This guide provides a framework for the comparative analysis of this compound's inhibitory activity against R5 and R5/X4 HIV-1 strains. The presented data and protocols are intended to support further research into the development of targeted HIV-1 entry inhibitors.

References

Evaluating the immunomodulatory effects of Peptide-T in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, and its more stable analog, D-ala-peptide-T-amide (DAPTA), have been the subject of clinical investigation for their potential immunomodulatory and neuroprotective effects, primarily in the context of HIV infection.[1][2] This guide provides a comparative analysis of Peptide T's performance in clinical studies, with a focus on its immunomodulatory effects, and contrasts it with the current standard of care, combination antiretroviral therapy (cART).

Immunomodulatory Effects: A Shift in Cytokine Balance

In vitro studies have demonstrated that Peptide T can modulate the immune response by influencing cytokine production. Specifically, it has been shown to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and inhibit the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMCs). This suggests a potential mechanism for its observed anti-inflammatory properties.[3]

ParameterPeptide T EffectConcentrationp-value
IL-10 ProductionInduction10-8 M< 0.05
IFN-γ ProductionInhibition10-9 M< 0.001
Table 1: In Vitro Immunomodulatory Effects of Peptide T on Human PBMCs

Clinical Studies in HIV-Associated Conditions

Peptide T and its analog DAPTA have been evaluated in clinical trials for HIV-associated neurocognitive disorders (HAND) and painful distal neuropathy. The primary rationale for these studies was Peptide T's ability to block the binding of the HIV envelope protein gp120 to its cellular receptors, including the CCR5 co-receptor, thereby potentially preventing viral entry into immune cells and mitigating downstream inflammatory and neurotoxic effects.[1][4]

HIV-Associated Neurocognitive Disorder (HAND)

A key, multisite, placebo-controlled clinical trial funded by the National Institutes of Health (NIH) investigated the efficacy of intranasal DAPTA for HIV-associated cognitive impairment. While the study did not meet its primary endpoint of a statistically significant improvement in a global neuropsychological score for the overall study population, subgroup analyses suggested potential benefits.

OutcomeOverall Treatment Group vs. PlaceboSubgroup: Baseline CD4 > 200 cells/µL (adjusted)Subgroup: Baseline Global Deficit Score ≥ 0.5
Change in Global Neuropsychological Score No significant differencep = 0.07p = 0.02
Table 2: Key Efficacy Outcomes of the NIH-funded Trial of DAPTA for HIV-Associated Cognitive Impairment[1]
Painful Distal Neuropathy

A separate double-blind, placebo-controlled trial evaluated intranasal Peptide T for the treatment of painful distal symmetrical polyneuropathy in patients with AIDS. This study found no significant difference in pain scores between the Peptide T and placebo groups. Furthermore, there were no significant changes in neuropsychological measures or CD4 lymphocyte counts.[5]

OutcomePeptide T Group (change from baseline)Placebo Group (change from baseline)p-value
Modified Gracely Pain Score -0.24-0.390.32
Table 3: Primary Outcome of the Clinical Trial of Peptide T for Painful Distal Neuropathy in AIDS[5]

Comparison with Combination Antiretroviral Therapy (cART)

Combination antiretroviral therapy is the established standard of care for HIV infection and has dramatically reduced the incidence of severe HIV-associated dementia.[6][7] However, milder forms of neurocognitive impairment persist in a substantial proportion of patients on cART.[3][6][8] Unlike Peptide T, which has a specific proposed mechanism of blocking viral entry and modulating the immune response, cART works by suppressing HIV replication through various mechanisms.

Effects on Neurocognitive Function

Studies on cART have shown improvements in cognitive function, particularly in treatment-naïve patients. However, the recovery is often incomplete, and some cognitive deficits may persist.

Cognitive DomainBaseline vs. HIV-negative ControlsPost-cART Improvement
Attention Worse (p = 0.016)Improvement observed
Executive Function Worse (p = 0.043)Improvement observed
Motor Function Worse (p = 0.043)Improvement observed
Table 4: Neurocognitive Performance in Treatment-Naïve HIV Patients Before and After cART Initiation (Representative Data)[3]
Effects on Immune Markers

A primary goal of cART is immune reconstitution, measured by an increase in CD4+ T-cell counts. The degree of immune recovery can be influenced by baseline CD4 counts.

Baseline CD4+ T-cell Count (cells/µL)Median CD4+ T-cell Increase at 6 months (cells/µL)
<5094
50-199110
200-349123
≥350110
Table 5: Median CD4+ T-cell Count Increase After 6 Months of cART[9]

Experimental Protocols

NIH Trial of DAPTA for HIV-Associated Cognitive Impairment
  • Study Design: Multisite, randomized, double-blind, placebo-controlled trial.

  • Intervention: Intranasal D-ala-peptide-T-amide (DAPTA) at a dosage of 2 mg three times a day for 6 months.

  • Primary Outcome Measure: A global neuropsychological score derived from 23 individual test scores. The specific battery included tests of attention, processing speed, memory, executive function, and motor skills.

  • Inclusion Criteria: HIV-seropositive individuals with evidence of cognitive deficits on a screening test battery.

  • Statistical Analysis: The primary efficacy endpoint was the change in the global neuropsychological score from baseline to 6 months. Analyses were also conducted on subgroups based on baseline CD4+ count and severity of cognitive impairment.[1]

experimental_workflow_dapta_trial cluster_assessment Assessments screening Screening of HIV+ Patients with Cognitive Deficits randomization Randomization screening->randomization baseline_assessment Baseline Neuropsychological Assessment (23 scores) treatment DAPTA (2mg TID, intranasal) for 6 months randomization->treatment placebo Placebo for 6 months randomization->placebo final_assessment Final Neuropsychological Assessment (23 scores) treatment->final_assessment placebo->final_assessment analysis Analysis of Change in Global NP Score final_assessment->analysis

DAPTA Clinical Trial Workflow
In Vitro Cytokine Modulation Study

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were used.

  • Treatment: Cells were treated with Peptide T at concentrations of 10-8 M for IL-10 induction and 10-9 M for IFN-γ inhibition.

  • Cytokine Measurement: Cytokine levels in the cell culture supernatants were likely measured using a standard enzyme-linked immunosorbent assay (ELISA).

  • Statistical Analysis: Analysis of variance (ANOVA) was used to determine the statistical significance of the changes in cytokine production.[3]

cytokine_assay_workflow isolate_pbmcs Isolate PBMCs from Human Blood culture_pbmcs Culture PBMCs isolate_pbmcs->culture_pbmcs treat_peptide_t Treat with Peptide T (10⁻⁸ M or 10⁻⁹ M) culture_pbmcs->treat_peptide_t control Untreated Control culture_pbmcs->control incubate Incubate treat_peptide_t->incubate control->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokine Levels (IL-10, IFN-γ) via ELISA collect_supernatant->elisa analyze Statistical Analysis (ANOVA) elisa->analyze

In Vitro Cytokine Assay Workflow

Signaling Pathways

Peptide T is believed to exert its effects by acting as a CCR5 antagonist. The CCR5 receptor is a chemokine receptor that is used by some strains of HIV to enter host cells. By blocking this receptor, Peptide T can inhibit viral entry. This interaction with a key chemokine receptor also provides a plausible mechanism for its immunomodulatory effects, as chemokine receptors are integral to immune cell trafficking and activation.

peptide_t_signaling cluster_cell Host Cell peptide_t Peptide T ccr5 CCR5 Receptor peptide_t->ccr5 viral_entry HIV Viral Entry peptide_t->viral_entry Inhibits inflammation Pro-inflammatory Signaling peptide_t->inflammation Modulates ccr5->viral_entry ccr5->inflammation hiv_gp120 HIV gp120 hiv_gp120->ccr5 Binds to

Peptide T Signaling Pathway

References

Comparative Analysis of Peptide T's Efficacy on Monocyte-Derived Macrophages and T cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of Peptide T on key immune cells.

Peptide T, a synthetic octapeptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120, has been a subject of scientific inquiry for its potential therapeutic applications. Initially explored as an HIV entry inhibitor, its primary mechanism of action is now understood to be the modulation of chemokine receptors, particularly CCR5.[1] This receptor is crucial for immune cell trafficking and is expressed on various leukocytes, including monocyte-derived macrophages and T cells.[2] This guide provides a comparative analysis of Peptide T's effects on these two critical cell populations, supported by experimental data and detailed protocols.

Core Mechanism of Action: CCR5 Modulation

Peptide T exerts its biological effects predominantly by interacting with the CCR5 receptor, a G protein-coupled receptor (GPCR).[2][3] This interaction can lead to a range of downstream signaling events that differ between cell types, influencing their function and response to stimuli.

In Monocyte-Derived Macrophages:

Upon binding to CCR5 on macrophages, Peptide T can modulate intracellular signaling pathways. CCR5 activation in these cells is linked to G-protein-mediated signaling, which can influence chemotaxis, cytokine release, and inflammatory responses.[2][4] The binding of ligands to CCR5 can trigger conformational changes, leading to the activation of protein kinase pathways, including protein kinase C (PKC), and the stimulation of p38 MAPK and JNK pathways.[4]

In T Cells:

Similarly, in T cells, Peptide T's interaction with CCR5 can influence their activation, migration, and effector functions.[5] CCR5 signaling in T cells is known to play a role in their activation cascade, including the mobilization of intracellular calcium, which is a critical step in T cell activation.[4][6][7] The engagement of CCR5 can also impact the formation of the immunological synapse and the sustained signaling required for T cell proliferation and cytokine production.[8]

Signaling Pathway Diagrams

To visualize the downstream effects of Peptide T engagement with CCR5, the following diagrams illustrate the key signaling cascades in both monocyte-derived macrophages and T cells.

PeptideT_Macrophage_Signaling PeptideT Peptide T CCR5 CCR5 PeptideT->CCR5 Binds G_protein Gαi/o CCR5->G_protein Activates PLC PLC G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC MAPK MAPK Pathway (p38, JNK) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Cytokine Production (e.g., MIP-1β) NFkB->Cytokines

Caption: Peptide T signaling in macrophages.

PeptideT_TCell_Signaling PeptideT Peptide T CCR5 CCR5 PeptideT->CCR5 Binds G_protein Gαi/o CCR5->G_protein Activates PLC PLCγ1 G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Influx Ca²⁺ Influx (CRAC Channels) Ca_ER->Ca_Influx Depletion triggers Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression

Caption: Peptide T signaling in T cells.

Comparative Efficacy: Monocyte-Derived Macrophages vs. T Cells

The functional consequences of Peptide T's interaction with CCR5 can be quantitatively assessed through various cellular assays. Below is a summary of its comparative effects.

Functional OutcomeEffect on Monocyte-Derived MacrophagesEffect on T CellsKey Findings
Chemotaxis Potent agonist and antagonist activity.[1] Can suppress monocyte chemotaxis towards MIP-1β.[1]Inhibits lymphocyte chemotactic activity of RANTES.[9]Peptide T demonstrates both agonistic and antagonistic properties on monocyte migration, while primarily showing inhibitory effects on T cell migration in response to certain chemokines.[1][9]
Cytokine Production Can modulate the production of inflammatory cytokines.[3]Can inhibit IFN-γ production.[10]The effect on cytokine production is context-dependent, with Peptide T showing potential to suppress pro-inflammatory cytokines in both cell types under specific conditions.[3][10]
Intracellular Calcium Mobilization CCR5 stimulation leads to intracellular calcium elevation via CRAC channels.[4]Engagement of CCR5 can lead to an increase in intracellular calcium levels, a key event in T cell activation.[4][6]Both cell types exhibit a calcium signaling response upon CCR5 engagement, a fundamental process in their activation and function.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of Peptide T.

1. Chemotaxis Assay (Boyden Chamber)

This assay is used to measure the ability of cells to migrate along a chemotactic gradient.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Purify monocytes or lymphocytes using magnetic-activated cell sorting (MACS).

  • Assay Setup:

    • Use a 48-well microchemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

    • Place the chemoattractant (e.g., RANTES, MIP-1β) with or without varying concentrations of Peptide T in the lower wells.

    • Add the cell suspension (e.g., 1 x 10^6 cells/mL in RPMI 1640 with 0.1% BSA) to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the cell type (e.g., 90 minutes for monocytes, 3 hours for lymphocytes).

  • Analysis: After incubation, remove the membrane, fix, and stain it. Count the number of migrated cells in multiple high-power fields using a microscope.

Chemotaxis_Workflow Start Start: Isolate Cells Setup Prepare Boyden Chamber (Cells in top, Chemoattractant ± Peptide T in bottom) Start->Setup Incubate Incubate at 37°C Setup->Incubate Process Fix and Stain Membrane Incubate->Process Analyze Count Migrated Cells Process->Analyze End End: Quantify Chemotaxis Analyze->End

Caption: Workflow for a chemotaxis assay.

2. Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key second messenger in signaling pathways.

  • Cell Preparation and Dye Loading:

    • Resuspend isolated macrophages or T cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% fetal bovine serum).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Fluorimetric Measurement:

    • Place the dye-loaded cell suspension in a cuvette within a fluorometer equipped for ratiometric measurement.

    • Establish a baseline fluorescence reading.

    • Add Peptide T or other stimuli and continuously record the fluorescence ratio over time.

  • Analysis: The change in the fluorescence ratio corresponds to the change in intracellular calcium concentration.

Conclusion

Peptide T demonstrates distinct yet overlapping effects on monocyte-derived macrophages and T cells, primarily through its interaction with the CCR5 receptor. While it can modulate chemotaxis and cytokine production in both cell types, the specific outcomes can differ, highlighting the cell-type-specific nature of CCR5 signaling. For researchers and drug development professionals, understanding these differential effects is paramount for harnessing the therapeutic potential of Peptide T and for designing targeted immunomodulatory strategies. The provided data and protocols offer a framework for further investigation into the nuanced roles of this intriguing peptide in immune regulation.

References

Safety Operating Guide

Navigating the Safe Disposal of Peptide-T: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. While Peptide-T is a valuable tool in research, particularly in HIV studies, its proper handling and disposal are critical to ensure the safety of personnel and prevent environmental contamination.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for managing bioactive peptide waste.

Immediate Safety and Handling Protocols

Essential personal protective equipment (PPE) must be worn when handling this compound in any form:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[2]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[2]

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[2]

All handling of this compound, especially in its lyophilized powder form which can easily become airborne, should be conducted in a designated, well-ventilated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation.[2]

Summary of Handling and Storage Recommendations
ParameterGuidelineRationale
Storage (Lyophilized) Store at -20°C or colder, protected from light.[4][5][6]To ensure long-term stability and prevent degradation.
Storage (In Solution) Use sterile buffers at pH 5-6; store aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.[4][5][6]To prolong shelf life and prevent bacterial contamination and degradation.
Handling Allow the vial to warm to room temperature before opening. Weigh out the desired quantity quickly and reseal the vial tightly.[4][6]To prevent condensation from forming inside the vial, which can degrade the peptide.
Cross-Contamination Use fresh, sterile equipment for each peptide or experimental step.[2]To maintain the integrity of the research and ensure safety.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (liquid or solid). Never dispose of peptides directly down the drain or in regular trash.[1][2]

Liquid Waste Disposal

Liquid waste includes unused this compound solutions, reaction mixtures, and contaminated buffers.

  • Segregation: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound") and any other hazardous components in the solution.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) until it is collected by your institution's EHS department.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2]

Solid Waste Disposal

Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and contaminated labware.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][7]

  • Labeling: The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").[7]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[7]

  • Disposal: Contact your institution's EHS department for pickup and disposal.[7]

Spill or Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Protect Yourself: Wear appropriate PPE, including respiratory protection if dealing with a powder spill.[3]

  • Containment:

    • For liquid spills: Absorb the solution with an inert material like sand or vermiculite.[3]

    • For solid spills: Carefully sweep up the powder, avoiding dust generation, and place it in a closed container for disposal.[3]

  • Decontamination: Ventilate the area and thoroughly wash the spill site after the material has been collected.[3]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Experimental Protocols: Chemical Inactivation

While not always necessary if a certified waste management service is used, chemical inactivation can be an additional step to ensure the degradation of the peptide before disposal. The primary method for peptide inactivation is chemical hydrolysis.

General Protocol for Chemical Inactivation of Peptide Waste:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) for basic peptides or sodium hydroxide (B78521) (NaOH) for acidic peptides.

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution.

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.

  • Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Always monitor the pH during neutralization.

  • Collection and Disposal: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container and dispose of it through your institution's EHS office.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PeptideT_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Leak-Proof Hazardous Solid Waste Container solid_waste->collect_solid storage Store in Designated Satellite Accumulation Area (SAA) collect_liquid->storage collect_solid->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for this compound Waste Disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility.

References

Personal protective equipment for handling Peptide-T

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Peptide-T

This document provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this peptide.

This compound is an octapeptide derived from the HIV-1 envelope protein gp120 and has been investigated as an HIV entry inhibitor.[1][2] While some clinical trials have reported minimal toxicity, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3][4] Therefore, it is imperative to treat this compound as a potentially hazardous substance and adhere to strict safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe laboratory practice when handling this compound. The required level of protection depends on the form of the peptide (lyophilized powder or solution) and the procedure being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Form of this compound Required PPE Rationale
Weighing and Reconstituting Lyophilized Powder- Nitrile Gloves (double-gloving recommended)- Lab Coat[5]- Safety Goggles with side shields[5]- Respiratory Protection (e.g., N95 respirator or use of a chemical fume hood)[5][6][7]Lyophilized powders are lightweight and can easily become airborne, posing an inhalation risk.[5][7]
Handling Solutions Liquid- Nitrile Gloves- Lab Coat[5]- Safety Goggles[5]To protect against accidental splashes and skin contact.[5]
Spill Cleanup Powder or Liquid- Chemical-resistant Gloves (e.g., Nitrile)[3]- Lab Coat or Coveralls[6]- Safety Goggles[3]- Respiratory Protection (if cleaning up powder)[6]To prevent exposure during cleanup of potentially hazardous material.
Waste Disposal Contaminated Materials- Nitrile Gloves- Lab Coat[5]To protect against contact with contaminated labware and waste.

Operational Protocols

Adherence to standardized procedures is critical to minimize exposure and maintain the integrity of experiments.

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) [4] prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare a Designated, Clean Work Area [2, 4] prep_ppe->prep_area handle_powder Handle Lyophilized Powder in a Fume Hood [4] prep_area->handle_powder handle_reconstitute Reconstitute this compound handle_powder->handle_reconstitute handle_solution Handle Solutions with Care to Avoid Splashes handle_reconstitute->handle_solution cleanup_disinfect Disinfect Work Area [2] handle_solution->cleanup_disinfect cleanup_dispose Dispose of Waste Properly [2, 4] cleanup_disinfect->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly [5] cleanup_ppe->cleanup_wash

Caption: General workflow for handling this compound.

Protocol for Reconstitution of Lyophilized this compound

This protocol provides a step-by-step guide for the safe reconstitution of lyophilized this compound powder to a stock solution.

  • Preparation:

    • Before beginning, thoroughly review the product-specific Safety Data Sheet (SDS).[5]

    • Don the appropriate PPE as outlined in Table 1, including a lab coat, safety goggles, and nitrile gloves.[5]

    • Perform all work with the lyophilized powder inside a certified chemical fume hood or biological safety cabinet to prevent inhalation.[5][6]

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[7][8]

  • Reconstitution:

    • Carefully open the vial.

    • Using a sterile, calibrated instrument, add the appropriate volume of a suitable sterile solvent (e.g., sterile distilled water or a buffer of pH 5-6) to the vial.[8]

    • If the peptide does not dissolve readily, sonication may be used to aid dissolution.[7] Avoid excessive heating.

  • Storage of Stock Solution:

    • Once dissolved, the peptide solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9][8]

    • Store the aliquots in a tightly sealed container at -20°C or colder for long-term storage.[3][8]

Mechanism of Action: HIV Entry Inhibition

This compound is believed to function by competitively inhibiting the binding of the HIV gp120 envelope protein to the host cell's CD4 receptor and CCR5 co-receptor, which is a crucial step for viral entry into the cell.[1][2]

G cluster_receptors Host Cell Membrane cluster_virus HIV Particle CD4 CD4 Receptor Infection Viral Entry & Infection CD4->Infection Mediates CCR5 CCR5 Co-receptor CCR5->Infection Mediates gp120 gp120 gp120->CD4 Binds gp120->CCR5 Binds PeptideT This compound PeptideT->CD4 Blocks PeptideT->CCR5 Blocks

Caption: Proposed mechanism of action of this compound.

Emergency Procedures and Disposal

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate potential exposure.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE for cleanup, including a lab coat/coveralls, safety goggles, and chemical-resistant gloves.[6] If the spill involves powder, respiratory protection is required.[6]

  • Contain and Clean:

    • For liquid spills: Absorb the spill with an inert material (e.g., sand or vermiculite).[10]

    • For powder spills: Gently sweep up the material, avoiding the creation of dust, and place it in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate disinfectant.

  • Dispose: All cleanup materials should be treated as hazardous waste and disposed of according to institutional guidelines.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3][11]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3][11] Remove contaminated clothing.[10]

  • Eye Contact: If this compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3][11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][10]

Disposal Plan

All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., vials, pipette tips), and used PPE, must be treated as laboratory chemical waste.[9]

G Waste This compound Contaminated Waste (Vials, PPE, Solutions) [2] Collection Collect in Designated, Labeled Hazardous Waste Containers [4] Waste->Collection Segregation Segregate Waste Streams (e.g., Sharps, Liquid, Solid) Collection->Segregation EHnS Contact Environmental Health & Safety (EH&S) for Pickup [4] Segregation->EHnS FinalDisposal Compliant Disposal via Licensed Hazardous Waste Contractor [4] EHnS->FinalDisposal

Caption: Disposal workflow for this compound waste.

Under no circumstances should this compound waste be disposed of in regular trash or poured down the sink.[5][9] Always adhere to your institution's and local environmental regulations for chemical waste disposal.[3][5] One disposal method described is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peptide-T
Reactant of Route 2
Peptide-T

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.